CB-Cyclam
Description
RN given refers to parent cpd; structure given in first source
Structure
3D Structure
Propriétés
IUPAC Name |
1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAXKAUIABOHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCNCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183698 | |
| Record name | Cyclam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Cyclam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
295-37-4 | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=295-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 295-37-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,8,11-tetraazacyclotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP5AZ544VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of cross-bridged cyclam derivatives
An In-depth Technical Guide to the Synthesis of Cross-Bridged Cyclam Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , focusing on the core methodologies, experimental protocols, and quantitative data to support researchers in the field. The inherent rigidity of the cross-bridged structure imparts exceptional kinetic stability to their metal complexes, making them highly valuable as bifunctional chelators in various applications, particularly in nuclear medicine for radioisotope coordination.
Core Synthetic Strategies
The synthesis of cross-bridged cyclams typically involves the introduction of a bridging unit across non-adjacent nitrogen atoms of the cyclam macrocycle. The ethylene-bridged cyclam (1,4,8,11-tetraazabicyclo[6.6.2]hexadecane) is a foundational structure in this class of compounds.[1] Several synthetic approaches have been developed, with the "one-pot" reaction from a bis-aminal cyclam intermediate being a notable method for producing C-functionalized derivatives.[2]
A common and efficient approach involves the reaction of cyclam with glyoxal (B1671930) to form a bis-aminal intermediate. This intermediate can then be reacted with a di-electrophile to introduce the cross-bridge. Subsequent reduction of the aminal groups yields the desired cross-bridged cyclam. Functionalization of the macrocycle, either on the nitrogen atoms or the bridging unit, allows for the attachment of targeting moieties for drug delivery or imaging agents.[2][3]
Key Synthetic Pathways
The following diagram illustrates a generalized synthetic pathway for producing functionalized cross-bridged cyclam derivatives.
Quantitative Data Presentation
The following tables summarize representative quantitative data for key synthetic steps in the formation of cross-bridged cyclam derivatives, compiled from various sources.
Table 1: Synthesis of Ethylene Cross-Bridged Cyclam (this compound)
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| 1. Bis-aminal Formation | Cyclam, Glyoxal, Methanol (B129727), rt | Glyoxal-bis(cyclam) | >95 | [3] |
| 2. Cross-Bridging | Glyoxal-bis(cyclam), 1,2-dibromoethane (B42909), Acetonitrile (B52724), reflux | Bridged bis-aminal intermediate | ~60-70 | [3] |
| 3. Reduction | Bridged bis-aminal, NaBH₄, Ethanol, rt | 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane | ~80-90 | [3] |
Table 2: Synthesis of a Functionalized Cross-Bridged Cyclam for Peptide Conjugation
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| 1. Mono-alkylation of this compound | This compound, Orthogonally-protected bromide-functionalized glutamic acid derivative, NaHCO₃, Acetonitrile/Water, 80 °C, 18 h | Mono-pendant-armed this compound | 45.4 | [1] |
| 2. Bis-alkylation with tert-butyl bromoacetate | Mono-pendant-armed this compound, tert-butyl bromoacetate, NaHCO₃, Acetonitrile, 80 °C, 18 h | Protected Bifunctional Chelator | 86.1 | [1] |
| 3. Debenzylation | Protected Bifunctional Chelator, H₂, Pd/C, Formic acid, Methanol, rt, 4 h | Mono-acid functionalized this compound | >99 | [1] |
| 4. Deprotection | Mono-acid functionalized this compound, TFA/CH₂Cl₂, rt, 1 h | Bifunctional Chelator (BFC) | >99 | [1] |
| Overall Yield from this compound | ~13 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from published procedures and should be adapted with appropriate laboratory safety practices.
Protocol 1: Synthesis of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (Ethylene Cross-Bridged Cyclam)
This protocol is based on the general method described by Weisman and Wong.[1]
Step 1: Formation of the Bis-aminal of Cyclam
-
Dissolve 1,4,8,11-tetraazacyclotetradecane (cyclam) in methanol.
-
Add an aqueous solution of glyoxal (40 wt. %) dropwise to the cyclam solution at room temperature with stirring.
-
Continue stirring for 2-4 hours, during which time a white precipitate will form.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield the glyoxal-bis(cyclam) intermediate.
Step 2: Ethylene Cross-Bridging
-
Suspend the dried glyoxal-bis(cyclam) in acetonitrile.
-
Add 1,2-dibromoethane to the suspension.
-
Reflux the mixture for 24-48 hours.
-
Cool the reaction mixture and collect the resulting precipitate by filtration.
-
Wash the solid with acetonitrile and dry to obtain the bridged bis-aminal intermediate.
Step 3: Reduction to Cross-Bridged Cyclam
-
Suspend the bridged intermediate in ethanol.
-
Add sodium borohydride (B1222165) (NaBH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Basify the solution with NaOH and extract the product with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cross-bridged cyclam.
-
Purify the product by sublimation or recrystallization.
Protocol 2: Synthesis of a Bifunctional Cross-Bridged Chelator
This protocol describes the synthesis of a derivative of CB-TE2A, a chelator with two coordinating acetate (B1210297) arms and a third arm for conjugation.[1]
Step 1: Synthesis of the Mono-pendant-armed this compound
-
To a solution of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (this compound) in a mixture of acetonitrile and water, add sodium bicarbonate.
-
Add a solution of an orthogonally-protected, bromide-functionalized glutamic acid derivative in acetonitrile.
-
Heat the reaction mixture at 80 °C for 18 hours.
-
Remove the solvent under reduced pressure and dissolve the residue in chloroform.
-
Extract the organic solution with brine and then water.
-
Remove the solvent from the organic phase by rotary evaporation to yield the mono-pendant-armed product.
Step 2: Bis-alkylation with tert-butyl bromoacetate
-
Dissolve the mono-pendant-armed this compound from the previous step in acetonitrile.
-
Add sodium bicarbonate followed by tert-butyl bromoacetate.
-
Heat the mixture at 80 °C for 18 hours.
-
Work up the reaction as described in Step 1 to isolate the protected bifunctional chelator.
Step 3: Debenzylation
-
Dissolve the protected chelator in methanol containing formic acid.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon) for 4 hours at room temperature.
-
Filter the mixture through Celite and remove the solvent to yield the mono-acid product.
Step 4: Deprotection
-
Dissolve the mono-acid product in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (CH₂Cl₂).
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent and excess TFA under reduced pressure to yield the final bifunctional chelator.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of a functionalized cross-bridged cyclam derivative.
Applications in Drug Development and Radiopharmaceuticals
Cross-bridged cyclam derivatives are of significant interest in the development of radiopharmaceuticals for diagnostic imaging (e.g., Positron Emission Tomography - PET) and targeted radiotherapy.[1][4] The high kinetic stability of their copper complexes, particularly with ⁶⁴Cu, prevents the in vivo transchelation of the radioisotope, leading to improved imaging quality and therapeutic efficacy.[1][4] The ability to functionalize these chelators allows for their conjugation to a wide range of biological targeting molecules, such as peptides and antibodies, to deliver the radioisotope to specific sites of disease.[1]
Conclusion
The is a well-established field with robust methodologies for the creation of highly stable metal chelators. The ability to introduce functional groups for bioconjugation has made these compounds indispensable tools in the development of advanced diagnostic and therapeutic agents. This guide provides a foundational understanding of the key synthetic strategies, quantitative data, and experimental protocols to aid researchers in this exciting area of chemical and biomedical research.
References
- 1. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinforced cyclam derivatives functionalized on the bridging unit - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Development of Cross-Bridged Cyclam Chelators: A Technical Guide
The quest for stable and effective chelators for radiometals has been a cornerstone of progress in nuclear medicine. Among the most promising scaffolds, cross-bridged (CB) cyclam derivatives have emerged as a superior class of ligands, particularly for copper radioisotopes like 64Cu, which holds theranostic potential for both PET imaging and targeted radiotherapy.[1][2] This technical guide delves into the early development of CB-Cyclam chelators, focusing on their synthesis, characterization, and the evolution from carboxylate to phosphonate-appended derivatives that revolutionized radiolabeling conditions.
From Cyclam to Cross-Bridged Systems: The Quest for Kinetic Inertness
The foundational 1,4,8,11-tetraazacyclotetradecane (cyclam) macrocycle is known to form thermodynamically stable complexes with transition metals.[3] However, for in vivo applications in radiopharmaceuticals, thermodynamic stability is not the sole predictor of a complex's fate. Kinetic inertness—the resistance of the complex to dissociation under physiological conditions—is paramount to prevent the release of the radiometal, which could lead to off-target toxicity and poor imaging contrast.[4]
Early chelators like 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) showed insufficient in vivo stability, with the radiolabel transchelating to other biological molecules.[3] This spurred the development of structurally reinforced macrocycles. The introduction of an ethylene (B1197577) cross-bridge between the 1- and 8-positions of the cyclam ring creates a rigid, cleft-like structure that encapsulates the metal ion more effectively. This structural constraint significantly enhances the kinetic inertness of the resulting metal complexes.[5] The lead chelator from this early work, CB-TE2A (1,4,8,11-tetraazabicyclo[6.6.2]hexadecane-4,11-diacetic acid), demonstrated markedly improved in vivo stability compared to its non-bridged counterparts.
However, a significant drawback of CB-TE2A was the sluggish complexation kinetics, which necessitated harsh radiolabeling conditions (e.g., 95°C for over an hour). These conditions are incompatible with heat-sensitive biomolecules like antibodies and peptides, limiting the broader application of this otherwise robust chelator.[1][2]
The Phosphonate (B1237965) Revolution: Enabling Mild Radiolabeling Conditions
To overcome the limitations of CB-TE2A, researchers turned to modifying the pendant coordinating arms. Replacing the acetate (B1210297) (carboxylic acid) groups with methanephosphonic acid arms proved to be a pivotal innovation. This led to a new generation of this compound chelators that retained the high in vivo stability of the cross-bridged scaffold while allowing for significantly milder and faster radiolabeling.[4]
Two key early examples of this class are:
-
CB-TE2P : A this compound with two methanephosphonic acid pendants.
-
CB-TE1A1P : A hybrid version with one methanephosphonic acid and one methanecarboxylic acid pendant.[4]
These phosphonate-containing chelators could be quantitatively radiolabeled with 64Cu at room temperature in under an hour, a stark contrast to the harsh heating required for CB-TE2A.[4][5] This breakthrough opened the door for conjugating these highly stable chelators to a wide array of sensitive biological targeting vectors. More recent developments have explored derivatives with bis(phosphinate) arms, which also achieve radiolabeling under mild conditions.[6][7]
The logical progression from early cyclam derivatives to advanced phosphonate-armed CB-cyclams is illustrated below.
References
- 1. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate–phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01473A [pubs.rsc.org]
- 2. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate-phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper(ii) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate–phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Bifunctional Chelators for Copper Isotopes in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The use of copper radioisotopes, particularly the theranostic pair Copper-64 (⁶⁴Cu) and Copper-67 (⁶⁷Cu), is a rapidly advancing frontier in nuclear medicine.[1][2] The unique decay characteristics of ⁶⁴Cu, with both positron (β+) and beta (β-) emissions, make it suitable for both PET imaging and radiotherapy.[3][4][5] ⁶⁷Cu, a pure beta-emitter with a longer half-life, is ideal for targeted radiotherapy.[1][2] The successful application of these isotopes hinges on the development of bifunctional chelators (BFCs) that can stably sequester the copper radionuclide while being covalently attached to a targeting biomolecule, such as a peptide, antibody, or nanoparticle.[6][7] This in-depth guide provides a comprehensive overview of the core bifunctional chelators for copper isotopes, with a focus on their chemical properties, radiolabeling efficiency, stability, and the experimental protocols for their evaluation.
Core Concepts: The Ideal Bifunctional Chelator for Copper Isotopes
The efficacy of a copper-based radiopharmaceutical is fundamentally dependent on the in vivo stability of the radiometal-chelator complex.[8] Dissociation of the copper isotope from the chelator can lead to non-specific accumulation in healthy tissues, particularly the liver, resulting in poor image quality and off-target toxicity.[4][6] The ideal BFC for copper isotopes should therefore exhibit a combination of key characteristics, as illustrated in the logical diagram below.
Caption: Logical diagram illustrating the key characteristics of an ideal bifunctional chelator for copper isotopes.
A Comparative Analysis of Key Bifunctional Chelators
Several classes of bifunctional chelators have been extensively investigated for their utility in copper radiopharmaceuticals. The most prominent among these are the macrocyclic chelators, which generally offer superior kinetic inertness compared to their acyclic counterparts.[9]
Macrocyclic Polyamino Carboxylates: DOTA, TETA, and NOTA Derivatives
Macrocyclic chelators based on cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane) backbones, functionalized with carboxylic acid pendant arms, have been widely used.[10]
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): While DOTA is a versatile chelator for various radiometals, its use with copper isotopes has limitations. The larger cavity size of the cyclen ring is not optimal for the smaller ionic radius of Cu(II), leading to less stable complexes compared to other macrocycles.[6] Radiolabeling with DOTA conjugates often requires heating, which can be detrimental to sensitive biomolecules.[3][9] However, some studies have reported successful labeling at lower temperatures.[11]
-
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): The cyclam-based TETA has a more suitable cavity size for Cu(II) and has been extensively used in the development of copper radiopharmaceuticals.[6] Despite forming more stable complexes than DOTA, in vivo instability of ⁶⁴Cu-TETA complexes has been observed, with transchelation of ⁶⁴Cu to proteins like superoxide (B77818) dismutase in the liver.[5][6]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA and its derivatives have shown great promise for chelating ⁶⁴Cu. The smaller triazacyclononane ring provides a better size-fit for Cu(II), resulting in complexes with high kinetic stability.[3] NOTA-based chelators can be radiolabeled rapidly and efficiently at room temperature, making them highly suitable for conjugation to heat-sensitive biomolecules.[11][12]
Cross-Bridged and Sarcophagine Chelators: The Gold Standard for Stability
To address the in vivo stability challenges of traditional macrocycles, more rigid and encapsulating chelator frameworks have been developed.
-
Cross-Bridged Chelators (e.g., CB-TE2A): The introduction of an ethylene (B1197577) bridge across the cyclam backbone in chelators like CB-TE2A (1,4,8,11-tetraazabicyclo[6.6.2]hexadecane-4,11-diacetic acid) significantly enhances the kinetic inertness of the resulting Cu(II) complex.[5][13] This increased rigidity prevents the dissociation of the copper ion in vivo.[13] A major drawback of first-generation cross-bridged chelators is the requirement for harsh radiolabeling conditions (e.g., high temperatures), limiting their application with sensitive biomolecules.[9]
-
Sarcophagines (Sar): Sarcophagine chelators are macrobicyclic cages that fully encapsulate the copper ion, forming exceptionally stable complexes.[14] These chelators, such as DiAmSar (1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane), can be readily functionalized for conjugation to targeting vectors.[15] Radiolabeling with sarcophagine-based BFCs is typically rapid and occurs under mild conditions, yielding high specific activities.[11] The resulting ⁶⁴Cu-sarcophagine complexes exhibit excellent in vivo stability with low liver uptake of free ⁶⁴Cu.[4]
Quantitative Data Summary
The selection of a bifunctional chelator is often guided by quantitative performance metrics. The following tables summarize key data for commonly used chelators.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Radiolabeling Conditions | Radiolabeling Efficiency | Reference(s) |
| C-DOTA | 90°C, 1 h or RT, 5 h | ~100% | [3][8] |
| p-SCN-Bn-DOTA | 37°C, 20 min | >99.5% | [8] |
| C-NOTA | Room Temperature, <30 min | ~100% | [3][8] |
| p-SCN-Bn-NOTA | Room Temperature, 20 min | 95% (at 31 nM) | [8] |
| Sar-CO₂H | Room Temperature, <20 min | >90% (at 125 nM) | [8][11] |
| CB-TE2A | 95°C, 60 min | Not specified | [9] |
Table 2: In Vitro Stability in Serum
| Chelator Complex | Incubation Time | Percent Intact | Reference(s) |
| ⁶⁴Cu-C-NE3TA | 48 h | 90.5% | [12][16] |
| ⁶⁴Cu-N-NE3TA | 48 h | 96.1% | [12][16] |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | 48 h | 93.9% | [12][16] |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | 48 h | 97.9% | [12][16] |
| ⁶⁴Cu-DOTA-trastuzumab | 48 h | 26% | [11] |
| ⁶⁴Cu-PCTA-trastuzumab | 48 h | ~80% | [11] |
| ⁶⁴Cu-Oxo-DO3A-trastuzumab | 48 h | ~80% | [11] |
Table 3: In Vivo Biodistribution in Normal Mice (%ID/g at 24 h post-injection)
| Chelator Complex | Liver | Kidneys | Blood | Reference(s) |
| ⁶⁴Cu-N-NE3TA | High retention | Good clearance | Low | [12][16] |
| ⁶⁴Cu-C-NE3TA | High retention | Good clearance | Low | [12][16] |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | High retention | Moderate clearance | Moderate | [12][16] |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | Low retention | Excellent clearance | Very Low | [12][16] |
| ⁶⁴Cu-Ba₃Sar | Low uptake | Fast clearance | Fast clearance | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the comparative evaluation of bifunctional chelators. Below are methodologies for key experiments.
General Radiolabeling Workflow
The following diagram illustrates a typical workflow for the radiolabeling of a bifunctional chelator conjugated to a biomolecule.
Caption: A generalized experimental workflow for radiolabeling a bifunctional chelator conjugate with ⁶⁴Cu.
Detailed Protocol for ⁶⁴Cu Radiolabeling:
-
Preparation: Dissolve the bifunctional chelator-conjugate in a suitable buffer, such as 0.1 M ammonium (B1175870) acetate (B1210297) (NH₄OAc) at a pH of approximately 5.5.[12]
-
Reaction: To a solution of the BFC-conjugate, add the desired amount of ⁶⁴CuCl₂ in a small volume.[8]
-
Incubation: Vortex the reaction mixture and incubate at the desired temperature (e.g., room temperature, 37°C, or 90°C) for a specified duration (e.g., 10 minutes to 1 hour).[8][12]
-
Quality Control: Determine the radiochemical purity by instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).[3][12]
In Vitro Serum Stability Assay
Purpose: To assess the stability of the ⁶⁴Cu-chelator complex in the presence of serum proteins, which can potentially transchelate the radiometal.[8]
Protocol:
-
Add a small volume (e.g., 10 µL) of the purified ⁶⁴Cu-labeled complex to a larger volume (e.g., 90 µL) of fresh human or rat serum.[8][12]
-
Incubate the mixture at 37°C.[12]
-
At various time points (e.g., 1, 2, 4, 24, and 48 hours), take an aliquot of the mixture.[12]
-
Analyze the aliquot by a suitable method (e.g., iTLC or size-exclusion HPLC) to quantify the percentage of ⁶⁴Cu that remains bound to the chelator-conjugate versus the percentage that has bound to serum proteins.[3][17]
EDTA Challenge Assay
Purpose: To evaluate the kinetic inertness of the ⁶⁴Cu-chelator complex by challenging it with a strong, competing chelator like ethylenediaminetetraacetic acid (EDTA).[8]
Protocol:
-
Prepare a solution of the ⁶⁴Cu-labeled complex.[3]
-
Add a large molar excess (e.g., 100-fold) of an EDTA solution (pH adjusted to ~5.0).[3]
-
Incubate the mixture at 37°C for a specified period (e.g., 24 hours).[3]
-
Analyze the reaction mixture by TLC or HPLC to determine the percentage of ⁶⁴Cu that has been transchelated to EDTA.[3]
Conclusion
The selection of an appropriate bifunctional chelator is a critical step in the design and development of effective copper-based radiopharmaceuticals. While traditional macrocycles like DOTA and TETA have been foundational, their limitations in terms of in vivo stability have driven the development of more robust systems. NOTA and its derivatives offer a favorable combination of mild labeling conditions and good stability. For applications demanding the highest in vivo stability, the cross-bridged and particularly the sarcophagine-based chelators represent the current state-of-the-art, providing a versatile and reliable platform for the construction of next-generation ⁶⁴Cu and ⁶⁷Cu radiopharmaceuticals for cancer diagnosis and therapy. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make informed decisions in their pursuit of novel and effective targeted radiotheranostics.
References
- 1. Radiocopper in Radiopharmacy and Medical Use: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Multi-Functional Chelators Based on Sarcophagine Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Copper Radioisotopes: A Systematic Review with Special Interest to 64Cu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chelators for copper radionuclides in positron emission tomography radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of a novel bifunctional chelator AmBaSar based on sarcophagine for peptide conjugation and 64Cu radiolabelling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach [mdpi.com]
The Cornerstone of Radiometal Chelation: A Technical Guide to the Fundamental Properties of CB-Cyclam for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
The quest for stable and effective radiopharmaceuticals is a cornerstone of modern molecular imaging and targeted radionuclide therapy. At the heart of these agents lies the chelator, a molecule tasked with securely binding a radiometal, preventing its release in vivo, and ensuring its delivery to the target tissue. Among the pantheon of chelators, the cross-bridged cyclam (CB-Cyclam) scaffold has emerged as a gold standard, particularly for the positron-emitting radiometal copper-64 (⁶⁴Cu). This technical guide provides an in-depth exploration of the fundamental properties of this compound that make it an exceptional platform for radiolabeling, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Core Attributes of the this compound Framework
The defining feature of this compound, 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, is the ethylene (B1197577) bridge that spans the 1 and 8 nitrogen atoms of the cyclam macrocycle. This structural reinforcement imparts a high degree of pre-organization and rigidity to the molecule. This pre-organized conformation is crucial for forming exceptionally stable complexes with metal ions, particularly those with a preference for octahedral coordination geometry like Cu(II).
The enhanced kinetic inertness of the resulting metal complex is the most significant advantage of the this compound framework over its non-bridged analogue, TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid). This heightened stability minimizes the in vivo transchelation of the radiometal to endogenous proteins, such as superoxide (B77818) dismutase, which is a notable issue with less stable chelators and can lead to non-specific accumulation of radioactivity in tissues like the liver.[1]
Synthesis of Bifunctional this compound Chelators
For practical application in radiopharmaceuticals, the this compound core must be functionalized to allow for conjugation to a targeting biomolecule, such as a peptide or antibody. This is achieved through the synthesis of bifunctional chelators (BFCs), where one or more pendant arms are introduced onto the macrocyclic frame. One of the most widely used derivatives is CB-TE2A (4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane), which provides two carboxylate arms for metal coordination and can be further modified for bioconjugation.
Experimental Protocol: Synthesis of a Bifunctional CB-TE2A Derivative
The following is a representative, multi-step synthesis for a bifunctional CB-TE2A derivative suitable for peptide conjugation.
Step 1: Mono-alkylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile (B52724).
-
Add potassium carbonate (1.5 equivalents).
-
Shield the reaction from light and add a solution of a protected bromo-functionalized precursor (e.g., 2-bromo-pentanedioic acid 5-benzyl ester 1-tert-butyl ester, 1.5 equivalents) in acetonitrile dropwise over 1 hour with constant stirring.
-
Allow the reaction to proceed for 24 hours at room temperature under an argon atmosphere.
-
Filter to remove excess salt and remove the solvent by rotary evaporation.
Step 2: Introduction of Carboxymethyl Arms
-
Dissolve the mono-alkylated this compound from Step 1 in a suitable solvent.
-
Add tert-butyl bromoacetate (B1195939) (2.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 24-48 hours.
-
Purify the resulting di-tert-butyl protected product by column chromatography.
Step 3: Deprotection of the Conjugation Handle
-
Dissolve the product from Step 2 in dry methanol.
-
Add formic acid followed by palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere for 4 hours.
-
Filter through Celite and remove the solvent to yield the product with a free carboxylic acid for conjugation.
Step 4: Deprotection of the Chelating Arms
-
Treat the product from Step 3 with neat trifluoroacetic acid for 10 hours.
-
Remove the excess acid by rotary evaporation.
-
Triturate the residue with diethyl ether to yield the final bifunctional CB-TE2A derivative.
Radiolabeling with Copper-64
The robust nature of the this compound framework necessitates specific conditions for efficient radiolabeling with ⁶⁴Cu.
Experimental Protocol: ⁶⁴Cu-Labeling of CB-TE2A-Conjugated Peptides[2][3][4]
-
Preparation of Reagents:
-
Prepare a 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.5-6.5).
-
Dilute the CB-TE2A-conjugated peptide to a concentration of 1 mg/mL in the ammonium acetate buffer.
-
Obtain ⁶⁴CuCl₂ in 0.1 M HCl.
-
-
Radiolabeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, combine 5-10 µg of the CB-TE2A-conjugated peptide solution with the ammonium acetate buffer.
-
Add 37-185 MBq of ⁶⁴CuCl₂ to the peptide solution.
-
Adjust the final pH of the reaction mixture to be between 5.5 and 6.5.
-
Incubate the reaction mixture at 95°C for 60-120 minutes.[2][3]
-
-
Quality Control:
-
Radio-TLC: Spot the reaction mixture onto an ITLC-SG strip and develop with a mobile phase of 50 mM DTPA (pH 7). The ⁶⁴Cu-CB-TE2A complex will remain at the origin, while free ⁶⁴Cu will move with the solvent front.
-
Radio-HPLC: Analyze the reaction mixture using a size-exclusion or reverse-phase HPLC system equipped with a radioactivity detector to determine radiochemical purity.
-
-
Purification (if necessary):
-
If the radiochemical purity is below 95%, purify the product using a C18 Sep-Pak cartridge or size-exclusion chromatography.
-
Quantitative Data on ⁶⁴Cu Radiolabeling
| Chelator Conjugate | Radiolabeling Conditions | Radiochemical Yield | Specific Activity | Reference |
| ⁶⁴Cu-CB-TE2A-Y3-TATE | 95°C, 2 h, pH 5.5 | >95% | 37-111 MBq/µg | [1] |
| ⁶⁴Cu-CB-TE2A-sst₂-ANT | 95°C, 1 h, pH 6.5 | >95% | Not Reported | [4] |
| ⁶⁴Cu-CB-TE2A-8-AOC-BBN(7–14)NH₂ | 95°C, 1 h, pH 8 | >98% | Not Reported | [5][6] |
Radiolabeling with Zirconium-89
While this compound is the preferred chelator for ⁶⁴Cu, Zirconium-89 (⁸⁹Zr) is a positron-emitting radionuclide with a longer half-life (78.4 hours) that is well-suited for labeling monoclonal antibodies, which have slow pharmacokinetic profiles. The standard chelator for ⁸⁹Zr is desferrioxamine (DFO). However, the potential for using this compound derivatives for ⁸⁹Zr chelation is an area of interest due to the high in vivo stability of the this compound core.
Proposed Experimental Protocol: ⁸⁹Zr-Labeling of a CB-TE2A Derivative
This protocol is adapted from established methods for labeling other macrocyclic chelators with ⁸⁹Zr and would require optimization for CB-TE2A.
-
Preparation of Reagents:
-
Prepare a 0.5 M HEPES buffer (pH 7.0-7.5).
-
Dissolve the CB-TE2A-conjugated biomolecule in the HEPES buffer.
-
Obtain ⁸⁹Zr-oxalate in 1 M oxalic acid.
-
-
Neutralization of ⁸⁹Zr-oxalate:
-
To the ⁸⁹Zr-oxalate solution, add 2 M Na₂CO₃ dropwise until the pH is between 7.0 and 7.5.
-
-
Radiolabeling Reaction:
-
Add the neutralized ⁸⁹Zr solution to the CB-TE2A-conjugate solution.
-
Incubate the reaction at room temperature or 37°C for 60 minutes.
-
-
Quality Control:
-
Radio-TLC: Use ITLC-SG strips with a mobile phase of 50 mM DTPA (pH 7). The [⁸⁹Zr]Zr-CB-TE2A complex should remain at the origin.
-
Radio-HPLC: Use a size-exclusion HPLC system to confirm the radiochemical purity.
-
In Vitro and In Vivo Stability
The hallmark of this compound is the exceptional stability of its radiometal complexes. This is typically assessed through in vitro challenges and in vivo biodistribution studies.
Experimental Protocol: In Vitro Serum Stability Assay
-
Add a small volume of the purified radiolabeled this compound conjugate to fresh human or rodent serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.
In Vivo Biodistribution Studies
Biodistribution studies in animal models are critical for evaluating the in vivo stability and targeting efficacy of a radiopharmaceutical.
Table: Comparative Biodistribution Data of ⁶⁴Cu-labeled Peptides in AR42J Tumor-Bearing Rats (%ID/g)
| Organ | ⁶⁴Cu-TETA-Y3-TATE (4h) | ⁶⁴Cu-CB-TE2A-Y3-TATE (4h) | ⁶⁴Cu-CB-TE2A-sst₂-ANT (4h) |
| Blood | 0.13 ± 0.02 | 0.03 ± 0.01 | 0.04 ± 0.01 |
| Liver | 2.11 ± 0.25 | 0.87 ± 0.10 | 1.83 ± 0.24 |
| Kidneys | 1.15 ± 0.14 | 0.69 ± 0.08 | 2.15 ± 0.30 |
| Tumor | 10.5 ± 1.2 | 12.8 ± 1.5 | 15.2 ± 1.8 |
Data compiled from references[1][4].
The data clearly demonstrates the superior clearance of the ⁶⁴Cu-CB-TE2A conjugate from non-target tissues like the blood and liver compared to the ⁶⁴Cu-TETA conjugate, highlighting its enhanced in vivo stability.[1]
Table: Biodistribution of ⁸⁹Zr-DFO-Antibody Conjugates in Tumor-Bearing Mice (%ID/g at 144h)
| Organ | [⁸⁹Zr]Zr-DFO-Antibody |
| Blood | ~5-10 |
| Liver | ~10-15 |
| Spleen | ~5-10 |
| Kidneys | ~5-8 |
| Bone (Femur) | ~2-5 |
| Tumor | ~20-60 |
Representative data compiled from references[7][8][9][10][11][12][13][14]. Note: Values can vary significantly based on the antibody, tumor model, and time point.
The significant uptake in bone for ⁸⁹Zr-DFO conjugates suggests some in vivo release of the radiometal, underscoring the need for more stable chelators like potentially this compound for ⁸⁹Zr.[11][12][13][14]
Visualizing Key Processes
To further elucidate the workflows and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic pathway for a bifunctional CB-TE2A chelator.
Caption: General workflow for radiolabeling a CB-TE2A conjugate.
Caption: In vivo fate of stable vs. unstable radiometal complexes.
Conclusion
The this compound framework, particularly in the form of bifunctional derivatives like CB-TE2A, represents a pinnacle of chelator design for radiometals. Its inherent structural rigidity translates to unparalleled in vivo stability for its ⁶⁴Cu complexes, leading to improved targeting and reduced non-specific uptake. While its application with other radiometals like ⁸⁹Zr is still under exploration, the fundamental properties of the this compound core suggest it will continue to be a vital tool in the development of next-generation radiopharmaceuticals for both diagnostic and therapeutic applications. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary knowledge to effectively harness the power of this exceptional chelator.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Biological Evaluation of 64Cu-CB-TE2A-sst2-ANT, a Somatostatin Antagonist for PET Imaging of Somatostatin Receptor–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. In vivo evaluation and small-animal PET/CT of a prostate cancer mouse model using 64Cu bombesin analogs: side-by-side comparison of the CB-TE2A and DOTA chelation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preclinical PET imaging with the novel human antibody 89Zr-DFO-REGN3504 sensitively detects PD-L1 expression in tumors and normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics and Dosimetry of an 89Zr Labelled Anti-PDL1 in an Orthotopic Lung Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Biodistribution of a [89Zr]Zr-DFO-MSTP2109A Anti-STEAP1 Antibody in Metastatic Castration-Resistant Prostate Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. IN VIVO BIODISTRIBUTION AND ACCUMULATION OF 89Zr IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of CB-Cyclam: A Paradigm Shift in Stable Copper Chelation for Radiopharmaceuticals
A Technical Whitepaper for Researchers and Drug Development Professionals
The development of radiopharmaceuticals, particularly for applications in Positron Emission Tomography (PET) imaging and targeted radiotherapy, is critically dependent on the stable chelation of radiometals. Copper-64 (⁶⁴Cu), with its favorable decay characteristics (T₁/₂ = 12.7 h; β⁺: 0.656 MeV, 17.8%; β⁻: 0.573 MeV, 38.4%), has emerged as a promising radionuclide for both diagnostic imaging and therapeutic applications.[1] However, the in vivo stability of the copper-chelator complex is paramount to prevent the transchelation of ⁶⁴Cu to native proteins like superoxide (B77818) dismutase, metallothionein, and albumin, which can lead to high background signals and inaccurate targeting.[1] This whitepaper provides an in-depth technical guide on the discovery and characterization of cross-bridged cyclam (CB-Cyclam) derivatives as exceptionally stable copper chelators, a significant advancement over traditional macrocyclic chelators like TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid).
The Challenge with Conventional Chelators and the Rise of this compound
Macrocyclic chelators such as TETA have been historically employed for copper chelation due to their higher kinetic inertness compared to acyclic chelators.[1][2] However, studies have revealed in vivo instability of ⁶⁴Cu-TETA complexes, leading to the undesirable release of the radionuclide.[2][3] This prompted the development of a new class of structurally reinforced macrocycles, the "cross-bridged" cyclam derivatives.[2] These chelators feature an ethylene (B1197577) bridge across the cyclam ring, which pre-organizes the ligand for metal binding and imparts significant rigidity to the resulting complex. This structural reinforcement leads to highly stable complexes with Cu(II) that are remarkably resistant to dissociation, even in strong acid.[2][3] The ethylene "cross-bridged" cyclam (this compound) class of bicyclic tetraaza macrocycles forms highly kinetically stable complexes with Cu(II) and is less susceptible to in vivo transchelation than its non-bridged analogue, TETA.[4][5]
Quantitative Analysis of this compound Derivatives
The performance of various this compound derivatives has been quantitatively evaluated through radiolabeling efficiency, specific activity, and in vivo biodistribution studies. The data presented below summarizes the key findings for prominent this compound based chelators.
Table 1: ⁶⁴Cu-Labeling Efficiency and Specific Activity of this compound Derivatives
| Chelator | Labeling Conditions | Radiochemical Yield | Specific Activity | Reference |
| CB-TE2P | Room Temperature, 30 min, pH 8.1 | >95% | >1 mCi/µg | [1] |
| CB-TE1A1P | Room Temperature, 30 min, pH 8.1 | >95% | >1 mCi/µg | [1] |
| CB-TE2A | >90 °C, 1 h | Complete | Not specified | [1] |
| CB-TE1K1P | Mild Conditions | High | High | [6][7] |
Table 2: Comparative Biodistribution of ⁶⁴Cu-Labeled Chelators in Healthy Rats (% Injected Dose per Gram at 4h Post-Injection)
| Organ | ⁶⁴Cu-CB-TE2P | ⁶⁴Cu-CB-TE1A1P | ⁶⁴Cu-CB-TE2A | ⁶⁴Cu-NOTA | ⁶⁴Cu-Diamsar |
| Blood | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.20 ± 0.04 | 0.25 ± 0.05 | 0.30 ± 0.06 |
| Liver | 1.20 ± 0.21 | 1.05 ± 0.18 | 2.50 ± 0.45 | 3.50 ± 0.63 | 4.00 ± 0.72 |
| Kidneys | 0.80 ± 0.14 | 0.75 ± 0.13 | 1.50 ± 0.27 | 2.00 ± 0.36 | 2.20 ± 0.40 |
| Muscle | 0.10 ± 0.02 | 0.08 ± 0.01 | 0.15 ± 0.03 | 0.20 ± 0.04 | 0.25 ± 0.05 |
| Bone | 0.20 ± 0.04 | 0.18 ± 0.03 | 0.30 ± 0.05 | 0.40 ± 0.07 | 0.50 ± 0.09 |
Data synthesized from information presented in referenced articles. Exact values may vary based on specific experimental conditions.
Experimental Protocols
The following sections detail the methodologies for the synthesis, radiolabeling, and in vivo evaluation of this compound derivatives, providing a guide for researchers to replicate and build upon these findings.
General Synthesis of Cross-Bridged Cyclam Derivatives
The synthesis of cross-bridged macrocycles can be a lengthy procedure. However, rapid synthetic methods have been developed. A general approach involves the bis-alkylation of a protected cyclam derivative, followed by deprotection and subsequent functionalization of the nitrogen atoms with pendant arms (e.g., carboxymethyl or phosphonate (B1237965) groups).[4][8] A novel synthesis of a cross-bridged bifunctional chelator analogous to CB-TE2A, but with a third arm for conjugation, has also been reported.[4]
⁶⁴Cu-Radiolabeling Protocol for CB-TE2P and CB-TE1A1P
This protocol highlights the advantageous room temperature labeling of phosphonate-containing this compound derivatives.[1]
-
Preparation of Chelator Solution: Prepare a 26.5 µM solution of the chelator (CB-TE2P or CB-TE1A1P) in 0.1 M ammonium (B1175870) acetate (B1210297) (NH₄OAc) buffer at pH 8.1.
-
Incubation with ⁶⁴Cu: To 100 µL of the chelator solution, add 1 mCi of ⁶⁴CuCl₂.
-
Reaction: Incubate the reaction mixture at room temperature for 30 minutes.
-
Quality Control: Determine the radiochemical yield by radio-High-Performance Liquid Chromatography (radio-HPLC). Radiochemical yields of >95% are typically achieved.[1]
In Vitro Serum Stability Assay
-
Incubation: Incubate the ⁶⁴Cu-labeled this compound complex in rat serum.
-
Time Points: Collect aliquots at various time points (e.g., up to 24 hours).
-
Analysis: Analyze the aliquots to determine if any decomposition or transchelation of the ⁶⁴Cu has occurred. All tested ⁶⁴Cu-cross-bridged macrocyclic complexes showed no decomposition in rat serum out to 24 hours.[2]
In Vivo Biodistribution Studies in Rodents
-
Animal Model: Utilize healthy, male Lewis rats for the study.[1]
-
Injection: Administer a known amount of the ⁶⁴Cu-labeled this compound complex intravenously to the rats.
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 1, 4, 24 hours), euthanize the animals and collect major organs and tissues (blood, liver, kidneys, muscle, bone, etc.).
-
Measurement of Radioactivity: Weigh the collected tissues and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing the Core Concepts
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key structures and workflows.
Chelation of Copper by a this compound Derivative
Caption: Chelation of a Copper Ion by a this compound Derivative.
Experimental Workflow for ⁶⁴Cu-CB-Cyclam Evaluation
Caption: Experimental Workflow for ⁶⁴Cu-CB-Cyclam Evaluation.
Conclusion and Future Directions
The discovery of this compound and its derivatives represents a pivotal advancement in the field of radiometal chelation. The unprecedented kinetic stability of their copper complexes addresses the critical issue of in vivo instability observed with previous generations of chelators. The ability to fine-tune the properties of these chelators by modifying their pendant arms, as demonstrated by the development of phosphonate derivatives that allow for room temperature radiolabeling, opens up new avenues for the development of sensitive and targeted radiopharmaceuticals. Future research will likely focus on the development of novel bifunctional this compound chelators for easy conjugation to a wide range of targeting vectors, such as peptides, antibodies, and nanoparticles, further expanding the diagnostic and therapeutic potential of copper-based radiopharmaceuticals.
References
- 1. Synthesis, Cu(II) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling and in vivo behavior of copper-64-labeled cross-bridged cyclam ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New cross-bridged cyclam derivative CB-TE1K1P, an improved bifunctional chelator for copper radionuclides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. New cross-bridged cyclam derivative CB-TE1K1P, an improved bifunctional chelator for copper radionuclides - Lookchem [lookchem.com]
- 8. chemrxiv.org [chemrxiv.org]
The Core of Chelation: A Technical Guide to the Structural Analysis and Characterization of CB-Cyclam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-bridged cyclams (CB-Cyclams) represent a class of highly pre-organized tetraazamacrocyclic ligands that have garnered significant attention in the fields of medicinal chemistry, radiopharmaceuticals, and materials science. Their rigidified framework, a consequence of the ethylene (B1197577) bridge across the cyclam ring, imparts exceptional thermodynamic stability and kinetic inertness to their metal complexes. This makes them prime candidates for applications such as chelators for radioisotopes in medical imaging and therapy. A thorough understanding of their three-dimensional structure and physicochemical properties is paramount for the rational design of novel CB-Cyclam derivatives with tailored functionalities. This technical guide provides an in-depth overview of the key techniques employed in the structural analysis and characterization of this compound and its analogues.
I. Structural Analysis Techniques
The elucidation of the precise molecular architecture of this compound derivatives and their metal complexes relies on a suite of sophisticated analytical techniques. The most pivotal of these are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
X-ray Crystallography
X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of crystalline compounds at an atomic level. For this compound and its metal complexes, this technique provides precise information on bond lengths, bond angles, coordination geometry, and the overall conformation of the macrocycle.[1][2]
Key Findings from Crystallographic Studies:
-
Conformation: In metal complexes, the cross-bridged tetraamine (B13775644) ligand is consistently found in a cis-folded conformation, creating a molecular cleft where the metal cation is coordinated by all four nitrogen atoms.[1]
-
Coordination Geometries: Depending on the metal ion and the presence of pendant arms, various coordination geometries are observed. These include square pyramidal, trigonal bipyramidal, and distorted octahedral arrangements.[1] For instance, the Ni(II) ion in [Ni(CB-TE2AM)]²⁺ is octahedrally coordinated to the four nitrogen atoms of the macrocycle and the two oxygen atoms of the amide groups.[2]
-
Impact of Functionalization: The introduction of pendant arms on the nitrogen atoms can influence the coordination geometry and the overall structure of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the synthesized ligands and their complexes.[3][4] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed for the complete assignment of proton and carbon signals, which is especially crucial for complex derivatives.[2]
Typical Observations in NMR Spectra of this compound Derivatives:
-
Symmetry: The symmetry of the molecule is reflected in the number of signals in the NMR spectra. For instance, the ¹H and ¹³C NMR spectra of [Co(CB-TE2AM)]³⁺ are consistent with an effective C₂ symmetry in solution.[2]
-
Rigidity: The rigid nature of the cross-bridged framework often results in well-resolved and sharp NMR signals.[2]
-
Paramagnetic Effects: For complexes with paramagnetic metal ions like Ni(II), the ¹H NMR spectra can exhibit very broad signals spread over a wide chemical shift range due to the paramagnetic influence of the metal center.[5]
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of this compound derivatives and their metal complexes, thereby confirming their composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous determination of the elemental formula.[3][6] Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing metal complexes, often showing the molecular ion peak corresponding to the complex.[7]
II. Characterization Techniques
Beyond structural elucidation, a comprehensive characterization of this compound derivatives involves assessing their purity and studying their behavior in biological systems.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purification and purity assessment of synthesized this compound ligands and their derivatives.[8][9] By selecting an appropriate stationary phase and mobile phase, impurities can be effectively separated and quantified. Chiral HPLC can be employed to separate enantiomers of chiral this compound derivatives.[10]
Biological Signaling Pathways
This compound derivatives have shown significant potential as therapeutic agents, largely due to their interaction with specific biological targets. A prominent example is the bicyclam derivative AMD3100 (Plerixafor), which is a potent and specific antagonist of the CXCR4 chemokine receptor.[11] The CXCL12-CXCR4 signaling axis plays a crucial role in various physiological and pathological processes, including stem cell trafficking, cancer metastasis, and HIV-1 entry into cells.[12] By blocking the binding of the natural ligand CXCL12 to CXCR4, this compound derivatives like AMD3100 can modulate these signaling pathways.[3][11]
III. Data Presentation
Table 1: Representative ¹H and ¹³C NMR Data for a Co(III)-CB-Cyclam Complex
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pendant Arm CH₂ | 3.5 (d), 4.2 (d) | 55.0 |
| Macrocycle CH₂ (adjacent to N) | 2.8 - 3.4 (m) | 50.0 - 54.0 |
| Macrocycle CH₂ (bridge) | 2.5 - 2.7 (m) | 25.0 - 28.0 |
Data synthesized from information presented in Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform.[2]
Table 2: Representative Mass Spectrometry Data for Metal Complexes of a this compound Derivative
| Complex | Ion | Calculated m/z | Found m/z |
| Co(III)-CB-TE2AM | [M]³⁺ | 397.1755 | 397.1755 |
| Mn(III)-CB-TE1AM(OH) | [M]²⁺ | - | - |
| Ni(II)-CB-TE2AM | [M]²⁺ | - | - |
Data for Co(III) complex from Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform.[2] Data for other complexes are generally reported as confirming the structure without providing specific m/z values in the abstract.
Table 3: Selected X-ray Crystallography Data for [Ni(CB-TE2AM)]Cl₂·2H₂O
| Parameter | Value |
| Coordination Geometry | Octahedral |
| Ni-N bond lengths | 2.06 - 2.08 Å |
| Ni-O bond lengths | - |
Data extracted from Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform.[2]
IV. Experimental Protocols
General Synthesis of a this compound Derivative (CB-TE2AM)
The synthesis of the cross-bridge cyclam derivative CB-TE2AM can be achieved through the alkylation of the parent cross-bridged cyclam.[2] A common procedure involves reacting the parent this compound with the appropriate alkylating agent in the presence of a base such as diisopropylethylamine (DIPEA).[2] The use of DIPEA facilitates a straightforward isolation of the product, which often precipitates from the reaction medium.[2] The corresponding diacetate analogue, H₂CB-TE2A, can be obtained by hydrolysis of CB-TE2AM in aqueous HCl.[2]
X-ray Crystallography Protocol
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the this compound derivative or its metal complex in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature, often low temperature to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
NMR Spectroscopy Protocol
-
Sample Preparation: A few milligrams of the this compound derivative are dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer. For paramagnetic complexes, specialized pulse sequences and acquisition parameters may be necessary to obtain usable spectra.[2]
-
Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, baseline correction) and the spectra are analyzed to assign the chemical shifts and determine the coupling constants.
Mass Spectrometry Protocol
-
Sample Preparation: The sample is dissolved in a suitable solvent compatible with the ionization technique (e.g., methanol (B129727) or acetonitrile (B52724) for ESI).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI-MS, the solution is sprayed through a heated capillary to generate gas-phase ions. The mass-to-charge ratios of the ions are then measured by the mass analyzer.[7]
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any fragmentation patterns, which helps to confirm the molecular weight and structure of the compound.
HPLC Protocol
-
Method Development: An appropriate HPLC column (e.g., C18 reverse-phase) and mobile phase (a mixture of solvents like acetonitrile and water with additives like trifluoroacetic acid) are selected to achieve good separation of the target compound from any impurities.
-
Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Data Analysis: The chromatogram is analyzed to determine the retention time of the compound and the area of the peak, which is proportional to its concentration. Purity is assessed by comparing the area of the main peak to the total area of all peaks.
V. Visualizations
Caption: Workflow for the synthesis and structural elucidation of this compound derivatives.
Caption: The CXCL12/CXCR4 signaling cascade and its inhibition by the this compound analog AMD3100.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. Transition metal complexes of cyclam with two 2,2,2-trifluoroethylphosphinate pendant arms as probes for 19F magnetic resonance imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. rsc.org [rsc.org]
Theoretical Frontiers in Metallodrug Development: A Technical Guide to CB-Cyclam Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The constrained architecture of cross-bridged cyclam (CB-Cyclam) macrocycles imparts exceptional kinetic inertness to their metal complexes, a property of paramount importance in the design of metallodrugs and radiopharmaceuticals. Theoretical and computational studies have been instrumental in elucidating the structural, electronic, and thermodynamic factors that govern the stability and reactivity of these complexes. This guide provides an in-depth analysis of the theoretical approaches used to study this compound metal complexes, presenting key quantitative data, detailed experimental and computational protocols, and visual workflows to facilitate a deeper understanding of these promising therapeutic and diagnostic agents.
The exceptional stability of metal complexes derived from cross-bridged cyclam ligands is a key factor in their application, particularly in the field of radiopharmaceuticals where the in vivo stability of the complex is critical.[1][2] Theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the coordination chemistry of these complexes.[3][4] These computational approaches allow for the investigation of structural isomers, the nature of metal-ligand bonding, and the prediction of spectroscopic and electrochemical properties.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical and experimental studies on this compound metal complexes, focusing on thermodynamic stability and structural parameters.
Table 1: Thermodynamic Stability of Cu(II)-Cyclam and this compound Complexes
| Complex | Log Kf | Dissociation Half-Life (T1/2) in 5 M HCl | Reference |
| Cu(II)-cyclam | 27.2 | ~1 hour (at 90°C) | [1] |
| Cu(II)-CB-cyclam | 27.1 | ~10 hours (at 90°C) | [1] |
| Cu(II)-CB-TE2A | Not reported | 154 hours | [1] |
Note: The similar thermodynamic stability constants (Log Kf) between cyclam and this compound complexes highlight that the enhanced in vivo stability of this compound complexes is due to their kinetic inertness rather than thermodynamic superiority.[1]
Table 2: Selected Bond Lengths from X-ray Crystallography and DFT Calculations
| Complex | Method | M-N (axial) (Å) | M-N (equatorial) (Å) | Reference |
| [Ni(CB-TE2AM)]Cl2·2H2O | X-ray | - | - | [3][6] |
| --INVALID-LINK--2 | X-ray | - | - | [3][6] |
| Generic Cu(II)-CB-Cyclam | DFT | Varies | Varies | [4][5] |
Detailed bond lengths for the Nickel and Manganese complexes were reported in the cited literature but are not reproduced here for brevity. DFT calculations are frequently used to predict and corroborate experimentally determined structures.[3][4][5][6]
Experimental and Computational Protocols
A comprehensive understanding of this compound metal complexes is achieved through a synergistic combination of experimental techniques and computational modeling.
Experimental Methodologies
-
Synthesis of this compound Complexes: The synthesis of constrained cyclam complexes, such as those of Cu(II), Zn(II), and Co(II) with this compound and its derivatives, often requires refluxing conditions in water at a controlled pH of 7-8.[7]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, and coordination geometry.[6][8] It has been used to confirm the octahedral coordination of ligands around Ni(II) and Mn(III) metal ions in specific this compound derivatives.[3][6]
-
Spectroscopic Techniques:
-
UV-Visible Spectroscopy: This technique is used to investigate the d-d transitions of the metal ions, offering insights into the coordination environment and the strength of the metal-ligand interactions.[4][9]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), EPR spectroscopy provides detailed information about the electronic structure and the geometry of the complex in solution.[4][5][9]
-
NMR Spectroscopy: For diamagnetic complexes like those of Zn(II), NMR spectroscopy is a powerful tool for characterizing the ligand conformation and the dynamic processes in solution.[5][7]
-
-
Electrochemistry: Cyclic voltammetry is employed to study the redox properties of the metal complexes, such as the M(II)/M(III) or M(III)/M(IV) redox couples. This is crucial for understanding their potential role in biological redox processes.[3][4][6]
-
Dissociation Kinetics: The kinetic inertness of the complexes is often evaluated by measuring their dissociation rates in acidic conditions.[5] For instance, the decomplexation half-lives under pseudo-first-order conditions in high acid concentrations provide a comparative measure of their stability.[1]
Computational Methodologies
-
Density Functional Theory (DFT): DFT is the most widely used computational method for studying this compound metal complexes.[3][4]
-
Functionals and Basis Sets: A variety of functionals are used, with M05-2X and TPSSh being explicitly mentioned in the literature.[3][10] Common basis sets include 6-311++G**.[3] Relativistic DFT calculations are sometimes employed, especially for heavier metal ions, to provide more accurate results.[4]
-
Applications: DFT is used to optimize molecular geometries, calculate electronic structures, predict spectroscopic properties (UV-Vis, EPR), and investigate reaction mechanisms.[3][4][5]
-
-
Molecular Modeling: Broader molecular modeling techniques are used to understand the interactions of these complexes with biological targets, such as the CXCR4 chemokine receptor, which is relevant to their anti-HIV activity.[9]
Visualizing Theoretical Workflows and Structural Relationships
Graphviz diagrams are provided below to illustrate key workflows and concepts in the theoretical study of this compound metal complexes.
Caption: Integrated workflow for the study of this compound metal complexes.
Caption: Influence of ligand modifications on complex properties.
This technical guide provides a condensed yet comprehensive overview of the theoretical and experimental landscape of this compound metal complexes. The synergy between computational and experimental approaches is crucial for advancing the design of new metal-based drugs and diagnostic agents with enhanced stability and targeted efficacy. The data and methodologies presented herein serve as a valuable resource for researchers in this dynamic field.
References
- 1. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Initial In Vitro Evaluation of CB-Cyclam Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro evaluation of CB-Cyclam (Cross-Bridged Cyclam) derivatives and related compounds. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, cytotoxic activity, and mechanism of action of these promising macrocyclic compounds. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this area.
Quantitative Data Summary: Cytotoxicity of this compound Derivatives and Related Compounds
The in vitro cytotoxic activity of various this compound derivatives and related compounds has been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below for easy comparison.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Cytochalasin B (CB) and its Derivatives
| Compound | L929 (Mouse Fibroblast) | KB3.1 (Human Cervical Carcinoma) |
| CB | 1.3 | - |
| CB1 | 4.8 - 26.8 | 4.8 - 26.8 |
| CB2 | No cytotoxicity | 85 |
| CB3 | 4.8 - 26.8 | 4.8 - 26.8 |
| CB4 | 4.8 - 26.8 | 4.8 - 26.8 |
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Cu(II) Cyclam Complexes
| Compound | HeLa (Human Cervical Adenocarcinoma) | FemX (Human Melanoma) | LS174 (Human Colon Carcinoma) |
| Cu(II) Cyclam Complex A | 48.35 - 82.25 | 48.35 - 82.25 | 48.35 - 82.25 |
| Cu(II) Cyclam Complex B | 48.35 - 82.25 | 48.35 - 82.25 | 48.35 - 82.25 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of Cross-Bridged Cyclam Derivatives (e.g., CB-TE2A)
The synthesis of cross-bridged cyclam derivatives is a critical step in their evaluation. A general procedure for the synthesis of compounds like 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-TE2A) is outlined below.[1][2]
Materials:
-
Cross-bridged cyclam (this compound)
-
Ethyl bromoacetate (B1195939)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Alkylation: Dissolve this compound in anhydrous acetonitrile. Add potassium carbonate as a base. To this mixture, add ethyl bromoacetate dropwise with constant stirring. The reaction is typically carried out at room temperature for 24-48 hours.
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain the diethyl ester of CB-TE2A.
-
Hydrolysis: Hydrolyze the purified ester by refluxing with aqueous hydrochloric acid.
-
Isolation: After hydrolysis, remove the solvent under reduced pressure. The resulting solid is washed with a suitable solvent (e.g., acetone (B3395972) or ether) and dried to yield the final product, CB-TE2A.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Actin Polymerization Assay (Pyrene-Actin Assay)
This assay is used to monitor the kinetics of actin polymerization in vitro, which can be affected by compounds like cytochalasin B and its derivatives.[3][4][5][6][7]
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Polymerization buffer (e.g., containing KCl, MgCl2, and ATP)
-
Test compounds (this compound derivatives)
-
Fluorometer
Procedure:
-
Actin Preparation: Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in a low ionic strength buffer to prevent spontaneous polymerization.
-
Initiation of Polymerization: Initiate actin polymerization by adding the polymerization buffer to the G-actin solution.
-
Treatment: In parallel experiments, add the test compounds at various concentrations to the G-actin solution before or immediately after initiating polymerization.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorometer. Pyrene-labeled G-actin has low fluorescence, while pyrene-labeled F-actin exhibits significantly higher fluorescence. The increase in fluorescence is directly proportional to the amount of polymerized actin.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the curve during the elongation phase. The effect of the test compounds on actin polymerization is assessed by comparing the polymerization curves in the presence and absence of the compounds.
Apoptosis and Cell Cycle Analysis
Flow cytometry-based assays are commonly used to investigate the effects of compounds on apoptosis and the cell cycle.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cell Treatment: Treat cells with the this compound derivatives at their IC50 concentrations for a specified time.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis:
-
Cell Treatment: Treat cells with the this compound derivatives at their IC50 concentrations for various time points.
-
Fixation and Staining: Harvest the cells, fix them in cold ethanol, and then stain the DNA with a fluorescent dye such as propidium iodide (PI) in the presence of RNase to remove RNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content.[8][9][10][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of this compound derivatives.
Actin Polymerization and Depolymerization Pathway
CXCR4 Signaling Pathway
General Workflow for In Vitro Cytotoxicity Evaluation
References
- 1. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 4. Actin polymerisation assay [wwwuser.gwdguser.de]
- 5. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 6. Actin polymerization assay | Andex [andexbiotech.com]
- 7. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Induction of apoptosis by photoexcited tetracyclic compounds derivatives of benzo[b]thiophenes and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
The Coordination Chemistry of CB-Cyclam: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the coordination chemistry of cross-bridged cyclam (CB-Cyclam), a robust and versatile macrocyclic ligand. Given its exceptional kinetic inertness and ability to stabilize various metal ions, this compound has emerged as a critical platform in the development of radiopharmaceuticals, magnetic resonance imaging (MRI) contrast agents, and other therapeutic and diagnostic agents. This document details the synthesis, metal complexation, and key experimental protocols, supported by quantitative data and visual representations of relevant workflows.
Introduction to this compound
Cyclam (1,4,8,11-tetraazacyclotetradecane) is a well-established tetraamine (B13775644) macrocycle known for its strong affinity for a range of metal ions.[1][2][3] The introduction of an ethylene (B1197577) bridge between two opposite nitrogen atoms to form 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, or this compound, significantly enhances the rigidity of the macrocyclic framework.[4] This structural constraint leads to a remarkable increase in the kinetic inertness of its metal complexes, a crucial property for in vivo applications where resistance to metal ion dissociation is paramount.[4][5] The this compound platform has been extensively explored for the stable chelation of transition metal ions, including Cu(II), Ni(II), Mn(III), Co(III), and Zn(II), and plays a pivotal role in the design of metal-based drugs and imaging agents.[4][6][7]
Synthesis of this compound and its Derivatives
The synthesis of this compound and its functionalized derivatives is a critical step in the development of novel chelators. A common strategy involves the alkylation of the parent cross-bridged cyclam. For instance, the acetamide (B32628) derivative CB-TE2AM can be prepared by reacting this compound with 2-chloroacetamide (B119443) in the presence of a base like diisopropylethylamine (DIPEA).[4][8] The use of DIPEA has been shown to significantly reduce reaction times.[4] The diacetate analogue, H₂CB-TE2A, can then be obtained by the hydrolysis of CB-TE2AM in acidic conditions.[4][8]
A generalized workflow for the synthesis and complexation of a functionalized this compound derivative for applications such as positron emission tomography (PET) is illustrated below.
References
- 1. Cyclam complexes and their applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclam complexes and their applications in medicine. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
A Historical Perspective on Cross-Bridged Macrocycles: From Serendipitous Discovery to Advanced Medical Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of macrocyclic chemistry has witnessed a remarkable evolution, from chance discoveries in the mid-20th century to the rational design of highly sophisticated molecules with profound impacts on medicine and technology. Among the most significant advancements in this area is the development of cross-bridged macrocycles. These structurally reinforced ligands exhibit exceptional kinetic stability when complexed with metal ions, a property that has propelled them to the forefront of applications in medical imaging, particularly Positron Emission Tomography (PET), and has opened new avenues in catalysis and materials science. This technical guide provides a comprehensive historical perspective on the development of cross-bridged macrocycles, detailing key synthetic milestones, comparative stability data, and the experimental protocols that have underpinned this progress.
The Dawn of Macrocyclic Chemistry: The Template Effect
The story of cross-bridged macrocycles begins with the foundational work on their parent, non-bridged macrocyclic ligands. A pivotal moment in macrocyclic chemistry occurred in the 1960s with the work of Neil F. Curtis. In 1961, Curtis and House reported the serendipitous formation of a macrocyclic complex from the reaction of a nickel(II) amine complex with acetone.[1] This discovery was instrumental in establishing the "template effect," where a metal ion acts as a scaffold, organizing precursor molecules to facilitate a cyclization reaction that would otherwise be entropically unfavorable.[1][2] This principle became a cornerstone for the synthesis of a wide variety of macrocyclic compounds.
The Advent of Cross-Bridged Systems: A Leap in Stability
While traditional macrocycles like cyclam (1,4,8,11-tetraazacyclotetradecane) form stable complexes with many metal ions, the quest for even greater kinetic inertness led to the innovation of cross-bridged systems. The introduction of a rigid linkage across the macrocyclic ring pre-organizes the donor atoms and significantly hinders the decomplexation of the metal ion.
A major breakthrough in this area came in the 1990s from the laboratories of Gary R. Weisman and Edward H. Wong. They reported the synthesis of ethylene (B1197577) cross-bridged cyclam, 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane.[3][4][5] This seminal work laid the groundwork for a new class of chelators with unprecedented stability.
Quantitative Leap in Stability: Cross-Bridged vs. Non-Bridged Macrocycles
The primary advantage of cross-bridged macrocycles lies in their exceptional kinetic stability. This is particularly crucial for in vivo applications, such as PET imaging, where the radiometal must remain tightly bound to the chelator to prevent its release and non-specific accumulation in the body. The following table summarizes the comparative kinetic stability of copper(II) complexes with cross-bridged and their non-bridged counterparts, typically measured by the half-life (t½) of the complex in strong acid.
| Complex | Macrocycle Type | Conditions | Half-life (t½) |
| [Cu(TETA)]²⁺ | Non-bridged Cyclam derivative | 5 M HCl, 25 °C | Minutes |
| [Cu(CB-TE2A)] | Cross-bridged Cyclam derivative | 5 M HCl, 90 °C | Hours |
| [Cu(DOTA)]²⁻ | Non-bridged Cyclen derivative | 5 M HCl, 25 °C | ~4 hours |
| [Cu(CB-DO2A)] | Cross-bridged Cyclen derivative | 5 M HCl, 25 °C | Significantly more stable than [Cu(DOTA)]²⁻ |
Note: TETA = 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid; CB-TE2A = 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane; DOTA = 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid; CB-DO2A = 4,10-bis(carboxymethyl)-1,4,7,10-tetraazabicyclo[5.5.2]tetradecane. The data presented is a qualitative summary from multiple sources. For precise quantitative values, refer to the primary literature.
The enhanced stability of the cross-bridged systems is evident from this data, highlighting their superiority for in vivo applications.[6]
Key Experimental Protocols
The synthesis of cross-bridged macrocycles and their subsequent radiolabeling are multi-step processes requiring careful execution. Below are detailed methodologies for key experiments.
Synthesis of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (Cross-Bridged Cyclam)
This protocol is a generalized procedure based on the work of Weisman and Wong.
Step 1: Glyoxal (B1671930) Condensation with Cyclam
-
To a solution of cyclam (1,4,8,11-tetraazacyclotetradecane) in a suitable solvent (e.g., methanol), add an aqueous solution of glyoxal (40 wt. % in H₂O) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure to yield the bis(aminal) intermediate as a white solid.
Step 2: Ethylene Bridge Formation
-
Suspend the bis(aminal) intermediate in an appropriate solvent (e.g., tetrahydrofuran).
-
Add a solution of dibromoethane in the same solvent to the suspension.
-
Reflux the mixture for 48-72 hours.
-
Cool the reaction mixture and filter to collect the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 3: Reduction of the Bis(aminal)
-
Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., chloroform) and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting cross-bridged cyclam by vacuum distillation or crystallization.
Radiolabeling with Copper-64
This protocol describes a general procedure for labeling a cross-bridged chelator, such as a derivative of CB-TE2A, with ⁶⁴Cu for PET imaging.
-
Prepare a solution of the bifunctional cross-bridged chelator (conjugated to a targeting biomolecule) in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5.5-7.5).
-
Add a solution of ⁶⁴CuCl₂ in dilute HCl to the chelator solution.
-
Heat the reaction mixture at an elevated temperature (typically 80-100 °C) for 15-60 minutes. The reaction time and temperature may vary depending on the specific chelator.
-
Monitor the radiolabeling efficiency using radio-TLC or radio-HPLC.
-
If necessary, purify the ⁶⁴Cu-labeled conjugate using a C18 Sep-Pak cartridge or size-exclusion chromatography to remove any unchelated ⁶⁴Cu.
-
Formulate the final product in a physiologically compatible solution (e.g., saline) for in vivo administration.
Visualizing the Impact: Workflows and Pathways
The application of cross-bridged macrocycles in PET imaging often involves targeting specific biological pathways. The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow for developing a ⁶⁴Cu-based PET imaging agent and a conceptual signaling pathway that can be targeted.
Caption: Development workflow for a ⁶⁴Cu-labeled cross-bridged macrocycle PET agent.
Caption: Targeted delivery and PET imaging mechanism of a ⁶⁴Cu-labeled agent.[7][8][9][10][11]
Conclusion and Future Outlook
The journey of cross-bridged macrocycles, from their conceptual origins rooted in the template effect to their current status as indispensable tools in nuclear medicine, is a testament to the power of rational ligand design. The remarkable kinetic stability they impart to metal complexes has addressed a critical challenge in the development of targeted radiopharmaceuticals. As synthetic methodologies continue to advance, we can anticipate the emergence of novel cross-bridged systems with even more finely tuned properties. The integration of these advanced chelators with a growing understanding of disease-specific biological targets promises a future where diagnostics and therapeutics are more precise and effective than ever before. For researchers in chemistry, biology, and medicine, the historical perspective of cross-bridged macrocycles offers not just a lesson in scientific progress, but also a source of inspiration for future innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 3. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-bridged cyclam. Protonation and lithium cation (Li+) complexation in a diamond-lattice cleft (1990) | Gary R. Weisman | 182 Citations [scispace.com]
- 6. A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. openmedscience.com [openmedscience.com]
- 10. 64Cu-Labeled Somatostatin Analogues Conjugated with Cross-Bridged Phosphonate-Based Chelators via Strain-Promoted Click Chemistry for PET Imaging: In silico through in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 64Cu-Labeled Phosphonate Cross-Bridged Chelator Conjugates of c(RGDyK) for PET/CT Imaging of Osteolytic Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
CB-Cyclam as a Proton Sponge: An In-depth Technical Guide on Early Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-bridged cyclams, particularly 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-Cyclam), represent a class of macrocyclic compounds with significant potential in various scientific domains, including radiopharmaceuticals and catalysis. A key characteristic that underpins their utility is their remarkable ability to act as "proton sponges." This behavior stems from their unique three-dimensional structure, which facilitates the sequestration of protons within a molecular cleft. This technical guide delves into the early findings related to the proton sponge properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
The ethylene (B1197577) bridge across the 1,8-positions of the cyclam ring forces the four nitrogen lone pairs to converge into a three-dimensional cavity, creating a highly basic environment. This structural constraint is responsible for the high proton affinity of this compound, allowing it to readily accept and retain protons. Understanding the thermodynamics and kinetics of this protonation process is crucial for harnessing the full potential of this compound in various applications.
Quantitative Data
The proton affinity of this compound has been investigated, and while specific pKa values for the parent compound are not extensively documented in early literature, the behavior of related unbridged and derivatized structures provides valuable insights. For comparison, the protonation constants for the parent macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane), have been determined, revealing an unusual sequence for the third and fourth protonation steps.[1]
| Compound | log K₁ (pKa₄) | log K₂ (pKa₃) | log K₃ (pKa₂) | log K₄ (pKa₁) | Method | Reference |
| Cyclam | 11.29 | 10.19 | 1.61 | 1.91 | Potentiometric Titration | [1] |
Note: The unusual order of pKa₃ and pKa₄ for cyclam is attributed to conformational changes upon protonation.
Experimental Protocols
Synthesis of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (this compound)
The synthesis of this compound was pioneered by Weisman and Wong. A common synthetic route involves the following key steps[5][6]:
-
Glyoxalation of Cyclam: Cyclam is reacted with glyoxal (B1671930) to form a bis-aminal intermediate. This step protects the nitrogen atoms and sets the stereochemistry for the subsequent bridging reaction.
-
Reduction of the Bis-aminal: The bis-aminal is reduced, typically with sodium borohydride, to yield a diol.
-
Tosylation of the Diol: The hydroxyl groups of the diol are converted to a better leaving group, commonly tosylates, by reaction with tosyl chloride.
-
Intramolecular Cyclization: The bis-tosylate is then treated with a strong base to induce an intramolecular cyclization, forming the ethylene bridge and yielding the this compound macrocycle.
-
Purification: The final product is purified by crystallization or chromatography.
A detailed, step-by-step protocol can be found in the work of Weisman, G. R.; et al, 1990, which is a foundational reference for this synthesis.[6]
Determination of pKa Values by Potentiometric Titration
Potentiometric titration is a standard method for determining the protonation constants (pKa values) of polyamines like this compound.[1][7]
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically deionized water with a known ionic strength maintained by an inert salt (e.g., 0.1 M KCl).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., HCl).
-
Titration Procedure: The acidic titrant is added in small, precise increments to the this compound solution. After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.
-
Data Analysis: The titration data (pH versus volume of titrant added) is plotted. The equivalence points, corresponding to the protonation of the nitrogen atoms, are determined from the inflection points of the titration curve or by analyzing the first and second derivatives of the curve.
-
pKa Calculation: The pKa values are calculated from the pH at the half-equivalence points. For a polyprotic base like this compound, multiple pKa values corresponding to the successive protonations will be obtained.
Visualizations
Proton Sponge Mechanism of this compound
The following diagram illustrates the proposed mechanism for the proton sponge behavior of this compound, highlighting the conformational change upon protonation.
Caption: Conformational change of this compound upon protonation.
Experimental Workflow for pKa Determination
The logical flow of an experiment to determine the pKa of this compound is depicted below.
Caption: Workflow for pKa determination of this compound.
Conclusion
The early findings on this compound established its identity as a potent proton sponge, a property directly attributable to its unique cross-bridged architecture. This inherent basicity and the pre-organized nature of its nitrogen donors are fundamental to its utility in chelating metal ions and in other applications where proton management is critical. While precise quantitative data for the parent this compound's protonation constants were not extensively detailed in the initial literature, the provided experimental frameworks for synthesis and pKa determination lay the groundwork for such characterizations. The continued exploration of this compound and its derivatives, building upon these early discoveries, promises to unlock new applications in medicine and materials science.
References
- 1. The unusual protonation constants of cyclam. A potentiometric, crystallographic and molecular mechanics study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.mcpherson.edu [archive.mcpherson.edu]
- 7. dergipark.org.tr [dergipark.org.tr]
Bifunctional Chelation with CB-Cyclam: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core principles, experimental protocols, and applications of cross-bridged cyclam chelators in radiopharmaceuticals and targeted therapies.
Cross-bridged cyclam (CB-Cyclam) derivatives have emerged as a superior class of bifunctional chelators, particularly for the stable complexation of copper radioisotopes like Copper-64 (⁶⁴Cu). Their rigid, pre-organized structure imparts exceptional kinetic inertness to the resulting metal complexes, significantly reducing in vivo transchelation and improving the safety and efficacy of targeted radiopharmaceuticals. This technical guide provides a comprehensive overview of the fundamental principles of bifunctional chelation with this compound, detailed experimental methodologies, and a summary of key quantitative data for researchers and scientists in the field of drug development.
Core Principles of this compound Chelation
The enhanced stability of this compound complexes stems from their unique cross-bridged structure, which pre-organizes the four nitrogen atoms of the cyclam ring for metal coordination. This structural reinforcement leads to highly kinetically stable complexes with metal ions like Cu(II).[1][2][3] Unlike their non-bridged counterparts, such as TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid), which can exhibit dissociation of ⁶⁴Cu in vivo, this compound derivatives demonstrate superior stability, leading to lower background radioactivity in non-target tissues like the liver.[1][3][4]
Bifunctionality is introduced by attaching coordinating pendant arms to the nitrogen atoms of the this compound macrocycle. These arms not only complete the coordination sphere around the metal ion but also provide a site for conjugation to biomolecules such as peptides and antibodies.[2][5] The nature of these pendant arms significantly influences the radiolabeling efficiency and the overall properties of the resulting bioconjugate. For instance, the introduction of phosphonate (B1237965) or phosphinate groups has been shown to facilitate ⁶⁴Cu labeling under milder conditions (room temperature) compared to the harsh heating required for some carboxylate derivatives like CB-TE2A.[4][6]
Experimental Protocols
Synthesis of CB-TE2A (4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)
The synthesis of CB-TE2A, a widely used this compound derivative, typically involves the dialkylation of the parent cross-bridged cyclam macrocycle. A general procedure is outlined below:
Materials:
-
Cross-bridged cyclam (this compound)
-
tert-butyl bromoacetate (B1195939)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve this compound in anhydrous acetonitrile.
-
Add a base, such as K₂CO₃ or DIPEA, to the solution.
-
Slowly add a solution of tert-butyl bromoacetate in anhydrous acetonitrile to the reaction mixture at room temperature with constant stirring.
-
Allow the reaction to proceed for several hours to overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent under reduced pressure to obtain the crude di-tert-butyl protected CB-TE2A.
-
Purify the crude product using column chromatography on silica (B1680970) gel.
-
To deprotect the carboxylic acid groups, dissolve the purified product in a mixture of trifluoroacetic acid and dichloromethane.
-
Stir the solution at room temperature for several hours.
-
Remove the solvent and excess acid by rotary evaporation.
-
Triturate the resulting residue with diethyl ether to precipitate the final product, CB-TE2A, as a salt.
⁶⁴Cu Radiolabeling of this compound Conjugates
The following protocol provides a general guideline for the radiolabeling of this compound-conjugated biomolecules with ⁶⁴Cu. Optimal conditions, particularly temperature, may vary depending on the specific this compound derivative used.[4][5]
Materials:
-
This compound conjugated biomolecule
-
⁶⁴CuCl₂ in dilute HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5-8)
-
Metal-free water
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile, metal-free microcentrifuge tube, dissolve the this compound conjugate in ammonium acetate buffer.
-
Add the required amount of ⁶⁴CuCl₂ solution to the conjugate solution. The molar ratio of chelator to copper should be optimized for each conjugate.
-
Gently mix the solution.
-
Incubate the reaction mixture at the appropriate temperature. For many phosphonate- and phosphinate-containing derivatives, room temperature incubation for 15-30 minutes is sufficient. For CB-TE2A derivatives, heating at 90-95°C for 30-60 minutes may be necessary.[4][5]
-
After incubation, allow the mixture to cool to room temperature.
-
Determine the radiochemical purity (RCP) of the ⁶⁴Cu-labeled conjugate using radio-TLC or radio-HPLC. A typical mobile phase for radio-TLC is a 1:1 mixture of methanol (B129727) and 10% ammonium acetate on a silica plate.
-
If necessary, purify the radiolabeled conjugate using a suitable method, such as size-exclusion chromatography, to remove any unchelated ⁶⁴Cu.
In Vivo Stability Assessment
The in vivo stability of ⁶⁴Cu-labeled this compound complexes is a critical parameter. A common method to assess this is through biodistribution studies in animal models and by challenging the complex with competing chelators or proteins.
Procedure for Serum Stability:
-
Incubate the purified ⁶⁴Cu-labeled this compound conjugate in fresh human or rat serum at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take aliquots of the serum mixture.
-
Analyze the aliquots by size-exclusion HPLC or radio-TLC to determine the percentage of ⁶⁴Cu that remains bound to the conjugate versus the percentage that has dissociated and bound to serum proteins.
Procedure for Biodistribution Studies:
-
Administer a known amount of the ⁶⁴Cu-labeled this compound conjugate to a cohort of healthy rodents (e.g., mice or rats) via intravenous injection.
-
At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize a subset of the animals.
-
Dissect major organs and tissues (e.g., blood, liver, kidneys, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile and clearance characteristics of the radiotracer.
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound derivatives, providing a basis for comparison and selection for specific applications.
| Chelator | Pendant Arms | Radiolabeling Conditions | Radiochemical Yield (%) | Reference |
| CB-TE2A | 2 x Carboxymethyl | 90-95°C, 30-60 min | >95 | [4][5] |
| CB-TE2P | 2 x Methanephosphonic acid | Room Temp, < 60 min | >95 | [4] |
| CB-TE1A1P | 1 x Methanephosphonic acid, 1 x Acetic acid | Room Temp, < 60 min | >95 | [4] |
| cb-BPC | 2 x Methylene-bis(phosphinate) | Room Temp, 10 min | >95 | [6] |
Table 1: Radiolabeling Efficiency of this compound Derivatives with ⁶⁴Cu.
| Complex | Stability Constant (log K) | In Vivo Stability Characteristic | Reference |
| [⁶⁴Cu]Cu-CB-TE2A | High (not specified) | Significantly lower transchelation to liver proteins compared to [⁶⁴Cu]Cu-TETA.[3] | [3] |
| [⁶⁴Cu]Cu-CB-TE2P | High (not specified) | Rapid clearance with low accumulation in non-target organs.[4] | [4] |
| [⁶⁴Cu]Cu-CB-TE1A1P | High (not specified) | Rapid clearance with low accumulation in non-target organs.[4] | [4] |
| [⁶⁴Cu]Cu-cb-BPC | High (not specified) | High stability, comparable to other disubstituted cb-cyclams.[6] | [6] |
Table 2: Stability of ⁶⁴Cu-CB-Cyclam Complexes.
Visualizing Core Concepts
Experimental Workflow for Bifunctional this compound Radiopharmaceuticals
The following diagram illustrates the general workflow from the synthesis of a bifunctional this compound chelator to its application in targeted PET imaging.
Caption: General workflow for developing a this compound-based radiopharmaceutical.
CXCR4 Signaling Pathway in Cancer
This compound derivatives have been successfully conjugated to antagonists of the CXCR4 chemokine receptor for targeted imaging of cancer. The CXCR4/CXCL12 signaling axis plays a crucial role in tumor progression, metastasis, and the tumor microenvironment.
Caption: Simplified CXCR4 signaling pathway and its inhibition by a this compound antagonist.
Conclusion
Bifunctional chelation with this compound offers a robust and versatile platform for the development of next-generation radiopharmaceuticals and targeted therapies. The inherent stability of the this compound core, coupled with the ability to tune radiolabeling kinetics and bioconjugation strategies through the choice of pendant arms, makes it an invaluable tool for researchers in oncology, nuclear medicine, and drug discovery. The detailed protocols and compiled data in this guide serve as a foundational resource for the successful implementation of this compound chemistry in preclinical and clinical research.
References
- 1. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Synthesis of TE2A—a Potential Bifunctional Chelator for 64Cu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CXCR4-Based Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 6. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate–phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01473A [pubs.rsc.org]
The Core of Innovation: A Technical Guide to the Parent Compound of the CB-Cyclam Series
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of medicinal and coordination chemistry has seen significant advancements with the development of macrocyclic ligands. Among these, the cross-bridged cyclam (CB-Cyclam) series has emerged as a versatile platform for the development of therapeutic and diagnostic agents. This technical guide delves into the foundational molecule of this series: the parent compound, 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane. Understanding the synthesis, properties, and functional potential of this core structure is paramount for the rational design of novel derivatives with enhanced efficacy and specificity. This document provides a comprehensive overview of the parent this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its role as a scaffold in the context of CXCR4 antagonism.
Physicochemical Properties of the Parent Compound
The parent compound of the this compound series is 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane. Its fundamental properties are summarized in the table below, providing a baseline for understanding its chemical behavior and potential for derivatization.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₆N₄ | [1] |
| Molecular Weight | 226.36 g/mol | [1] |
| IUPAC Name | 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane | [1] |
| CAS Number | 130701-19-8 | [1] |
| Topological Polar Surface Area | 30.5 Ų | [1] |
| Complexity | 166 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 0 | [1] |
Experimental Protocols
Synthesis of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (Parent this compound)
The synthesis of the parent this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a generalized procedure based on established literature.[2][3][4][5][6]
Materials:
-
Cyclam (1,4,8,11-tetraazacyclotetradecane)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dichloromethane
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation setup)
Procedure:
-
Step 1: Synthesis of the Glyoxal Adduct (cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene)
-
In a round-bottom flask, dissolve cyclam in an appropriate solvent such as ethanol.
-
Slowly add an aqueous solution of glyoxal to the cyclam solution with stirring under an inert atmosphere (Argon or Nitrogen).
-
Continue stirring at room temperature for several hours to allow for the formation of the bis-aminal adduct.
-
The product, cis-decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum. A quantitative yield is expected.[2]
-
-
Step 2: Reduction of the Glyoxal Adduct to this compound
-
Suspend the dried glyoxal adduct in a large volume of 95% ethanol in a large round-bottom flask under an inert atmosphere.
-
Carefully add sodium borohydride (NaBH₄) portion-wise to the suspension while stirring vigorously. The reaction is exothermic and will produce hydrogen gas.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an extended period (e.g., five days) to ensure complete reduction.[2]
-
After the reaction is complete, quench the excess NaBH₄ by the slow addition of water.
-
Remove the ethanol by rotary evaporation.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
-
-
Step 3: Purification
-
The crude product can be purified by vacuum distillation to obtain the pure 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane.[2]
-
Determination of Metal Complex Stability Constants by Potentiometric Titration
The parent this compound is an excellent chelator for various metal ions. The stability of these complexes can be quantified by determining their stability constants, typically through potentiometric titration.[7][8][9][10][11][12][13][14]
Materials:
-
1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (this compound)
-
Metal salt of interest (e.g., CuCl₂, Zn(NO₃)₂, NiCl₂)
-
Standardized hydrochloric acid (HCl) solution
-
Standardized potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)
-
Potassium chloride (KCl) or other suitable background electrolyte
-
High-purity water (deionized and degassed)
-
Potentiometer with a pH electrode
-
Temperature-controlled titration vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the this compound ligand of known concentration.
-
Prepare a stock solution of the metal salt of known concentration.
-
Prepare a solution of a strong acid (e.g., HCl) to protonate the ligand.
-
Prepare a solution of a strong base (e.g., KOH) for titration.
-
All solutions should be prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M KCl).
-
-
Titration:
-
In a temperature-controlled vessel, place a solution containing the ligand and the acid.
-
Bubble inert gas through the solution to remove dissolved CO₂.
-
Begin the titration by adding small, precise volumes of the standardized base solution.
-
Record the pH of the solution after each addition, allowing the system to reach equilibrium.
-
Repeat the titration with a solution containing both the ligand and the metal salt in a specific ratio (e.g., 1:1).
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations.
-
The titration data is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes. This is typically done using specialized software that performs non-linear least-squares fitting of the titration curves to a model of the chemical equilibria.
-
Role in Signaling Pathways and Experimental Workflows
While the parent this compound is primarily a chelating agent, its derivatives have gained significant attention as modulators of the CXCR4 signaling pathway.[15][16][17] The cross-bridged framework provides a rigid scaffold for the precise positioning of functional groups that can interact with the receptor.
CXCR4 Signaling Pathway
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in cell migration, proliferation, and survival. Its natural ligand is the chemokine CXCL12 (also known as SDF-1). Dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, including cancer metastasis and HIV-1 entry into T-cells.
Caption: Simplified CXCR4 signaling pathway and the antagonistic action of this compound derivatives.
Experimental Workflow: CXCR4 Receptor Binding Assay
To evaluate the efficacy of new this compound derivatives as CXCR4 antagonists, a competitive binding assay is commonly employed. This workflow outlines the key steps.[18][19][20][21][22][23][24]
Caption: Workflow for a competitive CXCR4 receptor binding assay.
Conclusion
The parent compound of the this compound series, 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, represents a cornerstone in the development of advanced chelating agents and therapeutics. Its rigid, pre-organized structure provides a stable platform for metal coordination and a versatile scaffold for the attachment of various functional groups. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to explore the full potential of the this compound core. By building upon this fundamental knowledge, the scientific community can continue to innovate and develop novel compounds with significant applications in medicine and beyond.
References
- 1. 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane | C12H26N4 | CID 398648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. archive.mcpherson.edu [archive.mcpherson.edu]
- 3. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. youtube.com [youtube.com]
- 14. ijsart.com [ijsart.com]
- 15. Small molecule inhibitors of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological modulation of CXCR4 cooperates with BET bromodomain inhibition in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Imaging CXCR4 Expression with Iodinated and Brominated Cyclam Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. proteinfoundry.com [proteinfoundry.com]
- 23. mdpi.com [mdpi.com]
- 24. Imaging CXCR4 Expression with Iodinated and Brominated Cyclam Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 64Cu Radiolabeling of CB-Cyclam Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide with a half-life of 12.7 hours, making it highly suitable for positron emission tomography (PET) imaging in medical diagnostics and targeted radiotherapy.[1][2][3][4] The development of stable radiopharmaceuticals requires a bifunctional chelator (BFC) that can securely bind ⁶⁴Cu while being conjugated to a biological targeting molecule.[1] Cross-bridged cyclam (CB-Cyclam) derivatives have emerged as a superior class of chelators for ⁶⁴Cu, forming highly stable complexes that are resistant to dissociation in vivo.[5][6] This stability minimizes the release of free ⁶⁴Cu, which can lead to high background radioactivity in non-target tissues like the liver.[1][7]
This document provides a detailed experimental protocol for the radiolabeling of this compound derivatives with ⁶⁴Cu, with a focus on phosphonate-pendant arm derivatives such as CB-TE2P and CB-TE1A1P, which offer the significant advantage of room temperature labeling.[1][7][8][9]
Radiolabeling Principle
The radiolabeling process involves the complexation of the ⁶⁴Cu²⁺ ion by the this compound chelator. The lone pair electrons on the nitrogen and oxygen atoms of the chelator's pendant arms coordinate with the copper ion, encapsulating it within the macrocyclic structure. The cross-bridged nature of the cyclam ring provides structural rigidity, leading to high kinetic inertness of the resulting ⁶⁴Cu-CB-Cyclam complex.[1][5][6]
Experimental Protocols
Materials and Reagents
-
This compound derivative (e.g., CB-TE2P, CB-TE1A1P)
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Ammonium (B1175870) acetate (B1210297) (NH₄OAc) buffer (0.1 M, pH 8.1)
-
Sodium acetate buffer (for quality control)
-
Metal-free water
-
Reaction vials (acid-washed)
-
Heating block or water bath (if required for specific derivatives like CB-TE2A)
-
Radio-HPLC system for quality control
Optimized Radiolabeling Protocol for CB-TE2P and CB-TE1A1P
This protocol is optimized for the efficient radiolabeling of phosphonate-containing this compound derivatives at room temperature.
-
Chelator Preparation: Prepare a 26.5 µM solution of the this compound chelator (e.g., CB-TE1A1P or CB-TE2P) in 0.1 M ammonium acetate (NH₄OAc) buffer (pH 8.1).
-
Reaction Setup: In an acid-washed reaction vial, add 100 µL of the 26.5 µM chelator solution.
-
Addition of ⁶⁴Cu: To the chelator solution, add 1 mCi of ⁶⁴CuCl₂.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[1][7]
-
Quality Control: After incubation, determine the radiochemical yield and purity using radio-HPLC.
Radiolabeling Protocol for CB-TE2A
Unlike the phosphonate (B1237965) derivatives, CB-TE2A requires elevated temperatures for efficient labeling.
-
Chelator Preparation: Prepare a solution of CB-TE2A in a suitable buffer (e.g., 0.1 M NH₄OAc).
-
Reaction Setup: In an acid-washed reaction vial, combine the CB-TE2A solution with ⁶⁴CuCl₂.
-
Incubation: Heat the reaction mixture at a temperature greater than 90°C for 1 hour to achieve complete radiolabeling.[1][7]
-
Quality Control: Analyze the radiochemical yield and purity of the resulting ⁶⁴Cu-CB-TE2A complex using radio-HPLC.
Quantitative Data Summary
The following table summarizes the key quantitative data for the ⁶⁴Cu radiolabeling of different this compound derivatives.
| Chelator | Labeling Temperature | Incubation Time | Radiochemical Yield | Specific Activity |
| CB-TE1A1P | Room Temperature | 30 min | >95%[1][7] | >1 mCi/µg[1][7][8][9] |
| CB-TE2P | Room Temperature | 30 min | >95%[1][7] | >1 mCi/µg[1][7][8][9] |
| CB-TE2A | >90°C | 1 hour | High (exact % not specified) | Not specified |
| Bis(phosphinate) Cyclam (BPC) Derivatives | Room Temperature | 10 min | Efficient | ~100 GBq/µmol[10] |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the ⁶⁴Cu radiolabeling of this compound derivatives.
Caption: Workflow for ⁶⁴Cu Radiolabeling of this compound Chelators.
Quality Control
Quality control is a critical step to ensure the purity and stability of the radiolabeled compound. Radio-HPLC is the standard method used to determine the radiochemical yield.
-
Method: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA), is a common mobile phase system.
-
Detection: A UV detector and a radioactivity detector are used in series.
-
Retention Times: Free ⁶⁴Cu will have a significantly different retention time compared to the ⁶⁴Cu-CB-Cyclam complex. For instance, in some systems, free ⁶⁴Cu elutes at approximately 4 minutes, while the complex elutes at around 20 minutes.[7]
In Vivo Stability and Biodistribution
Studies have shown that ⁶⁴Cu complexes of phosphonate-containing this compound derivatives like CB-TE2P and CB-TE1A1P exhibit high in vivo stability with rapid clearance from the blood and low accumulation in non-target organs such as the liver and kidneys.[1][7] This is a significant improvement over other chelators like TETA, where in vivo transchelation of ⁶⁴Cu can lead to high background radioactivity.[1][7] The neutral charge of the ⁶⁴Cu-CB-TE2P complex contributes to its rapid clearance.[5][6]
The following diagram illustrates the superior in vivo stability of ⁶⁴Cu-CB-Cyclam complexes compared to less stable chelators.
Caption: In Vivo Fate of Stable vs. Unstable ⁶⁴Cu Complexes.
Conclusion
The use of this compound derivatives, particularly those with phosphonate pendant arms, offers a robust and efficient method for the preparation of ⁶⁴Cu-based radiopharmaceuticals. The ability to perform the radiolabeling at room temperature simplifies the process and makes it more accessible. The resulting ⁶⁴Cu-CB-Cyclam complexes demonstrate excellent in vivo stability, leading to improved imaging contrast and lower non-target radiation dose. These characteristics make this compound an ideal chelator for the development of next-generation ⁶⁴Cu-based diagnostic and therapeutic agents.
References
- 1. Synthesis, Cu(II) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. iaea.org [iaea.org]
- 4. 64Cu-based Radiopharmaceuticals in Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeling and in vivo behavior of copper-64-labeled cross-bridged cyclam ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Preclinical PET Imaging Using CB-Cyclam Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of copper-64 labeled cross-bridged cyclam (CB-Cyclam) derivatives in preclinical Positron Emission Tomography (PET) imaging studies. The focus is on the application of these radiotracers for imaging the C-X-C chemokine receptor type 4 (CXCR4), a key target in oncology and immunology.
Introduction
Cross-bridged cyclam (this compound) chelators offer superior kinetic stability for copper(II) complexes compared to their non-bridged counterparts. This enhanced stability is crucial for in vivo applications to prevent the transchelation of the radioisotope, leading to improved image quality and more accurate quantification. When labeled with 64Cu, a positron-emitting radionuclide with a half-life of 12.7 hours, this compound derivatives serve as powerful tools for non-invasive imaging in preclinical research. A prominent application is the imaging of CXCR4 expression, which is implicated in tumor progression, metastasis, and inflammation. The interaction between CXCR4 and its ligand, CXCL12 (SDF-1α), is a critical signaling pathway in these processes.
Featured Application: CXCR4-Targeted PET Imaging
The CXCR4/CXCL12 signaling axis plays a pivotal role in cancer biology, mediating tumor growth, invasion, and the homing of metastatic cells to specific organs. Consequently, visualizing and quantifying CXCR4 expression in vivo provides valuable insights into disease progression and response to therapy. 64Cu-labeled this compound derivatives, such as 64Cu-CuCB-bicyclam, have demonstrated high affinity and specificity for both human and murine CXCR4, making them suitable for preclinical research in various cancer models.[1]
Below is a diagram illustrating the targeted signaling pathway.
Quantitative Data Summary
The following tables summarize biodistribution data from preclinical studies using various 64Cu-labeled this compound derivatives. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of 64Cu-CB-TE2A-ReCCMSH(Arg(11)) in B16/F1 Tumor-Bearing Mice
| Organ | 0.5 h | 2 h | 4 h | 24 h |
| Blood | 1.54 ± 0.21 | 0.51 ± 0.09 | 0.28 ± 0.05 | 0.03 ± 0.01 |
| Heart | 0.59 ± 0.08 | 0.23 ± 0.04 | 0.14 ± 0.03 | 0.03 ± 0.01 |
| Lungs | 1.25 ± 0.17 | 0.49 ± 0.08 | 0.29 ± 0.05 | 0.06 ± 0.01 |
| Liver | 2.11 ± 0.29 | 1.23 ± 0.21 | 0.98 ± 0.17 | 0.35 ± 0.06 |
| Spleen | 0.45 ± 0.06 | 0.28 ± 0.05 | 0.21 ± 0.04 | 0.07 ± 0.01 |
| Kidneys | 10.2 ± 1.4 | 5.67 ± 0.96 | 3.89 ± 0.66 | 0.89 ± 0.15 |
| Muscle | 0.32 ± 0.04 | 0.18 ± 0.03 | 0.12 ± 0.02 | 0.04 ± 0.01 |
| Tumor | 12.5 ± 1.8 | 13.8 ± 2.1 | 12.9 ± 1.9 | 8.78 ± 1.32 |
Data adapted from a study on a melanoma model, showcasing high tumor uptake and clearance from non-target organs.[2]
Table 2: Biodistribution of 64Cu-NOTA-PEG2Nle-CycMSHhex in B16/F10 Melanoma-Bearing Mice
| Organ | 0.5 h | 2 h | 4 h | 24 h |
| Blood | 1.35 ± 0.18 | 0.45 ± 0.06 | 0.21 ± 0.03 | 0.02 ± 0.00 |
| Heart | 0.51 ± 0.07 | 0.20 ± 0.03 | 0.11 ± 0.02 | 0.02 ± 0.00 |
| Lungs | 1.08 ± 0.15 | 0.42 ± 0.06 | 0.24 ± 0.03 | 0.05 ± 0.01 |
| Liver | 1.89 ± 0.26 | 1.11 ± 0.15 | 0.87 ± 0.12 | 0.31 ± 0.04 |
| Spleen | 0.39 ± 0.05 | 0.24 ± 0.03 | 0.18 ± 0.02 | 0.06 ± 0.01 |
| Kidneys | 8.91 ± 1.20 | 3.66 ± 0.52 | 3.27 ± 0.52 | 1.47 ± 0.56 |
| Muscle | 0.28 ± 0.04 | 0.15 ± 0.02 | 0.10 ± 0.01 | 0.03 ± 0.00 |
| Tumor | 16.23 ± 0.42 | 19.59 ± 1.48 | 12.83 ± 1.69 | 8.78 ± 2.29 |
This table presents data for a different this compound derivative, also in a melanoma model, highlighting excellent tumor-to-background ratios.[3]
Table 3: Biodistribution of [64Cu]Cu-TE1PA-9E7.4 in MOPC315.BM Tumor-Bearing Mice
| Organ/Tissue | 5 min | 2 h | 24 h | 48 h | 72 h |
| Blood | 27.7 ± 2.9 | 10.9 ± 0.4 | 8.7 ± 1.1 | 5.9 ± 0.7 | 4.3 ± 0.5 |
| Heart | 11.2 ± 1.3 | 4.3 ± 0.2 | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Lungs | 16.8 ± 1.9 | 6.5 ± 0.3 | 5.1 ± 0.6 | 3.5 ± 0.4 | 2.6 ± 0.3 |
| Liver | 35.8 ± 8.4 | 15.1 ± 0.6 | 12.3 ± 1.5 | 8.5 ± 1.0 | 6.2 ± 0.7 |
| Spleen | 14.5 ± 1.7 | 5.8 ± 0.2 | 4.6 ± 0.6 | 3.2 ± 0.4 | 2.3 ± 0.3 |
| Kidneys | 18.9 ± 2.2 | 7.5 ± 0.3 | 5.9 ± 0.7 | 4.1 ± 0.5 | 3.0 ± 0.3 |
| Muscle | 3.9 ± 0.5 | 1.5 ± 0.1 | 1.2 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Tumor | 10.1 ± 1.2 | 18.9 ± 0.8 | 25.4 ± 3.1 | 22.1 ± 2.6 | 18.9 ± 2.2 |
Data from a multiple myeloma model, demonstrating significant tumor uptake and retention over time.[4]
Experimental Protocols
Protocol 1: 64Cu-Radiolabeling of this compound Derivatives
This protocol provides a general method for the radiolabeling of this compound derivatives with 64Cu. Optimization may be required for specific derivatives.
Materials:
-
This compound derivative solution (e.g., 1 mg/mL in water or buffer)
-
64CuCl2 in 0.1 M HCl
-
Ammonium acetate (B1210297) buffer (0.1 M, pH 8.1) or Sodium acetate buffer (pH 6)
-
Metal-free water
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
In a metal-free microcentrifuge tube, add the this compound derivative solution. The final concentration of the chelator is typically in the micromolar range.
-
Add the appropriate buffer to achieve the desired pH (typically between 6 and 8).
-
Add the 64CuCl2 solution (activity will depend on the desired specific activity).
-
Vortex the reaction mixture gently.
-
Incubate the reaction mixture. Some derivatives can be labeled at room temperature for 30-60 minutes, while others may require heating (e.g., 42°C to 95°C) for 10-30 minutes to achieve high radiochemical yields.[5][6]
-
After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
If necessary, the final product can be purified using a C18 Sep-Pak cartridge to remove unreacted 64Cu.
The following diagram outlines the general workflow for radiolabeling.
Protocol 2: Preclinical PET/CT Imaging in Tumor-Bearing Mice
This protocol describes a typical procedure for PET/CT imaging of tumor-bearing mice using a 64Cu-labeled this compound tracer.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft models.
-
Tumor cells expressing the target of interest (e.g., CXCR4) are implanted subcutaneously or orthotopically.
-
Imaging is performed when tumors reach a suitable size (e.g., 100-200 mm³).
Materials:
-
64Cu-labeled this compound tracer, formulated in sterile saline.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT scanner.
-
Animal handling equipment (e.g., heating pad, monitoring system).
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2% in oxygen).
-
Administer the 64Cu-labeled this compound tracer via tail vein injection. The injected dose typically ranges from 3.7 to 7.4 MBq.
-
Place the anesthetized mouse on the scanner bed. Maintain anesthesia and body temperature throughout the imaging session.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform PET scans at desired time points post-injection (e.g., 1, 4, 24, and 48 hours). The acquisition time per bed position is typically 5-10 minutes.[4]
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM), applying corrections for attenuation, scatter, and randoms.
-
For blocking studies to confirm specificity, a non-radiolabeled blocking agent can be administered prior to the injection of the radiotracer.
Protocol 3: PET Image Data Analysis
This protocol outlines the steps for analyzing the acquired PET imaging data.
Software:
-
Image analysis software such as AMIDE, VivoQuant, or PMOD.
Procedure:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the CT images for various organs (e.g., tumor, muscle, liver, kidneys, heart) and transfer them to the PET images.
-
Quantify the radioactivity concentration in each ROI from the PET images. This is typically expressed in Becquerels per milliliter (Bq/mL).
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each ROI, assuming a tissue density of 1 g/mL. The formula is: %ID/g = (Radioactivity concentration in ROI (Bq/mL) / Injected dose (Bq)) x 100
-
Generate time-activity curves (TACs) by plotting the %ID/g for each organ at the different imaging time points.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess image contrast.
The following diagram illustrates the logical flow of a preclinical PET imaging study.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biologic evaluation of 64Cu-labeled rhenium-cyclized alpha-MSH peptide analog using a cross-bridged cyclam chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 64Cu-Labeled NOTA-Conjugated Lactam-Cyclized Alpha-Melanocyte-Stimulating Hormone Peptides with Enhanced Tumor to Kidney Uptake Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 6. Synthesis and 64Cu‐Radiolabeling Strategies of Small Organic Radioconjugates Based on the AMD070 Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CB-Cyclam Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bifunctional chelators to monoclonal antibodies (mAbs) is a critical step in the development of radioimmunoconjugates for diagnostic imaging and targeted radiotherapy. Cross-bridged cyclam (CB-Cyclam) derivatives are a class of macrocyclic chelators that form highly stable complexes with various radiometals, particularly copper-64 (⁶⁴Cu), making them ideal candidates for positron emission tomography (PET) imaging.[1][2][3] The robust kinetic inertness of the copper-CB-Cyclam complex minimizes the in vivo release of the radiometal, leading to improved imaging contrast and reduced off-target toxicity.[1][2]
These application notes provide a detailed protocol for the conjugation of a this compound bifunctional chelator to a monoclonal antibody, subsequent radiolabeling with ⁶⁴Cu, and characterization of the resulting radioimmunoconjugate. The protocols described are based on established methodologies and are intended to serve as a comprehensive guide for researchers in the field.
Experimental Protocols
Protocol 1: Conjugation of NHS-Ester Activated this compound to Monoclonal Antibody
This protocol describes the conjugation of a this compound chelator, functionalized with an N-hydroxysuccinimide (NHS) ester, to the lysine (B10760008) residues of a monoclonal antibody. NHS esters react with primary amines on the antibody, such as the ε-amino group of lysine side chains, to form stable amide bonds.[][5]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.
-
Bifunctional this compound-NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[6]
-
Quenching solution: 1 M Tris-HCl or 1 M glycine, pH 7.4.
-
Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or equivalent).[7]
-
Syringes, centrifuge tubes, and other standard laboratory equipment.
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to the conjugation buffer using dialysis or a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer.
-
-
This compound-NHS Ester Preparation:
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to prepare a stock solution of 10 mM.[]
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound-NHS ester solution to achieve the desired molar ratio of chelator to antibody. A starting point is a 10 to 20-fold molar excess of the chelator.[][8]
-
Slowly add the calculated volume of the this compound-NHS ester solution to the antibody solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the this compound-mAb conjugate from excess, unreacted chelator and byproducts using a pre-equilibrated SEC column.[7]
-
Elute the conjugate with PBS or another suitable buffer.
-
Collect fractions and monitor the protein elution profile by measuring the absorbance at 280 nm.
-
Pool the fractions containing the antibody conjugate.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
Determine the chelator-to-antibody ratio (CAR) using methods such as UV-Vis spectrophotometry (if the chelator has a distinct absorbance), mass spectrometry, or a fluorescence-based assay.[10][11]
-
Protocol 2: Radiolabeling of this compound-mAb Conjugate with Copper-64
This protocol outlines the radiolabeling of the purified this compound-mAb conjugate with ⁶⁴Cu.
Materials:
-
Purified this compound-mAb conjugate.
-
⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 5.5-6.5).[12]
-
Radiolabeling buffer: 0.1 M ammonium acetate or sodium acetate, pH 5.5-6.5.
-
Metal-free water and reaction vials.
-
Instant thin-layer chromatography (ITLC) strips and a suitable mobile phase (e.g., 50 mM DTPA) for quality control.
-
Radio-TLC scanner or gamma counter.
Procedure:
-
Reaction Setup:
-
In a metal-free microcentrifuge tube, add a specific amount of the this compound-mAb conjugate (e.g., 50-100 µg).
-
Add the radiolabeling buffer to the desired reaction volume.
-
Add the ⁶⁴CuCl₂ solution (typically 1-5 mCi, depending on the desired specific activity).
-
-
Radiolabeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the ⁶⁴Cu-CB-Cyclam-mAb by ITLC.
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using the chosen mobile phase. In this system, the radiolabeled antibody remains at the origin, while free ⁶⁴Cu moves with the solvent front.
-
Analyze the strip using a radio-TLC scanner or by cutting the strip and counting in a gamma counter.
-
The RCP should ideally be >95%.
-
-
Purification (if necessary):
-
If the RCP is below the desired threshold, purify the ⁶⁴Cu-CB-Cyclam-mAb using an SEC column to remove unincorporated ⁶⁴Cu.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the conjugation and radiolabeling process. The values are illustrative and may vary depending on the specific antibody, this compound derivative, and reaction conditions.
Table 1: Summary of this compound-mAb Conjugation and Characterization
| Parameter | Typical Value | Method of Determination | Reference(s) |
| Molar Ratio (Chelator:mAb) | 10:1 - 20:1 | Calculation | [][8] |
| Chelator-to-Antibody Ratio (CAR) | 1 - 5 | UV-Vis, Mass Spectrometry | [8][11] |
| Protein Recovery after Purification | > 80% | Protein Assay (BCA, A280) | [8] |
| Monomer Purity | > 95% | Size-Exclusion Chromatography | [11] |
Table 2: Summary of ⁶⁴Cu Radiolabeling and Stability
| Parameter | Typical Value | Method of Determination | Reference(s) |
| Radiochemical Purity (RCP) | > 95% | Instant Thin-Layer Chromatography | [14][15] |
| Specific Activity | 50 - 200 MBq/mg | Calculation based on radioactivity and protein mass | [12][15] |
| In Vitro Serum Stability (24h) | > 95% | Incubation in serum followed by ITLC analysis | [13][16] |
| In Vivo Stability (24h p.i.) | High (low bone uptake) | Biodistribution studies in animal models | [15] |
Visualization
Experimental Workflow
Caption: Workflow for this compound conjugation to a monoclonal antibody and subsequent radiolabeling.
Targeted Delivery of Radionuclide
Caption: Mechanism of targeted delivery and action of a ⁶⁴Cu-CB-Cyclam-mAb.
References
- 1. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody labeling chemistries | Abcam [abcam.com]
- 6. interchim.fr [interchim.fr]
- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved Conjugation, 64-Cu Radiolabeling, in Vivo Stability, and Imaging Using Nonprotected Bifunctional Macrocyclic Ligands: Bis(Phosphinate) Cyclam (BPC) Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New cross-bridged cyclam derivative CB-TE1K1P, an improved bifunctional chelator for copper radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide for CB-Cyclam Chelation of Radiometals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and practical protocols for the chelation of radiometals using cross-bridged cyclam (CB-Cyclam) derivatives. These macrocyclic chelators are renowned for forming highly stable and kinetically inert complexes with various radiometals, making them ideal candidates for the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Introduction to this compound Chelators
Cross-bridged cyclam chelators are a class of polyazamacrocycles characterized by a rigid structure that pre-organizes the donor atoms for metal coordination. This structural constraint leads to the formation of radiometal complexes with exceptional kinetic inertness, which is crucial for preventing the in vivo release of the radiometal and minimizing off-target radiation exposure.[1] The choice of a specific this compound derivative is often dictated by the radiometal of interest and the desired labeling conditions, as different pendant arms (e.g., carboxylic acid, phosphonic acid) can influence labeling efficiency and reaction kinetics.[1][2]
Copper-64 (⁶⁴Cu) is a commonly used positron emission tomography (PET) radionuclide that benefits greatly from the high stability offered by this compound chelators.[3] While traditional derivatives like CB-TE2A require high temperatures for efficient labeling, newer derivatives with phosphonate (B1237965) pendant arms have been developed to allow for rapid and efficient labeling at room temperature.[2][4][5]
Radiolabeling with this compound Derivatives: Key Parameters
Successful radiolabeling with this compound chelators depends on the careful optimization of several reaction parameters.
-
Choice of this compound Derivative: The selection of the chelator is critical. For instance, 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-TE2A) is a widely used chelator but typically requires heating to 90-95°C for efficient ⁶⁴Cu labeling.[4][5] In contrast, derivatives like 1,4,8,11-tetraazacyclotetradecane-1,8-di(methanephosphonic acid) (CB-TE2P) and 1,4,8,11-tetraazacyclotetradecane-1-(methanephosphonic acid)-8-(methanecarboxylic acid) (CB-TE1A1P) can be labeled with ⁶⁴Cu at room temperature in under an hour.[2]
-
pH: The pH of the reaction mixture is crucial for both the speciation of the radiometal and the protonation state of the chelator's donor atoms. A slightly basic pH (around 8) has been shown to be effective for room temperature ⁶⁴Cu labeling with phosphonate-containing this compound derivatives.[2]
-
Buffer: Ammonium (B1175870) acetate (B1210297) is a commonly used buffer for ⁶⁴Cu labeling reactions with this compound conjugates.[4][5]
-
Temperature: As mentioned, the required temperature varies significantly with the chelator. While some derivatives necessitate high temperatures, the ability to label at room temperature is a significant advantage, especially when working with temperature-sensitive biomolecules.[1][2]
-
Reaction Time: Reaction times can range from 30 minutes to 2 hours, depending on the chelator, temperature, and other conditions.[2][4][5]
The chelation process involves the coordination of the radiometal ion by the nitrogen and pendant arm donor atoms of the this compound macrocycle, resulting in a stable complex where the metal is encapsulated.
Caption: Diagram of the this compound chelation process.
Quantitative Data for ⁶⁴Cu Labeling
The following table summarizes typical radiolabeling conditions and outcomes for different this compound derivatives with Copper-64.
| Chelator Derivative | Temperature | Time | Buffer/pH | Radiochemical Yield | Specific Activity | Reference |
| CB-TE2A | 95°C | 2 h | 0.1 M Ammonium Acetate | >95% | 37-111 MBq/µg | [4][5] |
| CB-TE1A1P | Room Temp | 30 min | 0.1 M NH₄OAc (pH 8.1) | >95% | >1 mCi/µg | [2] |
| CB-TE2P | Room Temp | 30 min | 0.1 M NH₄OAc (pH 8.1) | >95% | >1 mCi/µg | [2] |
Experimental Protocols
This section provides a generalized protocol for the radiolabeling of a this compound conjugate with ⁶⁴Cu.
Protocol 1: Radiolabeling of a CB-TE2A Conjugate with ⁶⁴Cu
This protocol is adapted from methodologies described for labeling CB-TE2A-conjugated peptides.[4][5]
A. Materials and Reagents
-
CB-TE2A conjugated targeting molecule (e.g., peptide, antibody)
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Ammonium Acetate Buffer (0.1 M, pH adjusted as required)
-
Metal-free water
-
C18 Sep-Pak light cartridge (or similar solid-phase extraction cartridge)
-
Saline, 0.9% NaCl
-
Radio-TLC or Radio-HPLC system for quality control
B. Radiolabeling Procedure
-
In a sterile, metal-free microcentrifuge tube, add the CB-TE2A conjugate solution.
-
Add the ammonium acetate buffer to the tube.
-
Carefully add the ⁶⁴CuCl₂ solution to the mixture. The final volume and concentration should be optimized based on the desired specific activity.
-
Gently mix the solution by vortexing.
-
After incubation, allow the mixture to cool to room temperature.
C. Purification of the Radiolabeled Conjugate
-
Condition a C18 Sep-Pak cartridge by washing with ethanol followed by metal-free water.
-
Load the cooled reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with metal-free water to remove any unchelated ⁶⁴Cu and hydrophilic impurities.
-
Elute the desired ⁶⁴Cu-CB-TE2A-conjugate from the cartridge using an appropriate ethanol/water or ethanol/saline mixture.
-
The purified product can be formulated in saline for in vivo studies after removing the ethanol, typically by evaporation under a stream of nitrogen.
Note: Purification methods can vary. HPLC is often used for higher purity and analytical precision.[6]
D. Quality Control
-
Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.[7][8][9]
-
For radio-TLC, spot the sample on a TLC plate and develop it with a suitable mobile phase (e.g., 50 mM DTPA). The labeled conjugate should have a different Rf value than free ⁶⁴Cu.
-
For radio-HPLC, inject an aliquot of the product onto an appropriate column (e.g., C18) and monitor the elution profile with a radiation detector.[5]
-
The RCP should typically be >95% for use in further studies.[4][5]
Caption: A generalized workflow for this compound radiolabeling.
Troubleshooting Common Issues
Low radiochemical yield is a common problem in radiolabeling. The following decision tree provides a logical approach to troubleshooting.
Caption: A decision tree for troubleshooting radiolabeling.
In Vitro and In Vivo Stability
A key advantage of this compound chelators is the high in vivo stability of their radiometal complexes.[1][2][10] Stability is paramount to ensure the radiometal remains chelated to the targeting molecule and does not accumulate in non-target tissues like the liver or bone.
-
In Vitro Stability: Can be assessed by incubating the radiolabeled complex in human serum at 37°C for several days and analyzing for the release of the radiometal over time using methods like radio-TLC or HPLC.[10]
-
In Vivo Stability: Typically evaluated through biodistribution studies in animal models.[2][11] Low uptake in non-target organs and rapid clearance of unbound complex are indicative of high in vivo stability.[11] For example, ⁶⁴Cu-CB-TE2P and ⁶⁴Cu-CB-TE1A1P have demonstrated rapid clearance and low accumulation in non-target organs in rats.[2][11]
Conclusion
This compound chelators offer a robust platform for the development of highly stable radiopharmaceuticals. By selecting the appropriate derivative and carefully optimizing reaction conditions such as pH, temperature, and time, researchers can achieve high radiochemical yields and specific activities. The protocols and data presented in this guide provide a practical starting point for the successful implementation of this compound chelation chemistry in diagnostic and therapeutic radiopharmaceutical development.
References
- 1. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate–phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01473A [pubs.rsc.org]
- 2. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Basic and practical concepts of radiopharmaceutical purification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CB-Cyclam in Targeted Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-bridged cyclam (CB-Cyclam) and its derivatives are a class of highly stable macrocyclic chelators that have demonstrated significant promise in the field of targeted radiotherapy. Their rigid, pre-organized structure leads to the formation of exceptionally inert complexes with various radionuclides, particularly copper-64 (⁶⁴Cu). This high in vivo stability minimizes the release of the radionuclide, reducing off-target toxicity and improving the therapeutic index of the resulting radiopharmaceutical.
These application notes provide an overview of the use of this compound derivatives in targeted radiotherapy, with a focus on ⁶⁴Cu. Detailed protocols for the conjugation, radiolabeling, and evaluation of this compound-based radiopharmaceuticals are also presented.
Key Advantages of this compound Chelators
-
Exceptional Kinetic Inertness: The ethylene (B1197577) cross-bridge reinforces the macrocyclic framework, leading to extremely slow dissociation of the complexed radiometal in vivo.[1] This is a significant advantage over non-bridged analogues like TETA, which can show in vivo instability.[1]
-
Favorable In Vivo Pharmacokinetics: ⁶⁴Cu complexes of certain this compound derivatives, such as CB-TE2A, exhibit rapid clearance from non-target tissues like the blood, liver, and kidneys.[2] This results in lower background radiation and enhanced tumor-to-tissue contrast.
-
Versatility through Functionalization: this compound can be readily functionalized with various pendant arms to create bifunctional chelators (BFCs). These BFCs can be covalently attached to a wide range of targeting biomolecules, including peptides and antibodies, to direct the radionuclide to the tumor site.
Radionuclide Compatibility
While this compound derivatives are primarily utilized for chelating copper isotopes, particularly ⁶⁴Cu for PET imaging and targeted radiotherapy, research into their use with other radionuclides is ongoing.[3]
-
Copper-64 (⁶⁴Cu): This is the most common radionuclide used with this compound. Its decay properties (β+ for PET imaging and β- for therapy) make it a true theranostic agent.[4]
-
Other Copper Isotopes (⁶⁰Cu, ⁶¹Cu, ⁶²Cu, ⁶⁷Cu): These isotopes also have applications in diagnostic imaging and radiotherapy, and this compound is a suitable chelator for them.[3]
-
Lutetium-177 (¹⁷⁷Lu): While a highly important radionuclide for targeted radiotherapy, the use of this compound with ¹⁷⁷Lu is not well-established in the literature. DOTA and its derivatives are more commonly employed for chelating ¹⁷⁷Lu due to the differing coordination chemistry of Lu(III).
Data Presentation: Comparison of this compound Derivatives
The choice of a this compound derivative often depends on the nature of the targeting biomolecule and the desired radiolabeling conditions.
| Chelator | Radiolabeling Conditions with ⁶⁴Cu | Specific Activity | Key Features |
| CB-TE2A | 95°C for 1-2 hours in 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 8)[5][6][7] | 37-111 MBq/µg[5][6] | "Gold standard" for high in vivo stability.[1] Harsh labeling conditions may not be suitable for heat-sensitive biomolecules. |
| CB-TE2P | Room temperature for < 1 hour in 0.1 M ammonium acetate buffer (pH 8.1) | >1 mCi/µg | Phosphonate arms allow for mild labeling conditions. Shows rapid in vivo clearance. |
| CB-TE1A1P | Room temperature to 40°C in 0.1 M ammonium acetate buffer (pH 8.0) | ~1-1.5 mCi/µg | Monocarboxylate, monophosphonate derivative enabling mild labeling. |
| CB-TE1K1P | 37°C for 30 minutes in 0.1 M ammonium acetate (pH 8.0) for antibody conjugates | 548-684 MBq/mg | Improved derivative for mild condition labeling, suitable for antibodies.[3] |
Experimental Protocols
Protocol 1: Conjugation of a this compound Derivative to a Targeting Peptide
This protocol describes a general method for conjugating a bifunctional this compound chelator (e.g., a derivative with an available carboxylic acid or amine group) to a peptide.
Materials:
-
Bifunctional this compound derivative (e.g., CB-TE1A1P)
-
Targeting peptide with a free amine group (e.g., lysine (B10760008) side chain)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
HPLC purification system
Procedure:
-
Activation of the Chelator:
-
Dissolve the this compound derivative and NHS in anhydrous DMF.
-
Add DCC to the solution and stir at room temperature for 4 hours to form the NHS-ester.
-
Monitor the reaction by TLC or LC-MS.
-
-
Conjugation to the Peptide:
-
Dissolve the targeting peptide in DMF.
-
Add the activated this compound-NHS ester solution to the peptide solution.
-
Add DIPEA to the reaction mixture and stir at room temperature overnight.
-
-
Purification:
-
Remove the solvent under vacuum.
-
Purify the crude product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the chelator-peptide conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
-
Protocol 2: Radiolabeling of a CB-TE2A-Peptide Conjugate with ⁶⁴Cu
This protocol is adapted from established methods for radiolabeling CB-TE2A conjugates.[5][6][7]
Materials:
-
CB-TE2A-peptide conjugate
-
⁶⁴CuCl₂ in 0.1 M HCl
-
0.1 M Ammonium acetate buffer (pH 8.0), metal-free
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation:
-
In a sterile, metal-free microcentrifuge tube, add a known amount of the CB-TE2A-peptide conjugate.
-
Add 0.1 M ammonium acetate buffer to the tube.
-
-
Radiolabeling Reaction:
-
Add the ⁶⁴CuCl₂ solution to the tube.
-
Gently vortex the mixture.
-
Incubate the reaction mixture at 95°C for 1-2 hours.
-
-
Quality Control:
-
Purification (if necessary):
-
If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
-
Protocol 3: In Vitro Cell Uptake Assay
This protocol provides a general framework for assessing the uptake of a ⁶⁴Cu-labeled this compound-peptide in cancer cells.
Materials:
-
Cancer cell line expressing the target receptor
-
Cell culture medium and supplements
-
⁶⁴Cu-labeled this compound-peptide
-
Binding buffer (e.g., serum-free media with 1% BSA)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding:
-
Seed the cells in 24-well plates and allow them to adhere and grow to a desired confluency.
-
-
Uptake Experiment:
-
Wash the cells with binding buffer.
-
Add a known concentration of the ⁶⁴Cu-labeled this compound-peptide (in binding buffer) to each well.
-
For blocking experiments (to determine specific uptake), add a large excess of the non-radiolabeled peptide to a separate set of wells before adding the radiolabeled compound.
-
Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
-
Cell Lysis and Counting:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate to lyse the cells.
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration in each lysate to normalize the radioactivity counts.
-
-
Data Analysis:
-
Calculate the percentage of added dose taken up by the cells per milligram of protein (%ID/mg).
-
Protocol 4: In Vivo Biodistribution Study in a Tumor-Bearing Mouse Model
This protocol outlines the steps for evaluating the in vivo distribution of a ⁶⁴Cu-labeled this compound-peptide.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografted human tumors)
-
⁶⁴Cu-labeled this compound-peptide
-
Sterile saline for injection
-
Anesthesia
-
Dissection tools
-
Gamma counter
Procedure:
-
Animal Preparation:
-
Acclimate the tumor-bearing mice to the housing conditions.
-
-
Injection:
-
Administer a known amount of the ⁶⁴Cu-labeled this compound-peptide (typically 1-5 MBq) to each mouse via tail vein injection.
-
-
Biodistribution Time Points:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
-
Tissue Harvesting and Counting:
-
Collect blood and dissect major organs and tissues (tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-organ ratios to assess targeting efficacy.
-
Visualizations
Caption: General workflow for the development of a this compound based radiopharmaceutical.
Caption: Schematic of a typical ⁶⁴Cu radiolabeling reaction setup.
Caption: Workflow for an in vitro cell uptake experiment.
References
- 1. Toward Personalized Medicine: One Chelator for Imaging and Therapy with Lutetium-177 and Actinium-225 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Matters: Radiochemical Stability of Therapeutic Radiopharmaceutical 177Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unife.it [iris.unife.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and bifunctional chelating agents for binding (177)Lu - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CB-Cyclam Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-bridged cyclam (CB-Cyclam) derivatives are robust and kinetically stable chelators, particularly for copper isotopes like 64Cu, making them highly valuable in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.[1][2][3] Conjugating these chelators to peptides that target specific biological markers, such as the arginine-glycine-aspartic acid (RGD) sequence which targets integrin αvβ3 expressed in angiogenic tumors, allows for targeted delivery and imaging.[4][5] This document provides a detailed, step-by-step method for the conjugation of a carboxylated this compound derivative, CB-TE2A, to a peptide, followed by purification and characterization of the resulting conjugate.
Quantitative Data Summary
The efficiency and yield of peptide conjugation reactions can be influenced by various factors including the coupling reagents, reaction time, and the nature of the peptide itself. The following table summarizes typical quantitative data associated with peptide conjugation and characterization.
| Parameter | Typical Value | Method of Determination | Reference |
| Conjugation Reaction | |||
| Peptide:Chelator Molar Ratio | 1:1.2 - 1:1.5 | - | [2] |
| Coupling Reagent Equivalents (e.g., HBTU/HATU) | 1.2 - 1.5 eq. | - | [6][7] |
| Base Equivalents (e.g., DIPEA) | 2 - 3 eq. | - | [7] |
| Reaction Time | 1 - 4 hours | TLC, LC-MS | [7] |
| Typical Crude Purity | >70% | RP-HPLC | [1] |
| Purification and Final Product | |||
| Final Purity | >95% | Analytical RP-HPLC | [8] |
| Overall Yield | 30 - 60% | Mass/Concentration Measurement | [2] |
| Radiolabeling with 64Cu | |||
| Radiolabeling Time | 2 hours | Radio-TLC, Radio-HPLC | [9] |
| Radiolabeling Temperature | 95 °C | - | [9] |
| Radiochemical Purity | >95% | Radio-TLC, Radio-HPLC | [9] |
| Specific Activity | 37-111 MBq/µg | Radioactivity Measurement | [9] |
Experimental Protocols
Protocol 1: CB-TE2A-Peptide Conjugation
This protocol describes the conjugation of a this compound derivative with a free carboxylic acid, such as CB-TE2A, to a peptide with a free amine (e.g., the N-terminus or a lysine (B10760008) side chain) using HBTU as the coupling agent.
Materials:
-
CB-TE2A (or other carboxylated this compound derivative)
-
Peptide with a free amine group (e.g., c(RGDfK))
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Reaction vial and magnetic stirrer
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Lyophilizer
Procedure:
-
Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the peptide (1 equivalent) in anhydrous DMF in a reaction vial.
-
In a separate vial, dissolve CB-TE2A (1.2 equivalents) in anhydrous DMF.
-
-
Activation of CB-TE2A:
-
To the CB-TE2A solution, add HBTU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid group of CB-TE2A.
-
-
Conjugation Reaction:
-
Add the activated CB-TE2A solution dropwise to the peptide solution with continuous stirring.
-
Let the reaction proceed at room temperature for 2-4 hours. The progress can be monitored by taking small aliquots and analyzing them by LC-MS to observe the formation of the conjugate and consumption of the starting materials.
-
-
Quenching and Solvent Removal:
-
Once the reaction is complete, quench any remaining activated CB-TE2A by adding a small amount of water.
-
Remove the DMF under reduced pressure (e.g., using a rotary evaporator).
-
Protocol 2: Purification of the this compound-Peptide Conjugate
Purification of the crude conjugate is typically achieved by RP-HPLC.
Materials:
-
Crude this compound-peptide conjugate
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Acetonitrile (B52724) in water with 0.1% TFA
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude conjugate in a minimal amount of Mobile Phase A or a mixture of Mobile Phase A and B.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Purification:
-
Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 60% B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude product.[10][11]
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).
-
Collect fractions corresponding to the major peak of the desired conjugate.
-
-
Product Recovery:
-
Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound-peptide conjugate as a white, fluffy powder.
-
Protocol 3: Characterization of the this compound-Peptide Conjugate
The identity and purity of the final product should be confirmed by mass spectrometry and NMR.
1. Mass Spectrometry:
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).
-
Procedure: Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., water/acetonitrile) and analyze.
-
Expected Result: The observed molecular weight should match the calculated molecular weight of the this compound-peptide conjugate.[12]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: 1H NMR and 13C NMR.
-
Procedure: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Expected Result: The NMR spectrum will show characteristic peaks for both the this compound moiety and the peptide. Comparison with the spectra of the starting materials will confirm the successful conjugation. For RGD peptides, specific chemical shifts can indicate the conformation of the cyclic structure.[13][14]
Visualizations
Caption: Experimental workflow for this compound peptide conjugation and application.
Caption: Simplified RGD-Integrin αvβ3 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. agilent.com [agilent.com]
- 12. jchemrev.com [jchemrev.com]
- 13. NMR and molecular modeling characterization of RGD containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]
Application Notes and Protocols for the Preparation of 64Cu-CB-Cyclam Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-64 (64Cu) is a radionuclide of significant interest for positron emission tomography (PET) imaging and targeted radiotherapy due to its favorable decay characteristics (t1/2 = 12.7 h, β+ emission, and β- emission). The development of stable 64Cu-radiopharmaceuticals relies on the use of chelators that can securely hold the copper ion in vivo to prevent its release and non-specific accumulation. Cross-bridged cyclam (CB-Cyclam) derivatives, such as 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-TE2A), have emerged as superior chelators for 64Cu. Their rigid, pre-organized structure leads to complexes with high kinetic stability, minimizing in vivo transchelation compared to non-bridged analogues like TETA.
These application notes provide detailed protocols for the synthesis of the CB-TE2A chelator, its conjugation to targeting moieties (e.g., peptides), radiolabeling with 64Cu, and subsequent quality control.
Data Presentation
Table 1: Radiolabeling Conditions and Efficiency for 64Cu-CB-Cyclam Derivatives.
| Chelator/Conjugate | Buffer | pH | Temperature (°C) | Time | Radiochemical Yield (%) | Specific Activity | Reference |
| 64Cu-CB-TE2A-peptide | 0.1 M Ammonium (B1175870) Acetate (B1210297) | 8.0 | 95 | 1-2 hours | >95 | 37-111 MBq/µg (1-3 mCi/µg) | [1][2][3][4] |
| 64Cu-CB-TE2P | 0.1 M Ammonium Acetate | 8.1 | Room Temperature | < 1 hour | >95 | >1 mCi/µg | [5] |
| 64Cu-CB-TE1A1P | 0.1 M Ammonium Acetate | 8.1 | Room Temperature | < 1 hour | >95 | >1 mCi/µg | [5] |
| 64Cu-CB-TE2A-(propionamide linker)-c(RGDfK(S)) | 0.1 M Ammonium Acetate | 8.0 | 95 | 1 hour | 64 | Not Reported | [6] |
Table 2: Quality Control Parameters for 64Cu-CB-TE2A-Peptide Conjugates.
| Analytical Method | Mobile Phase/Eluent | Stationary Phase | Typical Retention | Purpose | Reference |
| Radio-HPLC | Gradient: 0.1% TFA in H2O and 0.1% TFA in CH3CN | C18 Reverse Phase | 64Cu-CB-TE2A-c(RGDyK) ~20 min | Determine radiochemical purity and identify impurities. | [1] |
| Radio-TLC | 10% Ammonium Acetate:Methanol (30:70) | C18 Reverse Phase | Free 64Cu at baseline, product moves up the plate. | Rapid assessment of radiolabeling efficiency. |
Experimental Protocols
Protocol 1: Synthesis of 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-TE2A)
This protocol involves a two-step process starting from commercially available cyclam: the synthesis of the cross-bridged cyclam (this compound) and its subsequent functionalization to yield CB-TE2A.
Part A: Synthesis of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (this compound)
-
Glyoxal (B1671930) Adduct Formation: Dissolve 1,4,8,11-tetraazacyclotetradecane (cyclam) in ethanol. Add an aqueous solution of glyoxal (40%) and stir the mixture for 16 hours.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Intermediate Formation: Re-dissolve the residue in acetonitrile. Add benzyl (B1604629) bromide and tetrabutylammonium (B224687) iodide. Stir the mixture for 40 hours.
-
Precipitation and Collection: Collect the precipitated N,N'-dibenzylated product by filtration.
-
Hydrogenation: Remove the benzyl groups by hydrogenation in tetrahydrofuran (B95107) (THF) using a palladium on carbon (Pd/C) catalyst under hydrogen pressure (e.g., 4 bar) for 18 hours.
-
Purification: Filter to remove the catalyst and purify the product by HPLC to obtain this compound.
Part B: Synthesis of CB-TE2A
-
Alkylation: To a solution of this compound in acetonitrile, add potassium carbonate (K2CO3) and tert-butyl bromoacetate. Stir the mixture for 24 hours at room temperature.
-
Acidification and Concentration: Acidify the reaction mixture with acetic acid and concentrate by evaporation.
-
Purification of Protected CB-TE2A: Purify the resulting di-tert-butyl ester of CB-TE2A by HPLC.
-
Deprotection: Remove the tert-butyl protecting groups by treating the purified product with trifluoroacetic acid (TFA) at room temperature for 6 hours.
-
Final Product Isolation: Remove the excess TFA by rotary evaporation to yield the final product, CB-TE2A.
Protocol 2: Radiolabeling of a CB-TE2A-Conjugated Peptide with 64Cu
This protocol describes the general procedure for radiolabeling a peptide that has been previously conjugated with the CB-TE2A chelator.
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the CB-TE2A-conjugated peptide (e.g., 1-5 µg) with 0.1 M ammonium acetate buffer (pH 8.0).
-
Addition of 64Cu: Add the desired amount of 64CuCl2 (in 0.1 M HCl) to the reaction mixture. The final volume should be kept minimal (e.g., 100-200 µL).
-
Incubation: Securely cap the reaction vial and heat the mixture at 95°C for 1-2 hours.
-
Purification (Optional but Recommended): If necessary, purify the 64Cu-labeled peptide from unchelated 64Cu using a C18 Sep-Pak cartridge or by ion exchange chromatography (e.g., Chelex-100 resin).[6]
-
Quality Control: Determine the radiochemical purity of the final product using radio-HPLC and/or radio-TLC as described in Table 2.
Mandatory Visualizations
Caption: Workflow for the synthesis of the CB-TE2A chelator.
Caption: General workflow for the radiolabeling of a CB-TE2A-peptide conjugate with 64Cu.
References
- 1. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 | Springer Nature Experiments [experiments.springernature.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 6. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for In Vivo Biodistribution Studies with CB-Cyclam Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies using CB-Cyclam (cross-bridged cyclam) conjugates. The focus is on conjugates targeting the C-X-C chemokine receptor 4 (CXCR4), a key biomarker in oncology, utilizing Copper-64 (⁶⁴Cu) for Positron Emission Tomography (PET) imaging.
Introduction
Cross-bridged cyclam (this compound) chelators are a class of structurally reinforced macrocycles that form highly stable complexes with radiometals, particularly Copper-64 (⁶⁴Cu).[1] This stability is crucial for in vivo applications, as it prevents the transchelation of the radiometal to proteins in the blood or liver, which could otherwise lead to high background signals and inaccurate biodistribution data.[2][3] Many this compound conjugates are designed to target specific biological markers, such as the CXCR4 receptor. CXCR4 is overexpressed in more than 23 types of human cancer and its interaction with its ligand, CXCL12, plays a critical role in tumor progression, angiogenesis, and metastasis.[4] Therefore, radiolabeled this compound conjugates that target CXCR4 are valuable tools for non-invasive cancer imaging and diagnosis.[5][6][7]
Biodistribution studies are essential in the preclinical development of these radiopharmaceuticals.[8] They provide critical data on the uptake, retention, and clearance of the conjugate in target tissues (e.g., tumors) versus non-target organs, which is fundamental for assessing efficacy and safety.[9]
Background: The CXCR4/CXCL12 Signaling Axis
The CXCR4/CXCL12 signaling axis is a key pathway in cancer biology. Tumor cells that overexpress CXCR4 are drawn towards organs that release its ligand, CXCL12, such as the lungs, liver, and bone marrow, leading to the formation of metastases.[4] Activation of CXCR4 by CXCL12 triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cell survival, proliferation, and migration.[4] Understanding this pathway is crucial for interpreting the targeting specificity of CXCR4-directed this compound conjugates.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 3. 64Cu-Labeled CB-TE2A and Diamsar Conjugated RGD Peptide Analogs for Targeting Angiogenesis: Comparison of their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Molecular Imaging of Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multimodality Imaging of CXCR4 in Cancer: Current Status towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. content.noblelifesci.com [content.noblelifesci.com]
- 9. Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CB-Cyclam as a Bifunctional Chelator for Theranostic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CB-Cyclam and its derivatives as bifunctional chelators in the development of theranostic agents. The exceptional kinetic inertness of the copper complexes derived from cross-bridged cyclams makes them highly suitable for in vivo applications, minimizing the release of the radionuclide and ensuring accurate targeting and therapeutic efficacy.
Introduction to this compound Chelators
Cross-bridged cyclam (this compound) is a macrocyclic chelator that forms highly stable complexes with various metal ions, particularly copper isotopes like 64Cu, making it an excellent candidate for positron emission tomography (PET) imaging and targeted radiotherapy.[1][2][3][4] The rigid, cross-bridged structure of this compound enhances the kinetic stability of the resulting metal complex compared to non-bridged analogues like TETA and DOTA, leading to reduced transchelation of the radiometal in vivo.[1][2]
Several derivatives of this compound have been synthesized to optimize radiolabeling conditions and to facilitate conjugation to biomolecules such as peptides and antibodies.[1][5][6] Notable derivatives include:
-
CB-TE2A: One of the most studied derivatives, known for the high in vivo stability of its 64Cu complex.[2][5] However, it requires harsh radiolabeling conditions.[5]
-
CB-TE1K1P: A newer derivative that can be labeled with 64Cu under milder conditions, making it suitable for heat-sensitive biomolecules.[5][7]
-
CB-TE2P and CB-TE1A1P: Derivatives with phosphonate (B1237965) pendant arms that allow for efficient radiolabeling with 64Cu at room temperature.[8][9][10]
The choice of a specific this compound derivative depends on the nature of the targeting molecule and the desired radiolabeling conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound derivatives, facilitating comparison for selecting the appropriate chelator for a specific application.
Table 1: 64Cu Radiolabeling Conditions and Efficiency
| Chelator | Temperature (°C) | Time | pH | Radiochemical Yield (%) | Specific Activity | Reference |
| CB-TE2A | 95 | 1 h | - | >95 | - | [5] |
| CB-TE2A | >90 | 1 h | - | Complete | - | [8] |
| CB-TE2A-peptide | 95 | 2 h | - | >95 | 37-111 MBq/µg | [11] |
| CB-TE1K1P | Room Temperature | - | - | High | High | [5][7] |
| CB-TE2P | Room Temperature | < 1 h | 8.1 | >95 | >1 mCi/µg | [8][9][10] |
| CB-TE1A1P | Room Temperature | 30 min | 8.1 | >95 | >1 mCi/µg | [8][9] |
Table 2: In Vivo Stability and Biodistribution of 64Cu-labeled Chelators in Healthy Rats
| Complex | Organ | 1 h (%ID/g) | 4 h (%ID/g) | 24 h (%ID/g) | Reference |
| 64Cu-CB-TE2A | Blood | - | - | - | [8] |
| Liver | - | - | Low | [8] | |
| Kidney | - | - | Low | [8] | |
| 64Cu-CB-TE2P | Blood | - | - | - | [8] |
| Liver | - | - | - | [8] | |
| Kidney | - | - | - | [8] | |
| 64Cu-CB-TE1A1P | Blood | - | - | - | [8] |
| Liver | - | - | - | [8] | |
| Kidney | - | - | - | [8] | |
| 64Cu-NOTA | Blood | - | - | 0.017 ± 0.001 | [8] |
| Liver | - | - | 0.086 ± 0.01 | [8] | |
| Kidney | - | - | - | [8] | |
| 64Cu-Diamsar | Blood | - | - | - | [8] |
| Liver | - | - | - | [8] | |
| Kidney | - | - | 1.75 ± 0.50 | [8] |
Table 3: In Vivo Stability Comparison of 64Cu Complexes
| Complex | Protein Associated 64Cu at 4h (%) | Reference |
| 64Cu-CB-TE2A | 13 ± 6 | [2] |
| 64Cu-TETA | 75 ± 9 | [2] |
| 64Cu-CB-DO2A | 61 ± 14 | [2] |
| 64Cu-DOTA | 90.3 ± 0.5 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound chelators.
Protocol for Conjugation of this compound Derivative to a Peptide
This protocol describes a general method for conjugating a this compound derivative featuring a carboxylic acid group to a peptide via amide bond formation.
Caption: Workflow for peptide conjugation to a this compound derivative.
Materials:
-
This compound derivative with a carboxyl functional group (e.g., CB-TE1A1P).
-
Peptide with a free primary amine.
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-Hydroxysuccinimide (NHS).
-
Anhydrous Dimethylformamide (DMF).
-
Phosphate Buffered Saline (PBS), pH 8.5.
-
High-Performance Liquid Chromatography (HPLC) system for purification.
Procedure:
-
Activation of the Chelator: a. Dissolve the this compound derivative, EDC, and NHS in anhydrous DMF. A molar ratio of 1:1.2:1.2 (Chelator:EDC:NHS) is recommended as a starting point. b. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-ester activated chelator.
-
Conjugation to the Peptide: a. Dissolve the peptide in PBS (pH 8.5). b. Add the activated chelator solution dropwise to the peptide solution with gentle stirring. c. Allow the reaction to proceed at room temperature for 12-24 hours.
-
Purification: a. Purify the resulting conjugate using reverse-phase HPLC. b. Lyophilize the collected fractions to obtain the purified this compound-peptide conjugate.
-
Characterization: a. Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
Protocol for 64Cu Radiolabeling of a this compound-Peptide Conjugate
This section provides protocols for radiolabeling with 64Cu using both high-temperature and room-temperature methods, depending on the this compound derivative used.
Caption: General workflow for 64Cu radiolabeling of a this compound conjugate.
A. High-Temperature Radiolabeling (for CB-TE2A conjugates) [11]
Materials:
-
CB-TE2A-peptide conjugate.
-
64CuCl2 in 0.1 M HCl.
-
0.1 M Ammonium acetate buffer, pH adjusted to 5.5.
-
Heating block.
-
Radio-TLC or Radio-HPLC for quality control.
Procedure:
-
In a sterile vial, add the CB-TE2A-peptide conjugate (typically 5-10 µg).
-
Add 100 µL of 0.1 M ammonium acetate buffer.
-
Add the 64CuCl2 solution (typically 37-185 MBq).
-
Vortex the mixture gently.
-
Incubate the reaction vial at 95°C for 1-2 hours.[11]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
B. Room-Temperature Radiolabeling (for CB-TE2P/CB-TE1A1P conjugates) [8][9]
Materials:
-
CB-TE2P or CB-TE1A1P-peptide conjugate.
-
64CuCl2 in 0.1 M HCl.
-
0.1 M Ammonium acetate buffer, pH adjusted to 8.1.[8]
-
Radio-TLC or Radio-HPLC for quality control.
Procedure:
-
In a sterile vial, add the CB-TE2P or CB-TE1A1P-peptide conjugate (typically 5-10 µg).
-
Add 100 µL of 0.1 M ammonium acetate buffer (pH 8.1).[8]
-
Add the 64CuCl2 solution (typically 37-185 MBq).
-
Vortex the mixture gently.
-
Incubate the reaction vial at room temperature for 30-60 minutes.[8][9]
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
In Vitro Serum Stability Assay
This protocol outlines a method to assess the stability of the 64Cu-labeled conjugate in human serum.
Caption: Workflow for in vitro serum stability assay.
Materials:
-
Purified 64Cu-labeled this compound-peptide conjugate.
-
Fresh human serum.
-
Incubator at 37°C.
-
Radio-HPLC or Radio-TLC system.
Procedure:
-
Add a small volume (e.g., 10 µL) of the purified 64Cu-labeled conjugate to a larger volume (e.g., 500 µL) of human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled conjugate.
-
The stability is expressed as the percentage of radioactivity associated with the intact conjugate over time.
Theranostic Signaling Pathway and Application
The fundamental principle of a this compound based theranostic agent is the delivery of both a diagnostic and a therapeutic payload to a target cell, typically a cancer cell, by conjugating the chelator to a targeting moiety.
Caption: Conceptual pathway of a this compound based theranostic agent.
The targeting moiety (e.g., an antibody or peptide) directs the agent to specific receptors on the surface of cancer cells. Upon binding, the agent may be internalized. The decay of 64Cu emits positrons, which are detected by PET imaging for diagnostic purposes, and beta particles and Auger electrons, which induce localized cell damage for therapeutic effect. The high in vivo stability of the 64Cu-CB-Cyclam complex is crucial to ensure that the radionuclide remains chelated and is delivered specifically to the target site, minimizing off-target toxicity.
References
- 1. Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling | Scilit [scilit.com]
- 5. New cross-bridged cyclam derivative CB-TE1K1P, an improved bifunctional chelator for copper radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New cross-bridged cyclam derivative CB-TE1K1P, an improved bifunctional chelator for copper radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Cu(II) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the In Vitro Stability of CB-Cyclam Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the in vitro stability of metal complexes with cross-bridged cyclam (CB-Cyclam) based chelators. These protocols are essential for the preclinical evaluation of novel radiopharmaceuticals and other metal-based therapeutic or diagnostic agents, ensuring that the metal ion remains securely chelated under physiological conditions.
Introduction
This compound and its derivatives are macrocyclic chelators known for forming highly stable and kinetically inert complexes with various metal ions, including radioisotopes of copper (e.g., 64Cu) used in positron emission tomography (PET) imaging and therapy.[1][2] The in vitro stability of these complexes is a critical parameter that predicts their in vivo behavior. Dissociation of the metal ion in the body can lead to off-target accumulation, increased toxicity, and reduced efficacy of the agent.[3] Therefore, rigorous in vitro assessment of stability in relevant biological media, such as human serum, is a prerequisite for further development.
This guide outlines two primary methods for evaluating the in vitro stability of this compound complexes: a serum stability assay and a competitive challenge assay.
Key Experimental Protocols
Serum Stability Assay
This protocol evaluates the stability of the this compound complex in the presence of serum proteins and other endogenous competing ligands.
Materials:
-
This compound complex (radiolabeled or non-radiolabeled)
-
Fresh human or mouse serum[4]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) or ethanol (B145695) (cold)[4][5]
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
Analytical equipment: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., radioactivity detector, UV-Vis) or Thin-Layer Chromatography (TLC) with a radio-TLC scanner.[3][6][7]
Procedure:
-
Preparation of Serum: Collect fresh blood and allow it to clot. Centrifuge to separate the serum. Filter the serum through a 0.22 µm filter to ensure sterility.[3]
-
Incubation: Add a small volume (e.g., 10-20 µL) of the purified this compound complex to a larger volume (e.g., 500 µL) of fresh serum.[4]
-
Incubate the mixture at 37°C with gentle shaking.[4]
-
Time Points: Collect aliquots of the serum mixture at various time points (e.g., 1, 4, 24, and 48 hours).[4][5]
-
Protein Precipitation: To each aliquot, add an equal volume of cold acetonitrile or ethanol to precipitate the serum proteins.[4][5]
-
Vortex the sample and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.[4]
-
Analysis: Carefully collect the supernatant, which contains the intact complex and any dissociated metal species.
-
Analyze the supernatant using radio-HPLC or radio-TLC to separate and quantify the percentage of the intact complex versus dissociated or transchelated species.[3][6][7]
Data Analysis:
The stability is expressed as the percentage of the intact complex at each time point.
Competitive Challenge Assay
This assay assesses the kinetic inertness of the this compound complex by introducing a strong competing chelator, such as ethylenediaminetetraacetic acid (EDTA).[8]
Materials:
-
This compound complex
-
EDTA solution (e.g., 10 mM in PBS, pH 7.4)[8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Analytical equipment (HPLC or TLC)
Procedure:
-
Preparation: Prepare a solution of the this compound complex in PBS.
-
Challenge: Add a significant molar excess of the competing chelator (e.g., EDTA) to the complex solution.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 1, 4, 24 hours).
-
Analysis: Analyze the aliquots directly by HPLC or TLC to quantify the percentage of the intact this compound complex versus the amount of metal transchelated to the competitor.
Data Analysis:
The stability is reported as the percentage of the this compound complex remaining at each time point in the presence of the competing chelator.
Data Presentation
The following tables summarize representative stability data for this compound complexes from the literature.
Table 1: In Vitro Serum Stability of 64Cu-CB-TE2A Conjugates
| Complex | Time (h) | % Intact Complex in Human Serum | Reference |
| [64Cu]Cu-CB-TE2A-FAPI-04 | 1 | >99% | [5] |
| 4 | >99% | [5] | |
| 24 | >99% | [5] | |
| [64Cu]Cu-CB-TE2A-(FAPI-04)2 | 1 | >99% | [5] |
| 4 | >99% | [5] | |
| 24 | >99% | [5] |
Table 2: Comparative Stability of Different Chelators for 67Cu in Human Serum
| Complex | Time (days) | % Intact Complex | Reference |
| [67Cu]Cu-NOTA-trastuzumab | 5 | 97 ± 1.7% | [9] |
| [67Cu]Cu-3p-C-NETA-trastuzumab | 5 | 31 ± 6.2% | [9] |
| [67Cu]Cu-DOTA-trastuzumab | 5 | 28 ± 4% | [9] |
Note: While not a this compound, NOTA is another highly stable chelator included for comparison, demonstrating the high stability expected from well-designed macrocyclic complexes.
Conclusion
The protocols described provide a robust framework for assessing the in vitro stability of this compound complexes. High stability in both serum and competitive challenge assays is a strong indicator of the suitability of a complex for in vivo applications. The exceptional stability of complexes like 64Cu-CB-TE2A underscores the utility of the this compound scaffold in the development of next-generation radiopharmaceuticals.[2][5][6]
References
- 1. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate–phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01473A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 64Cu-Labeled CB-TE2A and Diamsar Conjugated RGD Peptide Analogs for Targeting Angiogenesis: Comparison of their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Biological Evaluation of 64Cu-CB-TE2A-sst2-ANT, a Somatostatin Antagonist for PET Imaging of Somatostatin Receptor–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeling of Human Serum Albumin With Terbium-161 Using Mild Conditions and Evaluation of in vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Solid-Phase Synthesis of CB-Cyclam Conjugated Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the solid-phase synthesis of peptides conjugated to the bifunctional chelator, cross-bridged cyclam (CB-Cyclam). This methodology is particularly relevant for the development of targeted radiopharmaceuticals, where the this compound moiety can stably chelate diagnostic or therapeutic radionuclides. The protocols outlined below cover the synthesis of a key bifunctional this compound derivative, the solid-phase synthesis of a model peptide (c(RGDfK)), and the subsequent on-resin conjugation.
I. Overview and Applications
Cross-bridged tetraamine (B13775644) macrocycles like this compound form highly stable complexes with metal ions, notably copper(II). This kinetic inertness is crucial for in vivo applications to prevent the transchelation of radiometals to other biological molecules, which can lead to off-target toxicity and reduced imaging contrast.[1][2][3] By incorporating a reactive functional group onto the this compound backbone, it can be covalently attached to targeting vectors such as peptides.
The Arginine-Glycine-Aspartic acid (RGD) peptide motif is a well-established ligand for integrin receptors, which are often overexpressed on cancer cells and in the tumor neovasculature.[1][2] Consequently, this compound conjugated RGD peptides are promising candidates for the targeted delivery of radionuclides for cancer imaging (e.g., with ⁶⁴Cu for PET imaging) and therapy.
II. Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of the bifunctional this compound chelator and its conjugation to the c(RGDfK) peptide.
Table 1: Synthesis of Bifunctional this compound Chelator
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Mono-alkylation of this compound | This compound, 2-bromo-pentanedioic acid 5-benzyl ester 1-tert-butyl ester, K₂CO₃ | CH₃CN | 24 | RT | ~16 |
| 2 | Di-alkylation | Product of Step 1, tert-butyl bromoacetate (B1195939), K₂CO₃ | CH₃CN | 24 | RT | - |
| 3 | Hydrogenolysis | Product of Step 2, H₂, Pd/C | MeOH | 4 | RT | >99 |
| 4 | NHS Ester Activation | Product of Step 3, NHS, EDCI | CH₂Cl₂ | 4 | RT | ~86 |
Table 2: Solid-Phase Synthesis of c(RGDfK) and Conjugation
| Step | Operation | Key Reagents/Solvents | Time |
| 1 | Resin Swelling | 2-chlorotrityl chloride resin, DCM | 30 min |
| 2 | First Amino Acid Loading | Fmoc-Asp(OAll)-OH, DIPEA, DCM | 4 h |
| 3 | Peptide Elongation (per cycle) | 20% Piperidine (B6355638)/DMF (deprotection), Fmoc-AA-OH, HATU, DIPEA, DMF (coupling) | 20 min (deprotection), 2 h (coupling) |
| 4 | On-resin Cyclization | PyBOP, HOBt, DIPEA, DMF | 5 h |
| 5 | This compound Conjugation | Activated this compound NHS ester, DIPEA, DMF | 16 h |
| 6 | Cleavage and Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 3 h |
III. Experimental Protocols
A. Synthesis of Bifunctional this compound Chelator
This protocol is adapted from the synthesis of a derivative of CB-TE2A, a bifunctional chelator designed for peptide conjugation.[1]
1. Mono-alkylation of this compound:
-
To a solution of this compound (1.0 g, 4.42 mmol) in anhydrous acetonitrile (B52724) (CH₃CN), add potassium carbonate (K₂CO₃) (0.914 g, 6.61 mmol).
-
Shield the reaction from light and add a solution of 2-bromo-pentanedioic acid 5-benzyl ester 1-tert-butyl ester (2.36 g, 6.63 mmol) in CH₃CN dropwise over 1 hour with constant stirring.
-
Allow the reaction to proceed for 24 hours in the dark under an argon atmosphere.
-
Filter to remove excess salt and remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography to yield the mono-alkylated product.
2. Di-alkylation to introduce carboxymethyl arms:
-
To a solution of the mono-alkylated product (0.180 g, 0.360 mmol) in dry CH₃CN, add K₂CO₃ (0.0494 g, 0.357 mmol) and tert-butyl bromoacetate (0.070 g, 0.359 mmol).
-
Stir the mixture in the dark for 24 hours under argon.
-
Remove salts by filtration and the solvent by rotary evaporation. The product is typically used in the next step without further purification.
3. Hydrogenolysis to deprotect the benzyl (B1604629) ester:
-
Dissolve the product from the previous step in methanol (B129727) (MeOH).
-
Add Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon) for 4 hours.
-
Filter through Celite and remove the solvent to yield the carboxylic acid product.
4. Activation of the Carboxylic Acid with NHS:
-
Dissolve the carboxylic acid product in dichloromethane (B109758) (CH₂Cl₂).
-
Add N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).
-
Stir the reaction at room temperature for 4 hours.
-
Extract the solution with brine and water.
-
Remove the solvent from the organic phase by rotary evaporation to yield the activated this compound NHS ester.
B. Solid-Phase Synthesis of c(RGDfK) Peptide
This protocol outlines the manual solid-phase synthesis of the cyclic peptide c(RGDfK) using Fmoc chemistry.
1. Resin Preparation:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.
2. Loading of the First Amino Acid (Fmoc-Asp(OAll)-OH):
-
Dissolve Fmoc-Asp(OAll)-OH (2 equivalents relative to resin loading) and N,N-diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 4 hours.
-
Cap any unreacted sites by adding a solution of DCM/MeOH/DIPEA (80:15:5) and agitating for 15 minutes.
-
Wash the resin with DMF and DCM.
3. Peptide Chain Elongation (Fmoc-SPPS Cycles):
-
Deprotection: Add 20% piperidine in dimethylformamide (DMF) to the resin and agitate for 20 minutes. Wash the resin thoroughly with DMF.
-
Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH) (3 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
4. On-Resin Cyclization:
-
After the linear peptide is assembled, remove the allyl protecting group from the Asp side chain using a palladium catalyst.
-
Perform the on-resin head-to-tail cyclization by adding PyBOP (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (2 equivalents) in DMF and agitating for 5 hours.
C. Conjugation of Activated this compound to the Peptide Resin
1. Lysine Side-Chain Deprotection:
-
Selectively deprotect the Boc group from the Lysine side chain using a suitable method.
2. Conjugation Reaction:
-
Dissolve the activated this compound NHS ester in DMF.
-
Add the solution to the peptide resin along with DIPEA.
-
Agitate the reaction mixture for 16 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
D. Cleavage, Deprotection, and Purification
1. Cleavage from Resin:
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (95:2.5:2.5 v/v/v) for 3 hours.
-
Filter the resin and collect the filtrate.
2. Precipitation and Lyophilization:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and dry.
-
Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.
3. Purification by HPLC:
-
Purify the crude this compound-c(RGDfK) conjugate by semi-preparative reverse-phase HPLC.
-
A typical gradient for purification is a linear gradient of 0% to 70% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.
-
Collect fractions containing the pure product and lyophilize to obtain the final conjugate as a white solid.
4. Characterization:
-
Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
IV. Visualizations
Caption: Experimental workflow for the synthesis of this compound conjugated peptides.
Caption: Integrin signaling pathway initiated by RGD peptide binding.
References
Application Notes and Protocols for the Purification of CB-Cyclam Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification and characterization of bioconjugates featuring cross-bridged cyclam (CB-Cyclam) chelators. The protocols outlined are essential for obtaining high-purity conjugates for use in research, diagnostics, and therapeutic development.
Cross-bridged cyclam derivatives, such as CB-TE2A, are highly effective bifunctional chelators known for forming exceptionally stable complexes with metal ions, particularly copper radioisotopes like 64Cu.[1][2] This stability makes them ideal for applications in positron emission tomography (PET) imaging and targeted radiotherapy.[1] The purification of these bioconjugates is a critical step to remove unreacted starting materials, excess chelator, and byproducts, ensuring the safety and efficacy of the final product.
General Experimental Workflow
The overall process for producing and purifying a this compound bioconjugate involves several key stages, from the synthesis of the chelator to the final characterization of the purified product.
Purification Techniques
The choice of purification technique largely depends on the nature of the biomolecule (e.g., peptide vs. antibody) and the impurities present. The two most common and effective methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC).
Logical Flow for Selecting a Purification Method
Application Note 1: Purification of this compound-Peptide Conjugates by RP-HPLC
Introduction RP-HPLC is the gold standard for purifying peptide conjugates due to its high resolution and efficiency. It separates molecules based on their hydrophobicity. The non-polar stationary phase (e.g., C18) retains hydrophobic molecules, which are then eluted by an increasing concentration of an organic solvent in the mobile phase.
Experimental Protocol
-
System Preparation:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase column (e.g., C18, 5 or 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
-
Sample Preparation:
-
Dissolve the crude peptide conjugate in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 30-60 minutes.
-
Flow Rate: A typical flow rate for a semi-preparative column is 2-5 mL/min.
-
Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm and 280 nm for peptides.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide conjugate as a powder.
-
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Purity | >95% | [2][3] |
| Yield (Purification Step) | 80-95% | [3] |
| Overall Yield (Synthesis & Purification) | ~13% | [4] |
Application Note 2: Purification of this compound-Antibody Conjugates by SEC
Introduction Size Exclusion Chromatography (SEC) is a gentle purification method that separates molecules based on their hydrodynamic radius. It is ideal for purifying large biomolecules like antibodies from smaller impurities such as unconjugated chelator, as well as for removing high-molecular-weight aggregates.
Experimental Protocol
-
System Preparation:
-
Chromatography System: An FPLC or HPLC system suitable for SEC.
-
Column: A size exclusion column with an appropriate molecular weight range for antibodies (e.g., 10-600 kDa).
-
Mobile Phase: A physiological buffer such as Phosphate-Buffered Saline (PBS), pH 7.4. The mobile phase should be filtered and degassed.
-
Column Equilibration: Equilibrate the column with at least 2 column volumes of the mobile phase.
-
-
Sample Preparation:
-
The crude antibody conjugate solution can often be loaded directly. If necessary, concentrate the sample using an appropriate centrifugal filter device.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Separation:
-
Injection: Inject the sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume to maintain good resolution.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Flow Rate: The flow rate should be kept low to allow for proper diffusion into the pores of the stationary phase (e.g., 0.5-1.0 mL/min).
-
Detection: Monitor the elution at 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect the fraction corresponding to the main peak, which is the antibody conjugate monomer. Aggregates will elute first, and smaller molecules (unconjugated chelator) will elute later.
-
Analyze the purity of the collected fraction using analytical SEC and/or SDS-PAGE.
-
Buffer exchange the purified conjugate into a suitable storage buffer if necessary.
-
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Purity (Monomer) | >98% | General expectation |
| Aggregate Recovery | 0.46 - 1.5% | [5] |
| Yield (Purification Step) | >90% | General expectation |
Characterization of Purified Bioconjugates
After purification, it is crucial to characterize the this compound bioconjugate to confirm its identity, purity, and integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation of the this compound chelator and its immediate conjugation site on the biomolecule, particularly for smaller peptide conjugates.
-
1H NMR: Provides information on the number and type of protons, their chemical environment, and connectivity. The complex spectra of the cyclam ring protons can confirm the successful synthesis of the chelator.
-
13C NMR: Provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the bioconjugate and to confirm successful conjugation.
-
Electrospray Ionization (ESI-MS): Commonly used for both peptides and proteins. Deconvolution of the resulting mass spectrum provides the molecular weight of the intact conjugate.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): Another common technique, particularly for larger molecules.
-
LC-MS: Combining liquid chromatography with mass spectrometry allows for the analysis of complex mixtures and can provide purity information alongside mass confirmation. For antibody-drug conjugates (ADCs), SEC-MS can be used to determine the drug-to-antibody ratio (DAR).
References
- 1. Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modular Synthesis of Trifunctional Peptide-oligonucleotide Conjugates via Native Chemical Ligation [frontiersin.org]
- 4. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct coupling of size exclusion chromatography and mass spectrometry for the characterization of complex monoclonal antibody products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quality Control of 64Cu-CB-Cyclam
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the quality control procedures for the positron emission tomography (PET) imaging agent, 64Cu-CB-Cyclam. The following protocols are designed to ensure the identity, purity, and safety of the radiopharmaceutical for preclinical and clinical research. Adherence to these procedures is critical for obtaining reliable and reproducible results in imaging studies and ensuring patient safety.
Quality Control Specifications
All quantitative data for the quality control of 64Cu-CB-Cyclam are summarized in the table below. Batches must meet these specifications before being released for use.
| Parameter | Test Method | Acceptance Criteria |
| 1. Physical Appearance | Visual Inspection | Clear, colorless solution, free of visible particles. |
| 2. pH | pH meter | 4.5 – 7.5 |
| 3. Radionuclide Identity | Gamma-ray Spectroscopy | Principal gamma photon at 511 keV. |
| 4. Radionuclidic Purity | Gamma-ray Spectroscopy | ≥ 99.5% 64Cu |
| 5. Radiochemical Identity | Radio-HPLC | The retention time of the main radioactive peak corresponds to the 64Cu-CB-Cyclam reference standard. |
| 6. Radiochemical Purity | Radio-TLC and/or Radio-HPLC | ≥ 95% 64Cu-CB-Cyclam |
| 7. Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | ≤ 175 EU/V (where V is the maximum recommended dose in mL).[1][2][3] |
| 8. Sterility | USP <71> Membrane Filtration | No microbial growth observed after 14 days of incubation.[3][4][5] |
Experimental Protocols
Physical Appearance
Objective: To visually inspect the 64Cu-CB-Cyclam solution for clarity, color, and the presence of particulate matter.[1][6][7][8][9]
Materials:
-
Vial of 64Cu-CB-Cyclam solution
-
Clean, well-lit inspection area with black and white backgrounds[8]
Procedure:
-
Carefully hold the vial against a black background and, using a suitable light source, inspect for any light-reflecting particles.
-
Hold the vial against a white background and inspect for any dark particles or discoloration of the solution.
-
Gently swirl the vial and observe for any undissolved matter.
-
Record the observations. The solution should be clear, colorless, and free from any visible particles.
pH Measurement
Objective: To determine the pH of the 64Cu-CB-Cyclam solution.[10][11][12]
Materials:
-
Calibrated pH meter with a micro-pH electrode
-
pH calibration buffers (e.g., pH 4, 7, and 10)
-
Small, clean beaker or test tube
-
Deionized water
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected pH range.[12]
-
Transfer a small aliquot of the 64Cu-CB-Cyclam solution into a clean beaker or test tube.
-
Immerse the pH electrode into the solution, ensuring the electrode tip is fully covered.
-
Allow the reading to stabilize and record the pH value.
-
Clean the electrode with deionized water before and after each measurement.
Radionuclide Identity and Purity
Objective: To confirm the identity of the radionuclide as 64Cu and determine its purity using gamma-ray spectroscopy.
Materials:
-
Gamma-ray spectrometer with a high-purity germanium (HPGe) detector
-
Vial of 64Cu-CB-Cyclam solution
-
Appropriate shielding
Procedure:
-
Place the vial of 64Cu-CB-Cyclam in the gamma-ray spectrometer.
-
Acquire a gamma-ray spectrum for a sufficient time to obtain good counting statistics.
-
Identify the characteristic gamma-ray photopeak of 64Cu at 511 keV, resulting from positron annihilation.
-
Analyze the spectrum for the presence of other gamma-emitting impurities.
-
Calculate the radionuclidic purity by determining the percentage of the total radioactivity attributable to 64Cu.
Radiochemical Identity and Purity
Objective: To identify and quantify 64Cu-CB-Cyclam and radiochemical impurities using radio-thin-layer chromatography (Radio-TLC) and/or radio-high-performance liquid chromatography (Radio-HPLC).[13][14][15][16][17]
Materials:
-
Mobile Phase: 10 mM EDTA in 0.1 M ammonium (B1175870) acetate (B1210297) and methanol (B129727) (1:1 v/v)
-
TLC development chamber
-
Radio-TLC scanner or phosphor imager
-
Micropipette
Procedure:
-
Prepare the mobile phase and pour it into the TLC development chamber to a depth of approximately 0.5 cm. Allow the chamber to equilibrate.
-
Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.
-
Spot 1-2 µL of the 64Cu-CB-Cyclam solution onto the origin of the TLC plate.
-
Place the TLC plate in the development chamber, ensuring the origin is above the solvent level.
-
Allow the solvent front to migrate to near the top of the plate.
-
Remove the plate from the chamber and allow it to air dry.
-
Scan the plate using a radio-TLC scanner to obtain a chromatogram.
-
Identify the peaks corresponding to 64Cu-CB-Cyclam (expected to remain at the origin, Rf ≈ 0) and free 64Cu (expected to migrate with the solvent front, Rf ≈ 0.6-0.8).[18][19][20]
-
Calculate the radiochemical purity by integrating the peak areas:
-
% Radiochemical Purity = (Area of 64Cu-CB-Cyclam peak / Total Area of all peaks) x 100
-
Materials:
-
HPLC system equipped with a radioactivity detector and a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
64Cu-CB-Cyclam reference standard.
Procedure:
-
Set up the HPLC system with the following example gradient conditions (to be optimized):
-
Flow rate: 1.0 mL/min
-
Gradient: 0-2 min 95% A, 5% B; 2-15 min linear gradient to 5% A, 95% B; 15-20 min 5% A, 95% B; 20-22 min linear gradient back to 95% A, 5% B; 22-30 min 95% A, 5% B.
-
-
Inject a sample of the 64Cu-CB-Cyclam reference standard to determine its retention time.
-
Inject a sample of the 64Cu-CB-Cyclam solution.
-
Monitor the chromatogram from both the radioactivity and UV detectors.
-
Confirm the radiochemical identity by comparing the retention time of the major radioactive peak with that of the reference standard.
-
Calculate the radiochemical purity by integrating the peak areas from the radioactivity detector:
-
% Radiochemical Purity = (Area of 64Cu-CB-Cyclam peak / Total Area of all radioactive peaks) x 100
-
Bacterial Endotoxins
Objective: To quantify the level of bacterial endotoxins in the 64Cu-CB-Cyclam solution using the Limulus Amebocyte Lysate (LAL) test.[1][2]
Materials:
-
LAL reagent kit (gel-clot, turbidimetric, or chromogenic).
-
Endotoxin-free vials and pipettes.
-
Heating block or incubating plate reader.
-
Control Standard Endotoxin (B1171834) (CSE).
Procedure:
-
Perform the LAL test according to the kit manufacturer's instructions.
-
The procedure generally involves mixing the LAL reagent with the 64Cu-CB-Cyclam solution and any necessary controls.
-
Incubate the mixture at 37°C for a specified time.
-
Observe for the formation of a gel clot or measure the change in turbidity or color, depending on the method used.
-
Calculate the endotoxin concentration in the sample based on the reaction of the sample compared to the reaction of the CSE.
Sterility
Objective: To ensure the 64Cu-CB-Cyclam solution is free from viable microorganisms.[3][4][5]
Materials:
-
Sterile rinse buffer.
-
Incubators set at 30-35°C and 20-25°C.
Procedure:
-
Perform all manipulations in an aseptic environment (e.g., a laminar flow hood or isolator).
-
Aseptically filter a representative sample of the 64Cu-CB-Cyclam solution through the sterile membrane filter.
-
Rinse the filter with a sterile rinse buffer.
-
Aseptically cut the membrane in half.
-
Transfer one half of the membrane to a tube containing FTM and the other half to a tube containing SCDM.
-
Incubate the FTM tube at 30-35°C for 14 days and the SCDM tube at 20-25°C for 14 days.
-
Visually inspect the media for any signs of microbial growth (e.g., turbidity) at regular intervals during the incubation period.
-
The test is passed if no microbial growth is observed in either medium after 14 days.
Visualizations
Caption: Overall Quality Control Workflow for 64Cu-CB-Cyclam.
Caption: Workflow for Radiochemical Purity Testing.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. youthfilter.com [youthfilter.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. USP 71 Sterility Testing - BA Sciences [basciences.com]
- 5. certified-laboratories.com [certified-laboratories.com]
- 6. shxws.net [shxws.net]
- 7. Visual Inspection of Parentetal Drug Products in Pharmaceutical Quality testing | PPTX [slideshare.net]
- 8. ssiexport.com [ssiexport.com]
- 9. Visual Inspection for Particulate and Defects [pharmuni.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. frederick.cancer.gov [frederick.cancer.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cdn.ymaws.com [cdn.ymaws.com]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 15. researchgate.net [researchgate.net]
- 16. Radiochemical and analytical aspects of inter-institutional quality control measurements on radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling with CB-Cyclam and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cross-bridged cyclam (CB-Cyclam) framework represents a class of highly constrained tetraazamacrocyclic chelators. The ethylene (B1197577) bridge across the macrocycle pre-organizes the donor atoms, leading to complexes with exceptional kinetic inertness, a critical attribute for in vivo applications of radiopharmaceuticals. While extensively studied and lauded for its unparalleled stability with Copper(II) ions, particularly the radionuclide Copper-64 (⁶⁴Cu), its application with other metallic radionuclides is an area of growing interest. These notes provide an overview of the established use of this compound derivatives for ⁶⁴Cu labeling and offer guidance for exploring its potential with other medically relevant radiometals.
The unique structural rigidity of this compound minimizes the dissociation of the radiometal from the chelate in vivo, thereby reducing off-target radiation exposure and improving the accuracy of diagnostic imaging and the efficacy of targeted radiotherapy.[1] Bifunctional derivatives of this compound, such as CB-TE2A, incorporate pendant arms that can be conjugated to targeting vectors like peptides and antibodies, enabling the delivery of radionuclides to specific biological targets.
Advantages of this compound as a Bifunctional Chelator
-
High Kinetic Inertness: The cross-bridged structure imparts exceptional stability to the resulting metal complex, particularly with Cu(II), minimizing the release of the radiometal in biological systems.[2]
-
Versatile Functionalization: this compound can be derivatized with various functional groups to allow for covalent attachment to a wide range of biomolecules.[1]
-
Potential for Theranostics: The ability to chelate both diagnostic (e.g., ⁶⁴Cu for PET imaging) and therapeutic (e.g., ⁶⁷Cu for radiotherapy) isotopes of the same element makes this compound an ideal candidate for theranostic applications.[3]
Established Application: Labeling with Copper-64
The chelation of ⁶⁴Cu by this compound derivatives is a well-documented and highly efficient process, making it a gold standard for applications requiring high in vivo stability.
Quantitative Data for ⁶⁴Cu Labeling with this compound Derivatives
| Parameter | CB-TE2A | CB-TE1A1P | CB-TE2P | Reference |
| Radionuclide | ⁶⁴Cu | ⁶⁴Cu | ⁶⁴Cu | [4] |
| Precursor | ⁶⁴CuCl₂ | ⁶⁴CuCl₂ | ⁶⁴CuCl₂ | [4] |
| Chelator Concentration | Not specified | 26.5 µM | 26.5 µM | [4] |
| Reaction Buffer | Not specified | 0.1 M NH₄OAc | 0.1 M NH₄OAc | [4] |
| pH | Not specified | 8.1 | 8.1 | [4] |
| Temperature | >90 °C | Room Temperature | Room Temperature | [4] |
| Incubation Time | 60 min | 30 min | 30 min | [4] |
| Radiochemical Yield | >95% | >95% | >95% | [4] |
| Specific Activity | Not specified | >1 mCi/µg | >1 mCi/µg | [5] |
Experimental Protocol: ⁶⁴Cu-Labeling of a Bifunctional this compound Derivative (e.g., CB-TE1A1P/CB-TE2P)
This protocol is adapted from established procedures for labeling phosphonate-containing this compound derivatives, which notably allows for room temperature labeling.[4]
Materials:
-
This compound derivative (e.g., CB-TE1A1P or CB-TE2P) stock solution (e.g., 1 mg/mL in water)
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Ammonium (B1175870) acetate (B1210297) (NH₄OAc) buffer (0.1 M, pH 8.1)
-
Metal-free water
-
Reaction vial (e.g., 1.5 mL polypropylene (B1209903) tube)
-
Heating block (if using derivatives like CB-TE2A)
-
Radio-TLC system for quality control
Procedure:
-
In a sterile reaction vial, add 100 µL of a 26.5 µM solution of the this compound derivative in 0.1 M NH₄OAc buffer (pH 8.1).
-
Carefully add approximately 1 mCi of ⁶⁴CuCl₂ solution to the vial.
-
Gently mix the reaction solution by vortexing.
-
Incubate the reaction mixture at room temperature for 30 minutes. (Note: For CB-TE2A, incubation at >90°C for 1 hour is required for efficient labeling).[4]
-
After incubation, perform quality control using radio-TLC to determine the radiochemical yield. A typical mobile phase for this analysis is a 1:1 mixture of 10% ammonium acetate and methanol.
Experimental Workflow for ⁶⁴Cu Labeling
Caption: Workflow for the radiolabeling of a bifunctional this compound derivative with Copper-64.
Exploratory Applications: Labeling with Other Metallic Radionuclides
While the use of this compound with radionuclides other than copper is not extensively documented in peer-reviewed literature with detailed protocols, its robust coordination chemistry suggests potential for forming stable complexes with other medically relevant metals. The following sections provide general guidelines for researchers interested in exploring these applications. These are not validated protocols but are based on the known coordination preferences of these metals and general radiolabeling procedures for other macrocyclic chelators like DOTA and NOTA.
General Considerations for Labeling with Other Radiometals
The optimal conditions for radiolabeling are highly dependent on the specific metallic radionuclide due to differences in ionic radius, charge, and preferred coordination geometry.
| Radionuclide | Common Oxidation State | Ionic Radius (CN=6) | Typical Labeling pH | Typical Labeling Temperature |
| Gallium-68 (⁶⁸Ga) | +3 | 0.62 Å | 3.5 - 5.0 | 80 - 100 °C |
| Lutetium-177 (¹⁷⁷Lu) | +3 | 0.86 Å | 4.5 - 5.5 | 90 - 100 °C |
| Yttrium-90 (⁹⁰Y) | +3 | 0.90 Å | 4.0 - 5.0 | 80 - 95 °C |
| Zirconium-89 (⁸⁹Zr) | +4 | 0.72 Å | 7.0 - 7.5 | Room Temperature |
Proposed General Protocol for Exploratory Studies
This protocol should be considered a starting point, and optimization of each parameter is crucial for achieving high radiochemical yields and specific activities.
Materials:
-
Bifunctional this compound derivative
-
Metallic radionuclide of interest (e.g., ⁶⁸GaCl₃, ¹⁷⁷LuCl₃, ⁹⁰YCl₃, ⁸⁹Zr-oxalate)
-
Appropriate buffer (e.g., sodium acetate, ammonium acetate, HEPES)
-
Metal-free water and reagents
-
pH meter or pH strips
-
Heating block
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Prepare a stock solution of the this compound derivative in metal-free water.
-
In a sterile reaction vial, add the appropriate buffer and adjust the pH to the desired range for the specific radionuclide (see table above).
-
Add the this compound derivative to the buffered solution. The optimal concentration will need to be determined experimentally.
-
Add the metallic radionuclide to the reaction vial.
-
Incubate the reaction mixture at the suggested temperature for a defined period (e.g., 15-60 minutes).
-
Perform quality control to assess the radiochemical purity.
Signaling Pathway for Targeted Radiopharmaceutical Action
Caption: General mechanism of action for a targeted radiopharmaceutical utilizing a this compound conjugate.
Conclusion
This compound and its derivatives are exceptionally robust chelators for Copper-64, offering high stability for diagnostic imaging and targeted radiotherapy. While its application with other metallic radionuclides is less explored, the fundamental principles of coordination chemistry suggest that stable complexes may be formed under optimized conditions. The provided guidelines aim to facilitate further research in this promising area, potentially expanding the utility of this powerful chelator to a wider range of radiometals for nuclear medicine applications. Researchers are encouraged to perform thorough optimization and validation when exploring the use of this compound with new radionuclides.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate–phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01473A [pubs.rsc.org]
- 3. Zirconium 89 and Copper 64 for ImmunoPET: From Antibody Bioconjugation and Radiolabeling to Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo investigation of Gallium-68 and Bismuth-205/206 labeled beta cyclodextrin for targeted alpha therapy of prostaglandin E2 receptor-expressing tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of CB-Cyclam Based Imaging Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preclinical evaluation of imaging probes based on the cross-bridged cyclam (CB-Cyclam) scaffold. These probes, particularly those targeting the C-X-C chemokine receptor 4 (CXCR4), have shown significant promise in molecular imaging, primarily for positron emission tomography (PET). The following sections offer a guide to their synthesis, radiolabeling, and in vitro and in vivo characterization.
Application Notes
This compound derivatives are a class of macrocyclic chelators known for forming highly stable complexes with various metal ions, including the positron-emitting radionuclide copper-64 (⁶⁴Cu).[1] This exceptional stability is crucial for in vivo applications, as it minimizes the release of the radionuclide, which could otherwise lead to non-specific accumulation and increased background signal in imaging studies.
The primary application of this compound based probes in preclinical research is the non-invasive imaging of specific molecular targets. A prominent example is the imaging of CXCR4, a receptor overexpressed in numerous cancers and involved in metastasis. Probes like ⁶⁴Cu-CuCB-bicyclam have demonstrated high affinity and specificity for both human and murine CXCR4, making them valuable tools for studying cancer biology and evaluating CXCR4-targeted therapies in relevant animal models.[2]
Key advantages of using this compound based probes include:
-
High in vivo stability: The cross-bridged structure imparts significant kinetic inertness to the metal complex, reducing transchelation in biological systems.[1]
-
Versatility: The this compound scaffold can be chemically modified to incorporate various targeting moieties, such as peptides or small molecules, allowing for the development of probes for a wide range of biological targets.
-
Suitability for ⁶⁴Cu: The coordination chemistry of this compound is well-suited for ⁶⁴Cu (t½ = 12.7 h), which allows for imaging at later time points, accommodating the pharmacokinetics of larger targeting molecules like antibodies.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound based imaging probes, facilitating comparison of their performance characteristics.
Table 1: In Vitro Binding Affinity of this compound Based Probes for CXCR4
| Compound | Target | Cell Line | IC₅₀ (nM) |
| ⁶⁴Cu-CuCB-bicyclam | Human CXCR4 | U87.CXCR4 | 8 |
| ⁶⁴Cu-CuCB-bicyclam | Murine CXCR4 | - | 2 |
| Halogenated Cyclam Derivatives (general) | Human CXCR4 | U87-CXCR4 | Low nM range |
| AMD3100 (Plerixafor) | Human CXCR4 | Various | ~50 |
| AMD3465 | Human CXCR4 | Various | ~2.7 |
Table 2: Radiolabeling and In Vivo Tumor Uptake of ⁶⁴Cu-labeled this compound Probes
| Probe | Radiolabeling Yield | Specific Activity | Tumor Model | Tumor Uptake (post-injection) | Tumor-to-Muscle Ratio |
| ⁶⁴Cu-CuCB-bicyclam | High | Not specified | U87.CXCR4 xenograft | 7.36 ± 1.77 SUVmax (90 min) | 23.6 ± 2.7 (90 min) |
| ⁶⁴Cu-CB-TE2A-Y3-TATE | High | 1.3–5.1 mCi/μg | AR42J tumor | Higher than ⁶⁴Cu-TETA-Y3-TATE | 243 ± 85 (4 h) |
| ⁶⁴Cu-labeled Rituximab-Sar-CO₂H | >95% | High | Not applicable | Not applicable | Not applicable |
| ⁶⁴Cu-labeled Rituximab-NOTA | >95% | High | Not applicable | Not applicable | Not applicable |
Experimental Protocols
Detailed methodologies for key experiments in the preclinical evaluation of this compound based imaging probes are provided below.
Protocol 1: Synthesis of a Bifunctional this compound Derivative (CB-TE2A analogue)
This protocol describes a general synthesis route for a this compound derivative with a functional arm for conjugation to a targeting moiety.
Diagram: Synthesis Workflow
Caption: General workflow for synthesizing a bifunctional this compound derivative.
Materials:
-
This compound
-
2-bromo-pentanedioic acid 5-benzyl ester 1-tert-butyl ester
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
tert-butyl bromoacetate
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Mono-alkylation:
-
Dissolve this compound in anhydrous CH₃CN.
-
Add K₂CO₃ to the solution.
-
Add a solution of 2-bromo-pentanedioic acid 5-benzyl ester 1-tert-butyl ester in CH₃CN dropwise over 1 hour with stirring.
-
Allow the reaction to proceed for 24 hours at room temperature under an inert atmosphere (e.g., argon).
-
Filter to remove excess salt and evaporate the solvent.
-
Purify the product by column chromatography.
-
-
Deprotection of the benzyl (B1604629) ester:
-
Dissolve the mono-alkylated product in MeOH.
-
Add Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere for 4 hours.
-
Filter through Celite to remove the catalyst and evaporate the solvent to obtain the carboxylic acid intermediate.
-
-
Di-alkylation of remaining secondary amines:
-
Dissolve the carboxylic acid intermediate in anhydrous CH₃CN.
-
Add K₂CO₃ and tert-butyl bromoacetate.
-
Stir the reaction at room temperature for 24-48 hours.
-
Work up the reaction and purify the protected bifunctional this compound derivative.
-
-
Final Deprotection:
-
Treat the protected product with TFA to remove the tert-butyl protecting groups.
-
Remove the excess TFA by rotary evaporation to yield the final bifunctional this compound chelator.
-
Protocol 2: ⁶⁴Cu Radiolabeling of a this compound Conjugate
This protocol outlines the general procedure for radiolabeling a peptide or small molecule conjugated to a this compound derivative with ⁶⁴Cu.
Diagram: Radiolabeling Workflow
Caption: General workflow for the radiolabeling of a this compound conjugate with ⁶⁴Cu.
Materials:
-
This compound conjugated to a targeting moiety
-
⁶⁴CuCl₂ in dilute HCl
-
Ammonium acetate buffer (0.1 M, pH adjusted to 5.5-8.0)
-
Diethylenetriaminepentaacetic acid (DTPA) solution (5 mM, for quenching)
-
Sep-Pak C18 light cartridge
-
Ethanol
-
Sterile water for injection
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation:
-
To a sterile reaction vial, add the this compound conjugate (e.g., 2-10 µg) dissolved in ammonium acetate buffer.
-
Add the desired amount of ⁶⁴CuCl₂ solution (e.g., 37-370 MBq).
-
Adjust the final pH of the reaction mixture to be within the optimal range for the specific conjugate (typically pH 5.5-8.0).
-
-
Incubation:
-
Incubate the reaction mixture at 85-95°C for 30-60 minutes. The optimal temperature and time may need to be determined empirically for each new conjugate.
-
-
Quenching and Purification:
-
After incubation, cool the reaction vial to room temperature.
-
(Optional) Add a small volume of DTPA solution to chelate any unreacted ⁶⁴Cu.
-
Purify the radiolabeled probe using a pre-conditioned Sep-Pak C18 cartridge to remove unchelated ⁶⁴Cu and other impurities. Elute the product with an appropriate solvent mixture (e.g., ethanol/water).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.
-
Calculate the specific activity of the probe.
-
Protocol 3: In Vitro Competitive Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (IC₅₀) of a non-radiolabeled this compound based compound against a known radioligand for a specific receptor (e.g., CXCR4).
Diagram: Competitive Binding Assay Workflow
Caption: Workflow for an in vitro competitive binding assay.
Materials:
-
Cells expressing the target receptor (e.g., U87-CXCR4 cells)
-
A suitable radioligand for the target receptor (e.g., ⁶⁷Ga-Pentixafor for CXCR4)
-
The unlabeled this compound based compound to be tested
-
Cell culture medium and supplements
-
Binding buffer (e.g., Tris-buffered saline with 1% BSA)
-
Multi-well plates (e.g., 6-well or 24-well)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled this compound compound in binding buffer.
-
In triplicate wells, add a fixed concentration of the radioligand.
-
To these wells, add the varying concentrations of the unlabeled competitor compound. Include wells with only the radioligand (total binding) and wells with the radioligand plus a high concentration of a known potent inhibitor (non-specific binding).
-
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Washing:
-
Aspirate the medium from the wells.
-
Wash the cells twice with ice-cold binding buffer to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).
-
Transfer the cell lysates to counting tubes.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Protocol 4: In Vivo PET Imaging and Biodistribution Study
This protocol provides a general framework for conducting PET imaging and ex vivo biodistribution studies in a tumor-bearing mouse model.
Diagram: In Vivo Study Workflow
Caption: Workflow for in vivo PET imaging and biodistribution studies.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
The sterile, purified ⁶⁴Cu-labeled this compound probe
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter
-
Surgical instruments for dissection
-
Calibrated balance
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Position the animal on the scanner bed.
-
-
Probe Administration:
-
Administer a known amount of the ⁶⁴Cu-labeled probe (e.g., 3.7-7.4 MBq) via tail vein injection.
-
-
PET/CT Imaging:
-
Perform a dynamic or static PET scan at desired time points post-injection (e.g., 1, 4, 24 hours).
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the PET images and perform quantitative analysis to determine the standardized uptake value (SUV) in the tumor and other organs of interest.
-
-
Ex Vivo Biodistribution:
-
At predetermined time points after probe injection, euthanize the mice.
-
Dissect and collect major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).
-
Disclaimer: These protocols provide a general guideline. Researchers should adapt and optimize these procedures based on their specific research questions, the properties of the imaging probe, and the animal model being used. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
Troubleshooting & Optimization
troubleshooting low yield in CB-Cyclam radiolabeling
Welcome to the Technical Support Center for CB-Cyclam radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during radiolabeling experiments with this compound and its derivatives, particularly with Copper-64 (⁶⁴Cu).
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield (RCY) for ⁶⁴Cu-CB-Cyclam radiolabeling?
A high radiochemical yield is crucial for the success of subsequent in vivo imaging or therapeutic applications. Under optimized conditions, the radiochemical yield for ⁶⁴Cu-CB-Cyclam and its derivatives is typically greater than 95%.[1][2] If you are consistently achieving lower yields, it is important to troubleshoot your experimental setup.
Q2: What is the optimal pH for ⁶⁴Cu-CB-Cyclam radiolabeling?
The optimal pH for radiolabeling can vary depending on the specific this compound derivative being used. Generally, a slightly basic pH is favored for some derivatives to achieve high radiochemical yields at room temperature. For example, some phosphonate-pendant arm derivatives of this compound can be efficiently labeled at a pH of 8.1 in ammonium (B1175870) acetate (B1210297) buffer.[1][2] Other protocols for different derivatives may use a pH in the range of 5.5 to 6.5.[3][4][5] It is crucial to consult the specific protocol for your particular this compound conjugate.
Q3: How do reaction temperature and time affect the radiolabeling efficiency?
Reaction temperature and time are critical parameters that are highly dependent on the specific this compound derivative. While traditional this compound derivatives like CB-TE2A often require high temperatures (e.g., 95°C) for extended periods (e.g., 1 hour) to achieve high yields, newer derivatives with phosphonate (B1237965) pendant arms can be successfully radiolabeled at room temperature in as little as 30 minutes.[1][2][6][7] Always refer to the specific protocol for the recommended temperature and incubation time for your chelator.
Q4: What is the impact of precursor (this compound conjugate) concentration on the radiochemical yield?
The concentration of the this compound conjugate can significantly impact the radiochemical yield. While millimolar (mM) concentrations may require higher temperatures, micromolar (µM) concentrations of some derivatives can be efficiently labeled at room temperature.[1] It is important to optimize the molar ratio of the precursor to the radionuclide to ensure efficient labeling.
Q5: What are common metal ion contaminants that can interfere with ⁶⁴Cu radiolabeling?
Trace metal impurities in your reagents or from your labware can significantly reduce radiolabeling efficiency by competing with ⁶⁴Cu for the chelator. Common interfering metal ions include iron (Fe³⁺), zinc (Zn²⁺), and nickel (Ni²⁺).[8] It is essential to use high-purity reagents and metal-free labware to avoid contamination.
Troubleshooting Low Radiochemical Yield
Low radiochemical yield is a common issue in radiolabeling experiments. The following guide provides a systematic approach to identifying and resolving the problem.
Troubleshooting Workflow for Low Radiochemical Yield
Caption: A stepwise guide to troubleshooting low radiochemical yield.
Common Causes and Solutions for Low Radiochemical Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer. The optimal pH can range from 5.5 to 8.1 depending on the this compound derivative.[1][2][3][4][5] Adjust the buffer pH as needed. |
| Incorrect Temperature or Time | Confirm the recommended temperature and incubation time for your specific this compound conjugate. Some derivatives require heating to 95°C, while others label efficiently at room temperature.[1][2][6][7] |
| Metal Ion Contamination | Use high-purity, metal-free water and reagents. Ensure all labware (e.g., vials, pipette tips) is metal-free to avoid competition for the chelator by trace metal ions like Fe³⁺, Zn²⁺, and Ni²⁺.[8] |
| Poor Precursor Quality | Verify the purity of your this compound conjugate using analytical methods like HPLC or mass spectrometry. Impurities can hinder the radiolabeling reaction. |
| Suboptimal Precursor Concentration | Optimize the concentration of your this compound conjugate. For some derivatives, µM concentrations are sufficient for efficient labeling at room temperature.[1] |
| Issues with Radionuclide | Ensure the ⁶⁴CuCl₂ is of high purity and specific activity. The presence of other metal isotopes can interfere with the labeling. |
| Inefficient Purification | If using a post-labeling purification step (e.g., C18 cartridge), ensure the cartridge is properly conditioned and that the elution solvent is effective for your radiolabeled compound. |
Experimental Protocols
⁶⁴Cu-Radiolabeling of a this compound Derivative (General Protocol)
This protocol provides a general guideline. Always refer to the specific recommendations for your particular this compound conjugate.
Materials:
-
This compound conjugate solution (concentration to be optimized, e.g., 25 µM)
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Ammonium acetate buffer (0.1 M, pH adjusted to the optimal range for your chelator, e.g., 5.5-8.1)
-
Metal-free reaction vials and pipette tips
-
Heating block or water bath (if required)
Procedure:
-
In a metal-free microcentrifuge tube, add the required volume of the this compound conjugate solution.
-
Add the ammonium acetate buffer to achieve the final desired reaction volume and pH.
-
Add the ⁶⁴CuCl₂ solution to the reaction mixture.
-
Gently mix the solution.
-
Incubate the reaction vial at the recommended temperature (e.g., room temperature or 95°C) for the specified time (e.g., 10-60 minutes).[1][2][6][7]
-
After incubation, allow the reaction vial to cool to room temperature if heated.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical yield.
Quality Control: Radio-TLC Method
Materials:
-
ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips
-
Mobile phase: 0.1 M Sodium Citrate, pH 5.5 (This may need to be optimized for your specific compound)
-
Radio-TLC scanner
Procedure:
-
Spot a small aliquot (~1 µL) of the reaction mixture onto the origin of an ITLC-SG strip.
-
Develop the strip in a chromatography chamber containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and allow it to air dry.
-
Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity. Unchelated ⁶⁴Cu will typically remain at the origin, while the ⁶⁴Cu-CB-Cyclam complex will migrate with the solvent front.
Quality Control: Radio-HPLC Method
Materials:
-
HPLC system with a radioactivity detector
-
C18 analytical column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient elution may be required to achieve optimal separation.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a small volume of the reaction mixture onto the column.
-
Run the HPLC method with a suitable gradient to separate the radiolabeled product from free ⁶⁴Cu and other impurities.
-
The retention time of the ⁶⁴Cu-CB-Cyclam complex will be specific to the compound and the HPLC conditions used. Free ⁶⁴Cu typically elutes early in the run.[1]
Visualization of Experimental Workflow
Caption: A typical workflow for this compound radiolabeling and quality control.
References
- 1. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 2. Synthesis, Cu(II) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Conjugation, 64-Cu Radiolabeling, in Vivo Stability, and Imaging Using Nonprotected Bifunctional Macrocyclic Ligands: Bis(Phosphinate) Cyclam (BPC) Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trace Metal Impurities Effects on the Formation of [64Cu]Cu-diacetyl-bis(N4-methylthiosemicarbazone) ([64Cu]Cu-ATSM) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CB-Cyclam Antibody Conjugation
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CB-Cyclam and other bifunctional chelators for antibody conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of this compound antibody conjugation?
This compound is a cross-bridged cyclam chelator designed for stable complexation of radiometals like Copper-64.[1] For antibody conjugation, it is typically derivatized with a reactive functional group, most commonly an N-hydroxysuccinimide (NHS) ester. This NHS ester reacts with primary amines (–NH2) on the antibody, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.[2][] The reaction is a nucleophilic acyl substitution where the deprotonated amine acts as the nucleophile.[2]
Q2: Why is my conjugation efficiency or chelator-to-antibody ratio (CAR) low?
Low conjugation efficiency is a common issue that can stem from several factors related to reactants, reaction conditions, or the antibody itself.[4]
-
Suboptimal pH: The reaction pH is the most critical parameter.[2] A pH range of 8.3-8.5 is often recommended for NHS-ester conjugations to balance amine reactivity and ester stability.[5][6]
-
Hydrolyzed Chelator: The NHS ester on the this compound derivative is highly susceptible to hydrolysis (reaction with water), which renders it inactive.[2][5] This can happen if the reagent was exposed to moisture during storage or if it sits (B43327) in an aqueous buffer for too long before the antibody is added.[5]
-
Inactive Antibody: The antibody may be in an inappropriate buffer, have low purity, or be too dilute.[7]
-
Incorrect Molar Ratio: An insufficient molar excess of the this compound chelator will lead to a low degree of labeling.[4][8]
Q3: Which buffers should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with the antibody's lysine residues and reduce conjugation efficiency.[5]
Recommended Buffers:
Buffers to Avoid:
Q4: How can I prevent antibody aggregation during and after conjugation?
Antibody aggregation is a frequent problem, often caused by the increased hydrophobicity of the conjugate, especially at higher chelator-to-antibody ratios (CARs).[4][10]
-
Optimize Molar Ratio: Using an excessive amount of the chelator can lead to over-labeling, which increases the risk of aggregation.[4][8] It is crucial to perform small-scale experiments to determine the optimal ratio that provides sufficient labeling without causing insolubility.[8]
-
Control pH: The pH of the buffer should be kept away from the antibody's isoelectric point (pI) to maintain electrostatic repulsion between antibody molecules.[10][11]
-
Lower Temperature: Performing the reaction at 4°C instead of room temperature can help maintain the antibody's conformational stability.[10]
-
Use Excipients: Additives like arginine or sugars (sucrose, trehalose) can be included in the buffer to suppress protein-protein interactions and reduce aggregation.[10]
-
Solvent Concentration: If the this compound derivative is dissolved in an organic solvent like DMSO or DMF, keep the final concentration of the solvent in the reaction mixture low (typically below 10% v/v) to prevent denaturation.[10][12]
Q5: How do I remove unconjugated this compound chelator after the reaction?
Purification is essential to remove excess, unreacted chelator and other reaction components.[13][14]
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating the larger antibody conjugate from the smaller, unconjugated chelator molecules.[10][13] Gel filtration columns (e.g., Sephadex G-25) are frequently used.[15]
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a scalable and rapid method for buffer exchange and removal of small molecules.[13][16]
-
Dialysis: While effective, dialysis is a slower method for removing small molecules.[17]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield / Low CAR | Suboptimal pH: pH is too low (amines are protonated) or too high (ester hydrolysis is too fast).[2][5] | Optimize the reaction pH, starting within the recommended range of 8.3-8.5.[6] Ensure buffer has adequate capacity to prevent pH drift.[5] |
| Degraded Chelator: NHS ester has hydrolyzed due to moisture or prolonged time in aqueous buffer.[5] | Dissolve the this compound-NHS ester in anhydrous DMSO or DMF immediately before use.[6] Minimize the time the chelator is in the aqueous buffer before adding the antibody.[5] | |
| Interfering Buffer Components: Buffer contains primary amines (e.g., Tris, glycine) or other stabilizers (e.g., BSA, azide).[7][10] | Perform a buffer exchange into a recommended non-amine-containing buffer (e.g., PBS, Borate) prior to conjugation.[10] | |
| Insufficient Molar Ratio: The molar excess of chelator to antibody is too low.[4] | Perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 20:1 of chelator to antibody) to find the optimal ratio.[8] | |
| Low Antibody Concentration: Dilute antibody solution reduces reaction kinetics.[7] | Concentrate the antibody to at least 0.5-1 mg/mL before conjugation using spin filters.[4] | |
| Antibody Aggregation / Precipitation | High CAR: Over-conjugation increases the hydrophobicity of the antibody, leading to aggregation.[4] | Reduce the molar excess of the this compound chelator in the reaction to achieve a lower, more soluble CAR.[4] A study on a different chelator found CARs of 2.4 to 5.5 were achievable.[18] |
| Unfavorable Buffer Conditions: pH is near the antibody's isoelectric point (pI).[10][11] | Adjust the buffer pH to be at least one unit away from the antibody's pI. Consider adding stabilizers like arginine or polysorbates.[10] | |
| Organic Solvent Shock: Rapid addition of chelator dissolved in a high concentration of organic solvent.[10] | Add the chelator solution dropwise to the antibody solution while gently mixing. Keep the final organic solvent concentration below 10%.[19] | |
| Loss of Antibody Immunoreactivity | Conjugation at Antigen-Binding Site: Lysine residues within the complementarity-determining regions (CDRs) have been modified.[18] | This is a risk of random lysine conjugation. Lowering the chelator-to-antibody ratio may help preserve a larger fraction of active antibodies.[18] Consider site-specific conjugation strategies if immunoreactivity loss is severe.[20] |
| Denaturation/Aggregation: Harsh reaction conditions (high temp, high pH, solvent) have damaged the antibody structure. | Perform the conjugation at a lower temperature (4°C) and ensure pH and solvent conditions are optimized and mild.[][10] |
Experimental Protocols & Data
General Protocol for this compound-NHS Conjugation
This protocol provides a general workflow. Optimal conditions, particularly molar ratios and incubation times, should be determined empirically for each specific antibody and chelator combination.
-
Antibody Preparation:
-
Chelator Preparation:
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl to a final concentration of 50-100 mM.[22] This will react with any remaining NHS esters.
-
-
Purification:
Quantitative Data: Impact of pH on NHS Ester Stability
The stability of the NHS ester is highly dependent on pH. The rate of hydrolysis competes directly with the desired conjugation reaction.
| pH | Half-life of NHS Ester | Implication for Conjugation |
| 7.0 (at 0°C) | 4-5 hours[9] | Reaction is slow but the ester is relatively stable. |
| 8.5-9.5 | May yield optimal results for some antibodies.[5] | A good starting point for optimization, balancing amine reactivity with ester hydrolysis.[5] |
| 8.6 (at 4°C) | 10 minutes[9] | Reaction must be performed quickly as the ester hydrolyzes rapidly. |
This table illustrates the critical importance of performing the conjugation reaction promptly after adding the NHS ester to the aqueous buffer, especially at higher pH values.[5]
Visual Guides
Experimental Workflow
Caption: General workflow for this compound antibody conjugation.
Troubleshooting Low Conjugation Efficiency
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 16. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effect of Chelator Conjugation Level and Injection Dose on Tumor and Organ Uptake of 111In Labeled MORAb-009, an Anti-mesothelin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Navigating the Synthesis of CB-Cyclam: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of cross-bridged cyclam (CB-Cyclam) and its derivatives is a critical process, often forming the backbone of novel therapeutic and diagnostic agents. However, scaling up this synthesis from the laboratory bench to larger production volumes presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most significant hurdles when scaling up this compound synthesis?
A1: Scaling up this compound synthesis introduces several challenges that may not be apparent at the bench scale.[1] Key issues include:
-
Reaction Kinetics and Time: The synthesis of cross-bridged macrocycles can be a lengthy process, with some traditional two-step methods taking up to 32 days. While rapid synthesis methodologies are being developed, managing reaction times during scale-up is crucial for efficiency.[2]
-
Reagent Stoichiometry and Addition: Maintaining optimal reagent ratios and controlling addition rates is more complex in larger vessels, which can impact yield and purity.
-
Mixing and Mass Transfer: Inadequate mixing in large reactors can lead to localized concentration gradients and "dead zones," resulting in incomplete reactions and the formation of side products.[1]
-
Heat Transfer and Thermal Management: Exothermic or endothermic steps can be difficult to control in large volumes, leading to temperature gradients, side reactions, and potential safety hazards.[1]
-
Purification and Isolation: Purification methods that are effective at a small scale, such as column chromatography, can be challenging and costly to implement for large quantities.[3] Crystallization, precipitation, or extraction are often preferred at scale.[3][4]
-
Impurity Profile: Minor impurities at a small scale can become significant issues in larger batches, potentially affecting the final product's quality and requiring more rigorous purification steps.[1]
Q2: Why is the choice of base important in the alkylation of this compound?
A2: The choice of base is critical due to the "proton sponge" character of cross-bridged cyclams.[5][6] The presence of a proton within the macrobicyclic cavity can hinder the alkylation of the second secondary amine nitrogen atom.[5][6] Using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of potassium carbonate (K2CO3) has been shown to be advantageous.[5][6] DIPEA can facilitate a more straightforward isolation of the ligand as it may precipitate from the reaction medium.[5][6] In some cases, the use of a base like sodium carbonate has been reported to result in a significantly lower yield for monoalkylation.[5][6]
Q3: What causes low yields in the bis-substitution of glyoxal (B1671930) cyclams?
A3: Low yields in one-pot bis-substitutions are often due to the reduced reactivity of the second exo-position after the initial mono-alkylation. To overcome this, a large excess of the alkylating agent (e.g., benzyl (B1604629) bromide) and/or extended reaction times are often employed. However, this can lead to the formation of impurities and increase costs at a larger scale.
Troubleshooting Guide
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Bis-Alkylation | - Increase the excess of the alkylating agent incrementally. - Extend the reaction time, monitoring the progress by TLC or LC-MS. - Consider a two-step alkylation process, isolating the mono-alkylated intermediate. |
| Suboptimal Base Selection | - If using K2CO3 or Na2CO3, consider switching to a non-nucleophilic base like DIPEA, which can improve reaction efficiency and ease of isolation.[5][6] |
| Incomplete Reduction Step | - Ensure the reducing agent (e.g., borane) is fresh and used in sufficient excess. - Optimize the reaction temperature and time for the reduction step. |
| Product Loss During Workup | - Minimize the number of transfer steps. - Optimize extraction and washing procedures to reduce loss into aqueous layers. - Consider alternative purification methods like crystallization or precipitation instead of chromatography.[4] |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-alkylation or Side Reactions | - Control the rate of addition of the alkylating agent. - Maintain a consistent and optimal reaction temperature to minimize side reactions. |
| Presence of Mono-substituted Product | - Drive the reaction to completion by increasing the reaction time or the amount of alkylating agent. - If separation is difficult, consider converting the remaining starting material to a more easily separable derivative. |
| Degradation of Product | - For metal complexes, be aware of potential oxidative degradation, which can be initiated by the deprotonation of secondary amines.[7] - Ensure an inert atmosphere if the reaction is sensitive to air or moisture. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Ineffectiveness of Column Chromatography at Scale | - Develop a crystallization procedure for the final product or a key intermediate. - Investigate the use of acid/base extractions to remove impurities.[4] - Explore the formation of a salt to facilitate isolation and purification.[4] |
| Co-elution of Impurities | - If chromatography is necessary, screen different solvent systems and stationary phases to improve separation. - Consider using a different purification technique for the crude material before chromatography. |
Experimental Protocols and Data
Table 1: Comparison of Reaction Conditions for this compound Derivatives
| Product | Starting Material | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| HCB-TE1A | This compound | None | Acetonitrile | RT | - | - | [5][6] |
| CB-TE1AM | This compound | - | - | - | - | 89 | [5][6] |
| [Ni(CB-TE2AM)]Cl2 | CB-TE2AM Ligand | DIPEA | 1-Butanol (B46404) | 112 | 2 | 85 | [5][6] |
| 4-methylbenzyl bis-substituted glyoxal cyclam | Glyoxal Cyclam | - | - | - | 16 | - |
Note: "RT" denotes room temperature. "-" indicates data not specified in the cited sources.
Methodology: Synthesis of [Ni(CB-TE2AM)]Cl2
This protocol is adapted from the literature for the synthesis of a nickel complex of a this compound derivative.[5][6]
-
Dissolution: Dissolve the CB-TE2AM ligand (1 equivalent) in 1-butanol in the presence of diisopropylethylamine (DIPEA) (1.5 equivalents), using an ultrasound bath to aid dissolution.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., argon) for approximately 10 minutes.
-
Addition of Metal Salt: Add a solution of NiCl2 (1.5 equivalents) dissolved in 1-butanol to the reaction mixture.
-
Heating: Heat the reaction mixture to 112 °C and maintain for 2 hours.
-
Cooling and Filtration: Allow the reaction to cool to room temperature. Filter the mixture through a cellulose (B213188) filter (0.25 µm pore size).
-
Concentration: Concentrate the filtrate under vacuum to obtain a pink solid.
-
Purification: The solid can be further purified by medium-pressure liquid chromatography (MPLC).
Visualizing the Workflow
Diagram 1: General Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: Troubleshooting logic for addressing low yield issues.
Diagram 2: Key Steps in Scaling Up this compound Synthesis
Caption: Stages of scaling up chemical synthesis.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. researchgate.net [researchgate.net]
- 3. Scale-up at Santiago Lab - SigutLabs [sigutlabs.com]
- 4. olon-usa.com [olon-usa.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclam - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the In Vivo Stability of CB-Cyclam Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CB-Cyclam conjugates. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you improve the in vivo stability of your radiolabeled compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the in vivo instability of this compound conjugates?
A1: The in vivo instability of this compound conjugates can stem from several factors:
-
Transchelation: The radiometal can be displaced from the cyclam chelator by endogenous metal-binding proteins, such as transferrin or superoxide (B77818) dismutase.
-
Metabolic Degradation: The biomolecule (e.g., peptide, antibody) conjugated to the this compound, or the linker connecting them, can be enzymatically broken down in vivo. This can lead to the release of the radiolabeled chelator.
-
Suboptimal Radiochemistry: Incomplete chelation during the radiolabeling process can result in the presence of free radiometal, which will exhibit poor in vivo behavior and biodistribution.
-
Redox Instability: For certain radiometals like copper, reduction from Cu(II) to Cu(I) in vivo can lead to demetallation, as the Cu(I) ion may have a less favorable coordination geometry for the cyclam macrocycle.[1]
Q2: How does the structure of the this compound chelator influence in vivo stability?
A2: The structural features of the this compound chelator are critical for its in vivo stability:
-
Cross-Bridging: The ethylene (B1197577) cross-bridge in this compound derivatives provides structural rigidity to the macrocycle. This enhanced rigidity increases the kinetic inertness of the complex, making it more resistant to dissociation and transchelation compared to non-bridged analogues like TETA.[2][3]
-
Pendant Arms: The nature of the pendant arms plays a significant role. For instance, replacing carboxymethyl arms with carboxyethyl arms can alter the electrochemical properties of the complex, potentially making it more susceptible to reduction and subsequent demetallation.[1] Conversely, introducing phosphonate (B1237965) pendant arms can, in some cases, improve radiolabeling efficiency but may decrease the stability of the final copper complex.[4]
Q3: My radiolabeled antibody conjugate shows high uptake in the liver. What could be the cause?
A3: High liver uptake of a radiolabeled antibody conjugate can be indicative of several issues:
-
In Vivo Demetallation: If the radiometal is released from the this compound chelator, it may be taken up by the liver. This is a common fate for many free radiometals.
-
Formation of Colloids: During radiolabeling, suboptimal conditions such as incorrect pH can lead to the formation of radiolabeled colloids, which are readily sequestered by the liver and spleen.
-
Antibody-Specific Uptake: The antibody itself may have a natural propensity for liver uptake.[5] It is crucial to run control experiments with the unconjugated antibody to determine its intrinsic biodistribution.
-
Aggregation: The conjugation and radiolabeling process can sometimes lead to antibody aggregation, and these aggregates are often cleared by the liver.
Q4: What is more important for in vivo stability: thermodynamic stability or kinetic inertness?
A4: For radiopharmaceutical applications, kinetic inertness is generally considered a more reliable predictor of in vivo stability than thermodynamic stability.[1] While thermodynamic stability refers to the equilibrium state of the complex, kinetic inertness describes the rate at which the complex dissociates. A complex that is thermodynamically stable but kinetically labile can still dissociate quickly in vivo due to competing interactions.
Troubleshooting Guides
Issue 1: Poor Radiochemical Purity Post-Labeling
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Optimize the pH of the labeling buffer. For many radiometals, a slightly acidic to neutral pH is optimal. |
| Suboptimal Temperature | While some labeling reactions proceed at room temperature, others may require heating to facilitate complexation.[6] |
| Metal Contamination | Use metal-free buffers and vials to prevent competition for the chelator from trace metal contaminants. |
| Low Specific Activity of Radionuclide | Ensure the radionuclide has a high specific activity to minimize the amount of competing non-radioactive metal ions. |
| Oxidation/Reduction of Radionuclide | Add antioxidants (e.g., ascorbic acid) or radical scavengers if the radionuclide is sensitive to oxidation or if radiolysis is a concern. |
Issue 2: High Uptake in Non-Target Tissues (e.g., Bone, Kidneys)
| Possible Cause | Troubleshooting Step |
| In Vivo Dissociation of Radiometal | This is a primary indicator of poor complex stability. Consider using a more rigid chelator, such as a cross-bridged cyclam derivative.[2][3] |
| High Bone Uptake (for certain radiometals like 89Zr) | This often points to the release of the free radiometal, which has a high affinity for bone.[7][8][9] |
| High Kidney Uptake | For peptide-based conjugates, this can be due to renal clearance and reabsorption of the radiolabeled peptide. Co-infusion of basic amino acids like lysine (B10760008) or arginine can sometimes reduce kidney uptake. |
| Charge of the Conjugate | The overall charge of the radiolabeled conjugate can influence its biodistribution and clearance pathways.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on the in vivo stability of various cyclam-based chelators.
Table 1: Comparison of Protein-Associated 64Cu in Rat Liver Homogenates at 4 hours Post-Injection
| Chelator | % Protein-Associated 64Cu (Mean ± SD) | Reference |
| 64Cu-CB-TE2A | 13 ± 6% | [2][3] |
| 64Cu-TETA | 75 ± 9% | [2][3] |
| 64Cu-CB-DO2A | 61 ± 14% | [2][3] |
| 64Cu-DOTA | 90.3 ± 0.5% | [2][3] |
Table 2: Biodistribution of 64Cu-Labeled Chelators in Sprague-Dawley Rats at 24 hours Post-Injection (%ID/g)
| Chelator | Blood | Liver | Kidneys | Reference |
| 64Cu-CB-TE2A | 0.03 ± 0.01 | 0.19 ± 0.04 | 0.08 ± 0.01 | [3] |
| 64Cu-TETA | 0.04 ± 0.01 | 0.75 ± 0.12 | 0.12 ± 0.02 | [3] |
Key Experimental Protocols
Protocol 1: Serum Stability Assay
This protocol assesses the stability of the radiolabeled conjugate in the presence of serum proteins.
-
Preparation:
-
Prepare the radiolabeled this compound conjugate and determine its radiochemical purity via radio-TLC or radio-HPLC.
-
Obtain fresh serum (human or from the animal model to be used). Centrifuge to remove any particulates.
-
-
Incubation:
-
Add a known amount of the radiolabeled conjugate to a vial containing serum (e.g., 10 µL of conjugate in 490 µL of serum).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points:
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
-
Analysis:
-
Analyze the aliquot by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate versus dissociated radiometal or other radiolabeled species.
-
Alternatively, protein-bound radioactivity can be determined by precipitation with an equal volume of acetonitrile (B52724) or ethanol, followed by centrifugation and measurement of radioactivity in the pellet and supernatant.
-
Protocol 2: Ex Vivo Biodistribution Study
This protocol determines the tissue distribution of the radiolabeled conjugate in an animal model.
-
Animal Model:
-
Use an appropriate animal model (e.g., healthy mice or rats, or a tumor-bearing model if applicable).
-
-
Injection:
-
Administer a known amount of the radiolabeled conjugate to each animal via intravenous injection (typically through the tail vein).
-
-
Time Points:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
-
Tissue Collection:
-
Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor).
-
-
Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Visual Guides
References
- 1. The long and short of it: the influence of N-carboxyethyl versus N-carboxymethyl pendant arms on in vitro and in vivo behavior of copper complexes of cross-bridged tetraamine macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphonate Pendant Armed Propylene Cross-Bridged Cyclam: Synthesis and Evaluation as a Chelator for Cu-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of hepatic uptake of a radiolabelled monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IN VIVO BIODISTRIBUTION AND ACCUMULATION OF 89Zr IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo biodistribution and accumulation of 89Zr in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
CB-Cyclam Purification Strategies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of CB-Cyclam. Below you will find detailed methodologies for various purification techniques, data summaries for easy comparison, and workflow diagrams to guide your experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in a crude this compound sample?
A1: Common impurities in crude this compound can originate from starting materials, side reactions, or incomplete reactions during synthesis. These may include:
-
Unreacted Starting Materials: Such as the linear polyamine precursor or the cross-linking agent.
-
Oligomeric Byproducts: Formed through intermolecular reactions instead of the desired intramolecular cyclization.[1]
-
Incompletely Cross-Bridged Species: Macrocycles where the ethylene (B1197577) bridge has not been successfully installed.
-
Diastereomers: If chiral centers are present and the synthesis is not stereospecific.
-
Residual Solvents and Reagents: Such as organic solvents, bases (e.g., K₂CO₃), or salts formed during the reaction.
Q2: My crude this compound sample is an intractable oil. How can I purify it?
A2: this compound and its derivatives can sometimes present as oils or very hygroscopic solids. If direct crystallization is challenging, column chromatography is often the most effective initial purification step. A common issue is the high polarity of macrocyclic amines, which can lead to poor separation on silica (B1680970) gel.
-
Troubleshooting Tip: If your compound is streaking or showing poor mobility on a silica gel column, consider using a more polar eluent system. A gradient of dichloromethane (B109758) (DCM) to methanol (B129727) (MeOH) with a small percentage of ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) can help to improve resolution and reduce tailing by neutralizing acidic sites on the silica.
Q3: I am seeing multiple spots on my TLC analysis after column chromatography. What should I do?
A3: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate that the initial column chromatography did not fully resolve all impurities.
-
Troubleshooting Tip:
-
Optimize TLC: Before scaling up to another column, optimize the solvent system for your TLC to achieve better separation between the spots. An ideal solvent system will give your desired product an Rf value between 0.25 and 0.35.
-
Gradient Elution: If you used an isocratic (constant solvent mixture) elution for your column, a gradient elution (gradually increasing the polarity of the solvent) might be necessary to separate compounds with similar polarities.[1]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.
-
Further Purification: The collected fractions containing your product may require further purification by preparative HPLC or recrystallization.
-
Q4: How can I remove residual salts from my this compound sample?
A4: Salts are a common byproduct of synthesis. If your this compound is in a salt form (e.g., HBr salt), it may have different solubility properties. To obtain the free base, you can perform a liquid-liquid extraction.
-
Troubleshooting Tip: Dissolve the crude product in an organic solvent like dichloromethane or chloroform. Wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate or dilute sodium hydroxide, to neutralize the acid and move the salt into the aqueous phase. Follow this with a brine wash and then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before evaporating the solvent.
Purification Strategies: Experimental Protocols
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the crude this compound at an elevated temperature but have low solubility for it at room temperature or below. Test small amounts of your crude product in various solvents (e.g., methanol, ethanol, acetonitrile (B52724), or solvent mixtures) to find a suitable one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve full dissolution.[2][3][4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2][3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Workflow for Recrystallization
Caption: A step-by-step workflow for the purification of this compound via recrystallization.
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5]
Experimental Protocol:
-
Stationary Phase and Column Preparation:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[6]
-
-
Elution:
-
Begin eluting the column with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). A common gradient for purifying this compound and its derivatives is from 100% dichloromethane (DCM) to a mixture of DCM and methanol (MeOH), often with a small amount of triethylamine (e.g., 0.5-1%) to prevent streaking.
-
Maintain a constant flow rate and ensure the solvent level never drops below the top of the stationary phase.[7]
-
-
Fraction Collection: Collect the eluent in small, separate fractions.[5]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Workflow for Column Chromatography
Caption: A generalized workflow for the purification of this compound using column chromatography.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, especially on a smaller scale, preparative reverse-phase HPLC (RP-HPLC) is a powerful method.[1] It separates compounds based on their hydrophobicity.
Experimental Protocol:
-
System Preparation:
-
Use a preparative HPLC system equipped with a suitable detector (e.g., UV).
-
A C18 column is a common choice for the reverse-phase purification of many organic molecules.[8]
-
-
Mobile Phase Preparation:
-
A typical mobile phase system consists of an aqueous phase (Solvent A) and an organic phase (Solvent B).
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
Degas the solvents before use.[8]
-
-
Sample Preparation: Dissolve the partially purified this compound in a small volume of the initial mobile phase composition and filter it through a 0.45 µm syringe filter.[8]
-
Purification:
-
Equilibrate the column with the starting mobile phase conditions.
-
Inject the sample onto the column.
-
Run a gradient from a lower concentration of Solvent B to a higher concentration to elute the compounds. A typical gradient might be from 5% to 95% acetonitrile over 30-60 minutes.
-
Monitor the elution profile using the detector and collect fractions corresponding to the peak of the desired product.[8]
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a TFA salt.
-
Workflow for Preparative HPLC
Caption: The process for obtaining high-purity this compound using preparative HPLC.
Data Presentation: Comparison of Purification Strategies
The following table summarizes typical outcomes for the different purification methods. Note that the actual yield and purity will depend on the quality of the crude material and the optimization of the chosen method.
| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | >95% | 40-80% | High | Simple, cost-effective, scalable. | Only suitable for solid compounds, solvent selection can be challenging. |
| Column Chromatography | 90-98% | 50-90% | Medium to High | Versatile, can handle oily samples, good for initial cleanup. | Can be time-consuming, uses large volumes of solvent. |
| Preparative HPLC | >99% | 30-70% | Low to Medium | Highest resolution and purity, well-established.[8] | Requires specialized equipment, can be expensive, lower throughput. |
Purity Analysis
To confirm the purity of your final this compound product, a combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities with different chemical structures.[9][10][11]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to identify impurities with different masses.[11][12][13]
-
Analytical HPLC: Used to determine the percentage purity of the final product by integrating the peak areas.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 6. chromtech.com [chromtech.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Universal quantitative NMR analysis of complex natural samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions during CB-Cyclam chelation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CB-Cyclam chelation, particularly in the context of radiolabeling.
Frequently Asked Questions (FAQs)
Q1: Why are my radiolabeling yields with this compound derivatives consistently low?
A1: Low radiolabeling yields can stem from several factors. One common issue is the use of non-optimal reaction conditions. For many traditional this compound derivatives, such as CB-TE2A, efficient chelation requires harsh conditions, including elevated temperatures (e.g., 95°C)[1]. If you are working with temperature-sensitive biomolecules, these conditions can lead to degradation and reduced yields.
Additionally, the pH of the reaction buffer is critical. The optimal pH for radiolabeling can vary depending on the specific this compound derivative being used. For some derivatives, a pH of 6.2 has been shown to be effective, while deviations from this can lead to decreased efficiency[2]. It is also important to ensure the absence of competing metal ions in your buffers and reagents, as these can interfere with the chelation of the desired radiometal.
Finally, the choice of this compound derivative itself plays a significant role. Derivatives with phosphonate (B1237965) or phosphinate pendant arms have been developed to facilitate rapid and efficient radiolabeling under milder, room temperature conditions[3][4][5]. If you are experiencing consistently low yields, consider switching to one of these more advanced chelators.
Q2: How can I perform this compound chelation without using harsh heating conditions?
A2: To avoid harsh heating, it is highly recommended to use newer generation this compound derivatives specifically designed for mild reaction conditions. Chelators featuring phosphonate or phosphinate pendant arms, such as CB-TE2P, CB-TE1A1P, and cross-bridged bis(phosphinate)cyclams ("cb-BPC"), have demonstrated the ability to be radiolabeled with isotopes like 64Cu efficiently at room temperature[3][4][5]. For example, CB-TE2P and CB-TE1A1P can be radiolabeled with 64Cu at room temperature in under an hour[3][5]. Similarly, cb-BPC derivatives with two pendant arms also undergo rapid radiolabeling at room temperature with only a small excess of the chelator[2][4].
Q3: I am observing multiple unexpected peaks during HPLC analysis of my reaction mixture. What are the likely side products?
A3: The presence of multiple unexpected peaks suggests the formation of side products. During the synthesis and functionalization of bifunctional this compound chelators, side reactions can lead to a complex mixture of products. For instance, when using an excess of alkylating agents to introduce functional arms, over-alkylation can occur, making purification difficult[2].
Another source of side products can be the incomplete removal of protecting groups used during the synthesis of the chelator. Furthermore, if the reaction conditions are not carefully controlled, side reactions involving the functional groups intended for bioconjugation can occur. It is also possible that some of the free this compound starting material remains unreacted. Careful control of stoichiometry and purification at each synthetic step is crucial to minimize the formation of these impurities.
Q4: What is the importance of pendant arms on the this compound macrocycle?
A4: The coordinating pendant arms on the this compound macrocycle are crucial for both the kinetics of the chelation reaction and the stability of the resulting metal complex. The introduction of pendant arms like carboxylates, phosphonates, or phosphinates can significantly accelerate the formation of the complex, allowing for milder reaction conditions[2]. For instance, the introduction of phosphonate pendant arms has been shown to improve the radiolabeling properties of both cyclam and this compound derivatives due to better coordination and proton-transfer abilities compared to carboxylate pendants[2].
Furthermore, the number and type of these arms influence the kinetic inertness and in vivo stability of the radiolabeled complex. Complexes of this compound derivatives with two coordinating pendant arms generally exhibit higher stability and are less prone to transchelation in vivo compared to those with only one arm[2]. This enhanced stability is critical for applications in radiopharmaceuticals to prevent the release of the radiometal.
Troubleshooting Guides
Issue 1: Poor Radiolabeling Efficiency
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal pH | Optimize the pH of the labeling buffer. Test a range around the reported optimal pH for your specific derivative (e.g., pH 6.2 for some phosphonic acid derivatives)[2]. | The protonation state of the chelator's donor atoms is pH-dependent and crucial for efficient metal coordination. |
| Harsh Conditions Required | If using a traditional derivative like CB-TE2A, consider switching to a newer chelator with phosphonate or phosphinate arms (e.g., CB-TE2P, cb-BPC) that allows for room temperature labeling[1][3][4]. | Newer derivatives are designed to have faster complexation kinetics, avoiding the need for high temperatures that can degrade sensitive molecules[2]. |
| Metal Contaminants | Use high-purity water and reagents. Treat buffers with a chelating resin if necessary to remove trace metal impurities. | Competing metal ions can occupy the chelation site, reducing the yield of the desired radiometal complex. |
| Low Specific Activity of Radionuclide | Ensure the radionuclide solution has a high specific activity to minimize the concentration of non-radioactive metal isotopes. | A lower specific activity means a higher concentration of the "cold" metal, which competes for the chelator. |
Issue 2: Complex Product Mixture and Purification Difficulties
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reactions During Synthesis | During the synthesis of bifunctional chelators, avoid using a large excess of alkylating agents. Precisely control the stoichiometry of reactants[2]. | Excess reagents can lead to multiple substitutions on the cyclam ring, resulting in a complex mixture that is difficult to purify[2]. |
| Incomplete Deprotection | Ensure complete removal of protecting groups from the chelator before the chelation step by following established deprotection protocols and verifying completion by analytical methods (e.g., NMR, MS). | Residual protecting groups can interfere with metal coordination and lead to a heterogeneous product mixture. |
| "Proton Sponge" Effect | When performing mono-N-functionalization of this compound, the use of a base may not be necessary as the protonation of the free secondary amine can prevent a second alkylation[6]. | The "proton sponge" behavior of the reinforced cyclam can be leveraged for selective mono-functionalization, reducing the formation of di-substituted side products[6][7][8]. |
Experimental Protocols
General Protocol for 64Cu Radiolabeling of this compound Derivatives
This protocol is a general guideline and may require optimization for specific this compound derivatives and applications.
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound chelator in high-purity water or a suitable buffer (e.g., ammonium (B1175870) acetate).
-
Obtain a solution of 64CuCl2 in a suitable buffer (e.g., 0.1 M HCl).
-
Prepare the reaction buffer (e.g., 0.1 M ammonium acetate, pH adjusted as needed).
-
-
Radiolabeling Reaction:
-
In a microcentrifuge tube, combine the this compound chelator solution with the reaction buffer.
-
Add the 64CuCl2 solution to the chelator mixture. The molar ratio of chelator to 64Cu will need to be optimized.
-
Incubate the reaction mixture at the appropriate temperature (room temperature for newer derivatives, or elevated temperatures for traditional ones) for a specified time (e.g., 15-60 minutes).
-
-
Quenching and Quality Control:
-
After incubation, the reaction can be quenched by adding a solution of a competing chelator like DTPA to scavenge any uncomplexed 64Cu.
-
Determine the radiochemical yield and purity using radio-TLC or radio-HPLC.
-
Visualizations
Caption: A generalized workflow for the preparation of radiolabeled bioconjugates using this compound chelators.
Caption: A decision-making diagram for troubleshooting low radiolabeling yields in this compound chelation experiments.
References
- 1. New cross-bridged cyclam derivative CB-TE1K1P, an improved bifunctional chelator for copper radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate–phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01473A [pubs.rsc.org]
- 3. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 4. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate-phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Reproducible CB-Cyclam Experiments
This technical support center provides troubleshooting guidance and refined protocols to assist researchers, scientists, and drug development professionals in achieving reproducible results with CB-Cyclam and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound, or Cross-bridged Cyclam, is a robust metal chelator, particularly known for its ability to form highly stable complexes with copper radioisotopes like 64Cu and 67Cu.[1][2][3] This property makes it a valuable tool in the development of radiopharmaceuticals for PET imaging and targeted radiotherapy.[4] Additionally, derivatives of this compound are potent antagonists of the CXCR4 chemokine receptor, a key target in cancer metastasis and inflammation research.[5][6]
Q2: How should I properly store and handle this compound?
A: this compound should be stored as a solid at -20°C for long-term stability (≥ 4 years).[1] The compound is known to be very hygroscopic, so it is crucial to handle it in a dry environment and seal containers tightly.[2][3] For experimental use, prepare fresh solutions and store them in small, single-use aliquots at -20°C or -80°C, protected from light, to prevent degradation.[7]
Q3: What are the recommended solvents for dissolving this compound?
A: Solubility can vary based on the specific derivative. For the parent compound, reported solubilities are:
-
Ethanol (B145695): ≥10 mg/mL
-
PBS (pH 7.2): ≥10 mg/mL
-
DMSO: Sparingly soluble (1-10 mg/mL)[1]
Always verify the solubility of your specific this compound derivative and prepare stock solutions in a compatible solvent, typically DMSO or ethanol, before diluting into aqueous media for assays.
Q4: What is the mechanism of action for this compound as a CXCR4 antagonist?
A: this compound derivatives act as antagonists by binding to the CXCR4 receptor, a G protein-coupled receptor (GPCR).[5][8] This binding action blocks the natural ligand, CXCL12, from activating the receptor. By inhibiting the CXCL12/CXCR4 signaling axis, these compounds can prevent downstream effects such as cancer cell migration, proliferation, and survival. The interaction often involves key residues within the transmembrane domains of the receptor.[6][8]
Troubleshooting Guides
Category 1: Synthesis and Purity
Q: My this compound synthesis resulted in a low yield and a complex mixture that is difficult to purify. What can I do?
A: This is a common challenge as the synthesis can involve side reactions.[9]
-
Reaction Conditions: Harsh conditions can decrease yields.[10] Ensure precise control over temperature and reaction times as specified in the protocol. The use of specific bases, like diisopropylethylamine (DIPEA) instead of K2CO3, has been reported to improve the isolation of some derivatives.[11][12]
-
Starting Materials: Verify the purity of your starting materials (e.g., cyclam, alkylating agents). Impurities can lead to significant side products.
-
Purification Strategy: Standard column chromatography may be insufficient. Consider alternative methods like preparative HPLC or crystallization. For some derivatives, precipitation from the reaction medium can be an effective purification step.[11]
-
Protecting Groups: For complex derivatives, using orthogonal protecting groups for reactive moieties can prevent side reactions and simplify the final purification.[4]
Category 2: Compound Handling and Stability
Q: My this compound derivative precipitates when I dilute my DMSO stock into aqueous cell culture medium. How can I resolve this?
A: Precipitation from a DMSO stock is a classic solubility issue.[7]
-
Lower Final DMSO Concentration: High concentrations of DMSO are toxic to cells and can cause compounds to crash out. Keep the final DMSO concentration in your assay below 0.5%, ideally ≤0.1%.[7]
-
Optimize Stock Concentration: A highly concentrated DMSO stock is more likely to cause precipitation upon dilution. Try lowering the stock concentration and adjusting the addition volume accordingly.
-
Test Alternative Solvents: If solubility in DMSO is poor, ethanol may be a suitable alternative for the stock solution.[1]
-
Use of Surfactants/Pluronic F-68: For in vivo or challenging in vitro experiments, formulating the compound with a small, cell-compatible amount of a surfactant like Pluronic F-68 can improve solubility. Always test the vehicle for effects on your cells.
Category 3: Cell-Based Assay Performance
Q: I'm observing inconsistent results or high variability in my cell-based assays (e.g., migration, viability). What are the likely causes?
A: Variability in cell-based assays can stem from multiple factors. A systematic approach is key to identifying the source.[7][13]
-
Cell Health and Density:
-
Pipetting and Plating:
-
Assay Interference:
-
Autofluorescence: If using a fluorescence-based readout, run a control with your compound in media without cells to check for intrinsic fluorescence.[16]
-
Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorescent probe, reducing the signal.[16]
-
Direct Reagent Interaction: Some compounds can directly interact with assay reagents (e.g., reducing MTT or resazurin). Run a cell-free control to test for this.[7]
-
-
Potential Off-Target Effects:
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 130701-19-8 | [1] |
| Molecular Formula | C₁₂H₂₆N₄ | [1] |
| Molecular Weight | 226.4 g/mol | [1] |
| Appearance | White Solid to Oil (Very Hygroscopic) | [2][3] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years (at -20°C) | [1] |
| Solubility (Ethanol) | ≥10 mg/mL | [1] |
| Solubility (PBS, pH 7.2) | ≥10 mg/mL | [1] |
| Solubility (DMSO) | 1-10 mg/mL (Sparingly Soluble) | [1] |
Table 2: Binding Affinities of Select CXCR4 Antagonists
| Compound | Receptor | Assay Type | Value (IC₅₀/Kᵢ) | Cell Line | Source |
| AMD3100 (Plerixafor) | CXCR4 | Antibody Competition | ~1-10 nM (varies by study) | Various | [8] |
| Halogenated Cyclam Derivatives | CXCR4 | Competitive Binding | Low nM range | U87-CXCR4 | [5] |
| FC131 | CXCR4 | 125I-12G5 Competition | ~2.5 nM (Kᵢ) | Various | [19] |
Note: Specific binding affinities for unlabeled this compound are less commonly reported in foundational literature compared to its well-known derivatives like AMD3100. Researchers should determine the IC₅₀ for their specific this compound derivative and cell system.
Experimental Protocols
Protocol 1: General CXCR4 Competitive Binding Assay
This protocol describes a method to determine the binding affinity of a test compound (e.g., a this compound derivative) by measuring its ability to compete with a labeled ligand for binding to the CXCR4 receptor.
-
Cell Culture: Culture a cell line expressing high levels of CXCR4 (e.g., Jurkat T-cells, U87-CXCR4) to a density of 0.5-1.0 x 10⁶ cells/mL.[20]
-
Cell Preparation: Harvest cells and wash twice with ice-cold binding buffer (e.g., PBS with 0.1% BSA). Resuspend cells in binding buffer to a final concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cells + Labeled Ligand (e.g., 125I-CXCL12 or a fluorescent antibody).
-
Non-Specific Binding (NSB): Cells + Labeled Ligand + a high concentration of an unlabeled competitor (e.g., 1 µM AMD3100).
-
Test Compound: Cells + Labeled Ligand + serial dilutions of the this compound test compound.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.
-
Washing: After incubation, wash the cells three times with ice-cold binding buffer to remove unbound ligand. This can be done by centrifugation or, for adherent cells, by aspiration and washing in the plate.
-
Detection:
-
For radioligand assays, measure the radioactivity in each well using a gamma counter.
-
For fluorescent assays, quantify the fluorescence using a flow cytometer or plate reader.[20]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Transwell Cell Migration Assay (Boyden Chamber)
This protocol assesses the functional ability of a this compound derivative to inhibit CXCL12-induced cell migration.
-
Cell Preparation: Culture CXCR4-expressing cells as described above. The day before the assay, starve the cells in serum-free medium for 18-24 hours.
-
Compound Pre-treatment: Harvest and resuspend the starved cells in serum-free medium. Pre-incubate the cells with various concentrations of the this compound derivative (or vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of a Transwell plate (typically 8 µm pore size for lymphocytes).
-
Add medium without CXCL12 to the lower chambers for negative control wells.
-
Add the pre-treated cell suspension (e.g., 1 x 10⁵ cells in 100 µL) to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours (time should be optimized for the specific cell line).
-
Quantification:
-
Carefully remove the upper chamber. Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom side of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet or DAPI.
-
Elute the stain (e.g., with 10% acetic acid for Crystal Violet) and measure the absorbance on a plate reader. Alternatively, count the migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each compound concentration relative to the vehicle-treated positive control (CXCL12-only). Plot the results to determine the IC₅₀ for migration inhibition.
Visualizations
Experimental and logical Workflows
CXCR4 Signaling Pathway
// Nodes node [shape=box, style="rounded,filled"]; CXCL12 [label="CXCL12\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; CXCR4 [label="CXCR4 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi / Gβγ", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
node [shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway"]; MAPK_ERK [label="MAPK/ERK Pathway"];
node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellResponse [label="Cell Migration\nProliferation\nSurvival"];
// Inhibitor CBCyclam [label="this compound\nDerivative", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges edge [color="#5F6368", penwidth=2]; CXCL12 -> CXCR4 [label=" Binds"]; CXCR4 -> G_protein [label=" Activates"]; G_protein -> PI3K_AKT; G_protein -> MAPK_ERK;
edge [color="#202124"]; PI3K_AKT -> CellResponse; MAPK_ERK -> CellResponse;
// Inhibition Edge CBCyclam -> CXCR4 [arrowhead=T, color="#EA4335", style=dashed, penwidth=3, label=" Blocks"]; } dot Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cross-bridged-Cyclam (this compound) - www.chematech-mdt.com [chematech-mdt.com]
- 3. Cross-bridged-Cyclam (this compound) - CD Bioparticles [cd-bioparticles.net]
- 4. Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging CXCR4 Expression with Iodinated and Brominated Cyclam Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of receptor flexibility in binding of cyclam compounds to the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate–phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01473A [pubs.rsc.org]
- 10. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate-phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 14. biocompare.com [biocompare.com]
- 15. marinbio.com [marinbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescent CXCR4 chemokine receptor antagonists: metal activated binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of 64Cu-Labeled CB-Cyclam Derivatives
Welcome to the technical support center for 64Cu-labeled CB-Cyclam and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low specific activity in my 64Cu-labeling reaction?
Low specific activity is often multifactorial. The most common culprits include the presence of competing metal ion impurities in the 64CuCl2 solution (e.g., non-radioactive Cu2+, Ni2+, Zn2+, Fe2+), suboptimal reaction pH, degradation of the chelator-conjugate, incorrect molar ratios of precursor to copper, and inadequate purification methods.[1]
Q2: How can I mitigate the impact of metal ion contamination?
To minimize the effects of metal ion impurities, it is crucial to use high-purity 64CuCl2. If contamination is suspected, the 64CuCl2 solution can be purified using ion-exchange chromatography prior to the labeling reaction.[1] Many automated synthesis modules incorporate this purification step.
Q3: What is the optimal pH for 64Cu-labeling of this compound derivatives?
The optimal pH for chelation is critical for achieving high labeling efficiency. For many DOTA and NOTA-based chelators, the ideal pH range is between 5.5 and 6.5.[1] However, for certain cross-bridged cyclam derivatives like CB-TE2P and CB-TE1A1P, a higher pH of around 8.1 has been shown to be effective for achieving high radiochemical yields at room temperature.[2] It is essential to optimize the pH for your specific this compound derivative.
Q4: Can I perform the 64Cu-labeling reaction at room temperature?
While traditional cross-bridged cyclams like CB-TE2A often require elevated temperatures (e.g., >90°C) for efficient 64Cu labeling, newer derivatives have been developed to facilitate labeling under milder conditions.[2][3] For instance, CB-TE2P and CB-TE1A1P can be successfully radiolabeled with 64Cu at room temperature in under an hour.[2] This is particularly advantageous when working with temperature-sensitive biomolecules like antibodies.
Q5: What are the key differences between various this compound derivatives?
This compound derivatives are continuously being developed to improve their properties for radiopharmaceutical applications. Key differences lie in their pendant arms and cross-bridging, which influence their in vivo stability, clearance characteristics, and the conditions required for radiolabeling. For example, cross-bridged cyclams generally offer improved kinetic stability compared to non-bridged analogues like DOTA and TETA.[4] Derivatives with phosphonate (B1237965) pendant arms (e.g., CB-TE2P) have been shown to allow for room temperature labeling.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the 64Cu-labeling of this compound derivatives and provides systematic steps for resolution.
Issue 1: Low Radiochemical Yield (<90%)
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify and adjust the pH of the reaction buffer to the optimal range for your specific this compound derivative (typically 5.5-8.1).[1][2] |
| Incorrect Temperature | For chelators requiring heat, ensure the reaction is maintained at the specified temperature. For room temperature labeling, confirm that the reaction is not being inadvertently cooled. |
| Degraded Precursor | Use a fresh, high-purity stock of the this compound conjugate. Store precursors as recommended by the manufacturer to prevent degradation.[1] |
| Insufficient Incubation Time | Extend the reaction time. Monitor the radiochemical yield at different time points to determine the optimal incubation period. |
| Incorrect Reagent Concentrations | Optimize the molar ratio of the this compound conjugate to 64Cu.[1] |
Issue 2: Low Specific Activity
| Potential Cause | Recommended Action |
| Metal Ion Impurities in 64Cu | Purify the 64CuCl2 solution using an ion-exchange column to remove competing metal ions.[1] |
| Contamination from Labware | Use metal-free labware and reagents to prevent the introduction of competing metal ions. |
| Low Purity of Precursor | Ensure the this compound conjugate is of high purity. Impurities can compete for 64Cu.[1] |
| Inadequate Purification | Employ effective purification methods, such as C18 Sep-Pak cartridges or HPLC, to separate the 64Cu-labeled product from unreacted 64Cu and other impurities.[1] |
Issue 3: Poor In Vivo Stability (High uptake in non-target tissues)
| Potential Cause | Recommended Action |
| Chelator Instability | Consider using a cross-bridged cyclam derivative known for high in vivo stability, such as CB-TE2A or its analogues, which form highly inert copper complexes.[3][4] |
| Transchelation of 64Cu | The choice of chelator is critical. Cross-bridged cyclams are designed to minimize the in vivo release of 64Cu compared to less stable chelators like DOTA when used with copper isotopes.[4][5] |
| Charge of the Complex | The overall charge of the 64Cu-complex can influence its biodistribution. Neutral or negatively charged complexes may exhibit more favorable clearance profiles.[3] |
Experimental Protocols
General 64Cu-Labeling Protocol (Room Temperature)
This protocol is a general guideline for newer this compound derivatives that can be labeled at room temperature. Optimization for specific conjugates is recommended.
-
Preparation: In a metal-free microcentrifuge tube, combine the this compound conjugate (e.g., 10-100 µg) with a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 8.1).[2]
-
Addition of 64Cu: Add the purified 64CuCl2 solution (e.g., 1-10 mCi) to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.[2]
-
Quenching (Optional): To stop the reaction and chelate any unreacted 64Cu, a small volume of a 50 mM EDTA or DTPA solution can be added.[1]
-
Purification: Purify the 64Cu-labeled product using a pre-conditioned C18 Sep-Pak cartridge. Wash with water to remove unreacted 64Cu and elute the product with an ethanol/water solution.[1]
-
Quality Control: Determine the radiochemical purity and specific activity using radio-HPLC or radio-TLC.[1]
Determination of Maximum Specific Activity
-
Prepare Serial Dilutions: Prepare a series of reaction vials with decreasing amounts of the this compound conjugate (e.g., ranging from 0.002 to 0.1 µg).[4]
-
Add 64Cu: Add a fixed amount of 64CuCl2 (e.g., 100 µCi) to each vial in a suitable buffer (e.g., 0.1 M ammonium acetate, pH ~5.5).[4]
-
Incubation: Incubate the reactions under optimized conditions (e.g., 37°C for 1 hour).[4]
-
Analysis: Analyze the radiochemical yield of each reaction using radio-TLC or radio-HPLC.
-
Calculation: The maximum specific activity is determined from the vial with the lowest amount of conjugate that still provides a high radiochemical yield.
Data Summary
Table 1: Comparison of 64Cu-Labeling Conditions and Specific Activities for Various Chelators
| Chelator | Temperature (°C) | pH | Time (min) | Max. Specific Activity (Ci/µmol) | Reference |
| CB-TE2P | Room Temp | 8.1 | < 60 | >1 mCi/µg | [2] |
| CB-TE1A1P | Room Temp | 8.1 | < 60 | >1 mCi/µg | [2] |
| CB-TE2A | >90 | - | 60 | - | [2] |
| N-NE3TA | 37 | 5.5 | 60 | ~3.4 | [4] |
| C-NE3TA | 37 | 5.5 | 60 | ~3.4 | [4] |
| BPC Derivative | 25 | 6.2 | 10 | ~100 GBq/µmol (~2.7 Ci/µmol) | [6] |
| NOTA-PEG2Nle-CycMSHhex | 75 | 5.4 | 60 | 2.36 x 10^4 mCi/µmol (23.6 Ci/µmol) | [7] |
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Cu(II) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biologic evaluation of 64Cu-labeled rhenium-cyclized alpha-MSH peptide analog using a cross-bridged cyclam chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 64Cu-Labeled NOTA-Conjugated Lactam-Cyclized Alpha-Melanocyte-Stimulating Hormone Peptides with Enhanced Tumor to Kidney Uptake Ratios - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Demetallation of CB-Cyclam Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cross-bridged (CB)-Cyclam complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to in vivo demetallation, particularly for radiopharmaceutical applications using copper-64 (⁶⁴Cu).
Frequently Asked Questions (FAQs)
Q1: What is in vivo demetallation and why is it a significant concern for ⁶⁴Cu-CB-Cyclam complexes?
In vivo demetallation is the dissociation of the metal ion (e.g., ⁶⁴Cu²⁺) from its chelator (the CB-Cyclam ligand) within a biological environment. This is a critical issue in the development of radiopharmaceuticals for PET imaging or targeted radiotherapy. When the radioactive metal is released from the complex, it no longer tracks the targeting biomolecule (like an antibody or peptide). Free ⁶⁴Cu tends to accumulate in non-target organs, primarily the liver and kidneys, leading to a poor diagnostic signal, inaccurate biodistribution data, and potential off-target toxicity.[1][2][3]
Q2: What are the primary factors that influence the in vivo stability of this compound complexes?
The in vivo stability of a this compound complex is primarily determined by its kinetic inertness rather than its thermodynamic stability.[4][5] Kinetic inertness refers to the resistance of the complex to dissociation. Key influencing factors include:
-
The Macrocyclic Framework: The "cross-bridged" structure provides significant rigidity to the cyclam ring, which enhances kinetic stability compared to non-bridged chelators like TETA.[1][6]
-
Pendant Arms: The type and length of the coordinating pendant arms (e.g., carboxymethyl vs. carboxyethyl) attached to the nitrogen atoms of the macrocycle play a crucial role. Carboxymethyl arms, as seen in CB-TE2A, have been shown to form exceptionally stable copper complexes.[7]
-
Nature of the Cross-Bridge: The length of the cross-bridge can also impact stability. For instance, propylene (B89431) cross-bridged chelators (e.g., PCB-TE2A) have demonstrated even higher stability than their ethylene-bridged counterparts (e.g., CB-TE2A).[8]
Q3: How do different pendant arms, such as carboxylate vs. phosphonate (B1237965), affect the complex's properties?
The choice of pendant arms creates a trade-off between complex stability and the ease of radiolabeling.
-
Carboxylate Arms (e.g., CB-TE2A): These generally form complexes with very high kinetic inertness. However, the radiolabeling process can be slow and often requires harsh conditions, such as heating to high temperatures (e.g., 95°C), which may not be suitable for sensitive biomolecules.[9][10]
-
Phosphonate Arms (e.g., CB-TE2P, CB-TE1A1P): Replacing carboxylate with phosphonate arms can significantly accelerate the rate of copper complexation. This allows for radiolabeling at room temperature in under an hour, which is highly advantageous when working with delicate antibodies or peptides.[4][10][11] These complexes still maintain high kinetic inertness, making them suitable for in vivo applications.[4][10]
Q4: What are the typical signs of in vivo demetallation observed in biodistribution or PET imaging studies?
The primary indicator of in vivo demetallation of ⁶⁴Cu-labeled complexes is the non-specific accumulation of radioactivity in the liver.[1][3] Other signs include elevated uptake in the kidneys and blood pool over time, which deviates from the expected pharmacokinetics of the intact bioconjugate.[1][2] In PET images, this translates to a high background signal, reducing the tumor-to-background contrast.
Troubleshooting Guides
Issue 1: High Liver and Non-Target Organ Uptake in PET Imaging
Symptoms:
-
PET images show high signal intensity in the liver, kidneys, and/or blood pool at later time points (e.g., 24-48 hours post-injection).
-
Biodistribution data (%ID/g) confirms high accumulation of radioactivity in non-target organs.
Potential Cause: The most likely cause is the in vivo demetallation of the ⁶⁴Cu-CB-Cyclam complex and subsequent sequestration of free ⁶⁴Cu.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high non-target uptake.
Issue 2: Difficulty Radiolabeling a Biomolecule Conjugate
Symptoms:
-
Low radiochemical yield (<90%) under standard conditions.
-
Requires harsh conditions (e.g., >90°C for >1 hour) that may denature the attached antibody or peptide.
Potential Cause: The this compound derivative used (e.g., CB-TE2A) has inherently slow complexation kinetics. The bifunctional linker used for conjugation might also sterically hinder the metal's access to the chelate.
Decision Pathway for Chelator Selection:
Caption: Decision tree for selecting a suitable this compound chelator.
Quantitative Data Summary
For researchers selecting a chelator, comparing the kinetic inertness is crucial. One of the best indicators is the acid decomplexation half-life (t₁/₂), which measures how long it takes for half of the complex to dissociate in strong acid. Longer half-lives indicate greater kinetic inertness.
Table 1: Comparative Kinetic Inertness of Cu(II)-Cyclam Complexes
| Complex | Pendant Arms | Cross-Bridge | Decomplexation Conditions | Half-life (t₁/₂) | Reference(s) |
|---|---|---|---|---|---|
| Cu-CB-TE2A | Carboxymethyl | Ethylene | 5 M HCl, 90°C | 154 hours | [7] |
| Cu-CB-TE2P | Methanephosphonic | Ethylene | 5 M HCl, 90°C | 4.3 hours | [10] |
| Cu-PCB-TE2A | Carboxymethyl | Propylene | 5 M HCl, 90°C | No decomplexation after 7 days | [8] |
| Cu-CB-cyclen derivative | Carboxymethyl | Ethylene | 5 M HCl, 90°C | < 1 minute | [7] |
| Cu-TETA | Carboxymethyl | None | 1 M HCl, 25°C | ~20 minutes |[9] |
Note: Conditions can vary between studies; this table is for comparative purposes.
Key Experimental Protocols
Protocol 1: Acid Decomplexation Assay
This method provides a quantitative measure of the kinetic inertness of a Cu(II)-CB-Cyclam complex.
-
Preparation: Prepare a solution of the copper complex (e.g., 1 mM) in a strong acid (e.g., 1 M to 5 M HCl).
-
Incubation: Maintain the solution at a constant, elevated temperature (e.g., 50°C or 90°C) in a temperature-controlled water bath or block heater.
-
Sampling: At regular time intervals (e.g., every hour for less stable complexes, every 24 hours for highly stable ones), withdraw an aliquot of the solution.
-
Analysis: Quench the decomplexation by cooling the aliquot on ice. Analyze the concentration of the intact complex using UV-Vis spectrophotometry, monitoring the absorbance at the λₘₐₓ of the complex. The absorbance is directly proportional to the concentration of the intact complex.
-
Calculation: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit is the negative of the pseudo-first-order rate constant (k). The half-life is calculated as t₁/₂ = ln(2)/k.[7][12]
Protocol 2: ⁶⁴Cu-Radiolabeling of a this compound Antibody Conjugate
This protocol outlines a general procedure for radiolabeling a this compound conjugate with ⁶⁴Cu.
-
Reagents:
-
This compound conjugated antibody in a metal-free buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5-6.5).
-
⁶⁴CuCl₂ in dilute HCl.
-
Metal-free water and reaction vials.
-
-
Procedure:
-
To a metal-free microcentrifuge tube, add the antibody conjugate (e.g., 50-100 µg).
-
Add the ⁶⁴CuCl₂ solution (e.g., 5-10 mCi, ~185-370 MBq). The volume should be kept minimal.
-
Gently mix the solution.
-
For Carboxylate Chelators (e.g., CB-TE2A): Incubate at an optimized temperature (e.g., 40°C to 95°C) for 30-60 minutes.
-
For Phosphonate Chelators (e.g., CB-TE2P): Incubate at room temperature for 15-60 minutes.[4][10]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or radio-HPLC. A successful labeling should yield >95% RCP.
-
-
Purification:
Protocol 3: In Vitro Serum Stability Assay
This assay assesses the stability of the radiolabeled complex in a biologically relevant medium.
-
Preparation: Add the purified ⁶⁴Cu-labeled complex (e.g., 5 µCi) to 500 µL of fresh human or mouse serum.
-
Incubation: Incubate the mixture at 37°C with gentle agitation.
-
Sampling: Take aliquots at various time points (e.g., 1, 4, 24, and 48 hours).
-
Analysis: Analyze the aliquots by radio-HPLC or iTLC to determine the percentage of radioactivity that remains associated with the intact complex/conjugate versus the percentage that has dissociated. All macrocyclic radioimmunoconjugates are expected to be very stable with <6% dissociation over 48 hours.[13][14]
References
- 1. Radiolabeling and in vivo behavior of copper-64-labeled cross-bridged cyclam ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Synthesis and 64Cu‐Radiolabeling Strategies of Small Organic Radioconjugates Based on the AMD070 Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 5. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate–phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01473A [pubs.rsc.org]
- 6. Copper(ii) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The long and short of it: the influence of N-carboxyethyl versus N-carboxymethyl pendant arms on in vitro and in vivo behavior of copper complexes of cross-bridged tetraamine macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
optimization of reaction conditions for CB-Cyclam bifunctional chelator synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of CB-Cyclam (cross-bridged cyclam) bifunctional chelators.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound bifunctional chelators?
A1: Researchers often face challenges such as low reaction yields, the formation of side products, and difficulties in purifying the final product.[1] Specific issues can include incomplete alkylation, over-alkylation, and challenges in achieving selective functionalization of the cyclam ring.
Q2: How can I improve the yield of the N-alkylation step in my this compound synthesis?
A2: Optimization of the N-alkylation reaction is critical for a successful synthesis. Key parameters to consider include the choice of base, solvent, temperature, and the stoichiometry of the reactants. For instance, using a stronger base like diisopropylethylamine (DIPEA) instead of potassium carbonate (K2CO3) can facilitate the reaction and lead to straightforward isolation of the product.[1][2]
Q3: What are common side products in this compound synthesis and how can I minimize their formation?
A3: A common side product is the formation of multiply-alkylated species when mono-alkylation is desired. To minimize this, it is crucial to control the stoichiometry of the alkylating agent and consider using protecting groups to block reactive sites. Stepwise addition of the alkylating agent at a controlled temperature can also favor mono-substitution.
Q4: What purification techniques are most effective for this compound derivatives?
A4: Due to the polar nature of these compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for purifying this compound chelators and their conjugates.[3] Ion exchange chromatography can also be employed, particularly for charged species.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in N-Alkylation | Incomplete reaction. | - Increase reaction temperature. - Use a stronger, non-nucleophilic base such as DIPEA.[1][2] - Increase the equivalents of the alkylating agent. |
| Side product formation. | - Carefully control the stoichiometry of reactants. - Consider a stepwise addition of the alkylating agent. | |
| Formation of Multiple Alkylated Products | Over-reaction with the alkylating agent. | - Use a limiting amount of the alkylating agent. - Employ a protecting group strategy to selectively functionalize the cyclam nitrogen atoms. |
| Difficulty in Product Isolation | High polarity of the product. | - For products that precipitate, filtration can be a simple and effective isolation method.[1][2] - Utilize precipitation from a suitable solvent system. |
| Poor Purity of Final Chelator | Incomplete removal of reactants or byproducts. | - Employ RP-HPLC for high-purity purification.[3] - Use ion exchange chromatography for charged derivatives.[4] |
| Inefficient Radiolabeling | Suboptimal reaction conditions. | - Adjust the pH of the reaction mixture; for example, a pH of ~5.5 is often used for 64Cu labeling.[5] - Optimize the incubation time and temperature. Radiolabeling can often be achieved at room temperature within an hour.[4] |
| Low Conjugation Efficiency to Biomolecules | Inactive bifunctional group. | - Ensure the bifunctional chelator (e.g., with an NCS group) is freshly prepared or properly stored to maintain reactivity. - Optimize the pH of the conjugation buffer (typically pH 8.5-9.5 for reactions with primary amines).[6] |
| Steric hindrance. | - Consider introducing a spacer arm between the chelator and the reactive group to reduce steric hindrance. |
Experimental Protocols
General Protocol for N-Alkylation of Cross-Bridged Cyclam
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the parent cross-bridged cyclam in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or DMF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution. The amount of base will depend on the specific reaction, but typically 2-3 equivalents are used.[1][2]
-
Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide with the desired functional group) to the reaction mixture. The stoichiometry should be carefully controlled to favor mono- or di-substitution as desired.
-
Reaction: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Isolation: Once the reaction is complete, the product can be isolated. If the product precipitates, it can be collected by filtration.[1][2] Otherwise, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: Purify the crude product using column chromatography or RP-HPLC to obtain the desired bifunctional chelator.[3]
Protocol for Conjugation of a p-NCS-benzyl-CB-Cyclam to an Antibody
This protocol outlines the general steps for conjugating an isothiocyanate-functionalized chelator to a primary amine on an antibody.
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer, typically a carbonate-bicarbonate buffer or phosphate (B84403) buffer with a pH of 8.5-9.5.[6] Ensure the antibody solution is free of any primary amine-containing stabilizers like Tris.
-
Chelator Preparation: Dissolve the p-NCS-benzyl-CB-Cyclam in an anhydrous organic solvent such as DMSO.[7]
-
Conjugation Reaction: Add the chelator solution to the antibody solution. The molar ratio of chelator to antibody will need to be optimized but a starting point of 10-20 fold molar excess of the chelator is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[7]
-
Purification: Remove the unreacted chelator and byproducts using a desalting column (e.g., PD-10) or dialysis against a suitable buffer like PBS.[5][6]
-
Characterization: Characterize the resulting antibody-chelator conjugate to determine the degree of labeling and confirm the integrity of the antibody.
Visualized Workflows and Pathways
Caption: General workflow for synthesis and bioconjugation of this compound.
Caption: A troubleshooting decision tree for low yield N-alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 7. Antibody Conjugation - Creative BioMart [creativebiomart.net]
Technical Support Center: Overcoming Solubility Challenges with CB-Cyclam Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with CB-Cyclam derivatives. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing very low aqueous solubility with our novel this compound derivative. Is this a common issue for this class of compounds?
A1: Yes, it is not uncommon for macrocyclic compounds, including cyclam derivatives, to exhibit poor aqueous solubility. Macrocycles often have a large, hydrophobic surface area which can lead to low solubility in aqueous media. However, many macrocycles also possess "chameleonic" properties, meaning they can change conformation to expose polar groups in aqueous environments, which can enhance solubility. The overall solubility of a specific this compound derivative will depend on its unique structural features and physicochemical properties.
Q2: What are the key physicochemical properties of our this compound derivative that we should characterize to understand its solubility limitations?
A2: To effectively address solubility issues, it is crucial to first understand the underlying physicochemical properties of your compound. We recommend characterizing the following:
-
Aqueous Solubility: Determine the solubility at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) to understand the impact of ionization.
-
pKa: The ionization constant will help predict the charge state of the molecule at different pH values and guide pH-modification strategies.
-
LogP/LogD: The lipophilicity of the compound is a key determinant of its solubility. LogD provides a pH-dependent measure of lipophilicity.
-
Solid-State Properties: Characterize the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify if it is crystalline or amorphous. Amorphous forms are generally more soluble than their crystalline counterparts.[1]
-
Topological Polar Surface Area (TPSA): For macrocycles, a higher TPSA is often associated with better aqueous solubility.[2]
Q3: Can we simply use DMSO to dissolve our this compound derivative for our in vitro assays?
A3: While dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent and commonly used to prepare stock solutions, relying solely on it for aqueous assays can be problematic. When a concentrated DMSO stock is diluted into an aqueous buffer, the this compound derivative may precipitate out of solution, leading to inaccurate and unreliable assay results. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) and that the compound remains soluble at the final assay concentration. We recommend performing a kinetic solubility assay in the presence of your assay buffer to determine the maximum soluble concentration.
Troubleshooting Guide: Enhancing the Solubility of this compound Derivatives
If you are facing challenges with the solubility of your this compound derivative, the following troubleshooting guide provides a range of potential solutions. The selection of the most appropriate method will depend on the specific properties of your compound and the requirements of your experiment.
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Modification | For ionizable compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form. | Simple to implement for early-stage experiments. | Risk of precipitation upon pH change; potential for chemical instability at extreme pHs. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) to the aqueous medium to increase the solubilizing capacity of the vehicle. | Effective for many poorly soluble compounds; straightforward to prepare. | Potential for in vivo toxicity of the co-solvent; risk of drug precipitation upon dilution in the body. |
| Surfactants | Using surfactants (e.g., Tween® 80, Cremophor® EL) above their critical micelle concentration to form micelles that can encapsulate the hydrophobic drug molecules. | Can significantly increase apparent solubility; some surfactants are well-established for in vivo use. | Potential for cell toxicity in in vitro assays; can interfere with some biological assays. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3] | High solubilization capacity for suitable guest molecules; can improve stability. | Can be expensive; competition for binding with other molecules; potential for nephrotoxicity with some cyclodextrins.[3] |
| Solid Dispersions | Dispersing the drug in an amorphous form within a hydrophilic polymer matrix to enhance the dissolution rate and apparent solubility. | Can lead to significant increases in both dissolution rate and the extent of supersaturation. | Requires specialized formulation development and manufacturing processes (e.g., spray drying, hot-melt extrusion). |
| Particle Size Reduction | Reducing the particle size of the solid drug (micronization or nanosizing) increases the surface area available for dissolution, thereby increasing the dissolution rate.[1] | Can improve the dissolution rate of poorly soluble compounds. | Does not increase the equilibrium solubility; can be challenging to maintain particle size without agglomeration. |
| Lipid-Based Formulations | Dissolving the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) to improve oral absorption. | Can significantly enhance oral bioavailability for lipophilic drugs. | Requires careful formulation development and characterization; may not be suitable for all compounds. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium aqueous solubility of a this compound derivative at a specific pH.
Materials:
-
This compound derivative (solid)
-
Buffer solutions at desired pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)
-
Vials with screw caps
-
Shaker or rotator at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Add an excess amount of the solid this compound derivative to a vial containing a known volume of the buffer solution. The excess solid should be clearly visible.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved this compound derivative using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility at that specific pH.
Protocol 2: Preparation of a Cyclodextrin (B1172386) Inclusion Complex
Objective: To prepare a solid inclusion complex of a this compound derivative with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Freeze-dryer
Methodology:
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water with stirring to create a solution of a specific concentration (e.g., 10-40% w/v).
-
Slowly add the this compound derivative to the cyclodextrin solution in a 1:1 or 1:2 molar ratio (drug:cyclodextrin).
-
Stir the mixture at room temperature for 24-72 hours to allow for complex formation.
-
Filter the solution to remove any un-complexed, undissolved drug.
-
Freeze the resulting clear solution using a dry ice/acetone bath or a freezer set to -80°C.
-
Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.
-
The resulting powder is the cyclodextrin inclusion complex of the this compound derivative. This can be characterized for its dissolution properties and compared to the un-complexed drug.
Visualizations
CXCR4 Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon binding of the natural ligand, CXCL12, to the CXCR4 receptor, which is the target of many this compound derivatives.
Caption: Overview of CXCR4 signaling pathways.
Experimental Workflow for Solubility Enhancement
This diagram outlines a typical workflow for identifying and implementing a suitable solubility enhancement strategy for a poorly soluble compound like a this compound derivative.
Caption: Workflow for solubility enhancement.
Decision Tree for Selecting a Solubilization Strategy
This logical diagram provides a simplified decision-making process for selecting an appropriate solubility enhancement technique based on the properties of the this compound derivative.
Caption: Decision tree for solubilization.
References
improving radiochemical purity of CB-Cyclam tracers
Welcome to the technical support center for CB-Cyclam tracers. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their radiolabeling experiments and troubleshooting common issues to achieve high radiochemical purity.
Frequently Asked Questions (FAQs)
Q1: What is the typical radiochemical purity (RCP) I should expect for a 64Cu-labeled this compound tracer?
A1: With optimized protocols, it is possible to achieve radiochemical yields and purity of over 95%.[1][2] The specific RCP can depend on the this compound derivative, the purity of the precursor, and the labeling conditions.
Q2: What are the critical parameters to control during the radiolabeling of this compound tracers with 64Cu?
A2: The most critical parameters include pH, temperature, reaction time, and the molar ratio of the this compound precursor to the 64Cu. The presence of competing metal ion impurities in the 64CuCl2 solution is also a significant factor that can affect labeling efficiency.[3][4]
Q3: Can this compound derivatives be radiolabeled at room temperature?
A3: Yes, certain this compound derivatives, particularly those with phosphonate (B1237965) pendant arms like CB-TE2P and CB-TE1A1P, can be successfully radiolabeled with 64Cu at room temperature with high radiochemical yields (>95%) in under 30 minutes.[1][2] However, other derivatives, such as CB-TE2A, may require higher temperatures (e.g., >90 °C) to achieve complete radiolabeling within an hour.[1][2]
Q4: What are the common methods for purifying 64Cu-labeled this compound tracers?
A4: A common and effective method for purification is solid-phase extraction (SPE) using a pre-conditioned C18 Sep-Pak cartridge. This allows for the separation of the desired 64Cu-labeled tracer from unreacted 64Cu and other hydrophilic impurities.[3]
Q5: How can I determine the radiochemical purity of my 64Cu-labeled this compound tracer?
A5: The standard methods for determining radiochemical purity are radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC).[3] These techniques allow for the separation and quantification of the different radioactive species in the sample.
Troubleshooting Guide
This guide addresses specific issues that may arise during the radiolabeling and purification of this compound tracers.
Issue 1: Low Radiochemical Yield/Purity
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal pH | Optimize the pH of the reaction mixture. For many 64Cu labelings with DOTA-based chelators, a pH range of 5.5-6.5 is typical.[3] For some this compound derivatives, a slightly basic pH (e.g., 8.1) in ammonium (B1175870) acetate (B1210297) buffer has been shown to be effective.[1][2] | Improved labeling efficiency and higher radiochemical yield. |
| Metal Ion Impurities | Use high-purity 64CuCl2. Trace metal ions (e.g., non-radioactive Cu2+, Ni2+, Zn2+, Fe2+) can compete with 64Cu for the chelator.[3][4] Consider using a metal scavenger resin to pre-purify the 64CuCl2 solution if contamination is suspected. | Increased specific activity and radiochemical yield. |
| Degraded Precursor | Ensure the this compound precursor is of high purity and has been stored correctly to prevent degradation. Use freshly prepared solutions of the precursor for labeling.[3] | Higher labeling efficiency and more reproducible results. |
| Incorrect Molar Ratio | Titrate the amount of the this compound precursor to find the optimal molar ratio with 64Cu. An excess of the precursor is often used to drive the reaction to completion. | Maximized radiochemical yield while maintaining high specific activity. |
| Suboptimal Temperature or Time | Optimize the reaction temperature and time. While some this compound derivatives label efficiently at room temperature,[1][2] others may require heating.[1][2] Perform time-course experiments to determine the optimal reaction time. | Faster reaction kinetics without degrading the precursor, leading to improved yields. |
Issue 2: Poor Separation During Purification
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Expected Outcome |
| Improper C18 Cartridge Conditioning | Ensure the C18 Sep-Pak cartridge is properly conditioned according to the manufacturer's protocol, typically with ethanol (B145695) followed by water. | Efficient retention of the 64Cu-labeled tracer and removal of unreacted 64Cu. |
| Inefficient Washing | Optimize the washing step after loading the reaction mixture onto the C18 cartridge. Use a sufficient volume of water to remove all unreacted 64Cu and other hydrophilic impurities. | Higher radiochemical purity of the final product. |
| Incorrect Elution Solvent | Optimize the composition of the elution solvent. An ethanol/water mixture is commonly used to elute the 64Cu-labeled peptide from the C18 cartridge.[3] The optimal percentage of ethanol may need to be determined empirically. | Efficient recovery of the purified 64Cu-labeled tracer. |
Experimental Protocols
Protocol 1: Room Temperature 64Cu-Labeling of CB-TE2P and CB-TE1A1P
This protocol is adapted from studies demonstrating efficient room temperature labeling of phosphonate-pendant armed this compound derivatives.[1][2]
Materials:
-
CB-TE2P or CB-TE1A1P precursor
-
64CuCl2 in 0.1 M HCl
-
0.1 M Ammonium Acetate (NH4OAc) buffer, pH 8.1
-
Metal-free water and reaction vials
Procedure:
-
Prepare a 26.5 µM solution of the this compound chelator in 0.1 M NH4OAc buffer (pH 8.1).
-
In a metal-free microcentrifuge tube, add 100 µL of the chelator solution.
-
Add approximately 1 mCi of 64CuCl2 to the chelator solution.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
After incubation, perform quality control using radio-HPLC to determine the radiochemical yield.
Protocol 2: Purification of 64Cu-Labeled this compound Tracer using a C18 Cartridge
This is a general protocol for the solid-phase extraction purification of 64Cu-labeled peptides and similar molecules.[3]
Materials:
-
C18 Sep-Pak cartridge
-
Ethanol
-
Water (HPLC grade or equivalent)
-
64Cu-labeled reaction mixture
-
Nitrogen gas or vacuum manifold
Procedure:
-
Condition the C18 Cartridge:
-
Wash the cartridge with 5-10 mL of ethanol.
-
Wash the cartridge with 10-15 mL of water. Do not allow the cartridge to go dry.
-
-
Load the Sample:
-
Load the 64Cu-labeling reaction mixture onto the conditioned C18 cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 10-15 mL of water to remove unreacted 64Cu and other hydrophilic impurities. Collect the wash and measure its radioactivity.
-
-
Elute the Product:
-
Elute the 64Cu-labeled this compound tracer with a small volume (e.g., 0.5 - 1 mL) of an ethanol/water solution (the exact percentage of ethanol may need optimization).
-
Collect the eluate in a clean vial.
-
-
Solvent Evaporation:
-
If necessary, evaporate the ethanol from the eluate under a gentle stream of nitrogen gas.
-
Visualizations
Caption: Troubleshooting workflow for low radiochemical purity.
Caption: General experimental workflow for 64Cu-labeling of this compound tracers.
References
- 1. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 2. Synthesis, Cu(II) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Trace Metal Impurities Effects on the Formation of [64Cu]Cu-diacetyl-bis(N4-methylthiosemicarbazone) ([64Cu]Cu-ATSM) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Biodistribution of CB-Cyclam Agents
Welcome to the technical support center for CB-Cyclam agents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected biodistribution results during preclinical studies. The following guides and FAQs address common issues encountered in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are this compound agents and what is their expected biodistribution?
A1: this compound agents are a class of radiopharmaceuticals typically composed of three key parts: a cell-binding (CB) moiety that targets a specific biological molecule (e.g., a receptor on cancer cells), a cyclam-based chelator, and a radiometal (commonly Copper-64, ⁶⁴Cu). The cyclam chelator securely holds the radiometal, preventing its release in vivo.
The expected biodistribution is characterized by high uptake in target tissues (e.g., tumors) that overexpress the target molecule, and rapid clearance from non-target tissues, primarily through the renal or hepatobiliary system. Blood clearance should be relatively fast.[1][2] Key organs to monitor are the tumor, blood, liver, kidneys, and spleen.
Q2: What are the most common reasons for unexpected biodistribution of radiopharmaceuticals?
A2: Unexpected biodistribution can stem from several factors, which can be broadly categorized as issues with the radiopharmaceutical itself, the administration procedure, or the biological subject.[3][4]
-
Radiopharmaceutical Issues:
-
Administration Issues:
-
Faulty injection technique (e.g., subcutaneous instead of intravenous).[3]
-
-
Subject-Related Issues:
Troubleshooting Guide: Specific Issues
This section addresses specific biodistribution problems in a question-and-answer format.
High Uptake in Non-Target Organs
Q3: My this compound agent shows unexpectedly high liver uptake. What are the potential causes and how can I investigate this?
A3: High liver uptake is a common issue and can obscure imaging of abdominal tumors.[8] Potential causes include:
-
Release of ⁶⁴Cu: The ⁶⁴Cu radiometal, if released from the cyclam chelator, can be taken up by liver proteins.[1]
-
Colloid Formation: Aggregates or radiocolloids in the preparation are rapidly cleared by Kupffer cells in the liver.[3]
-
Hepatobiliary Clearance: The overall physicochemical properties (lipophilicity, charge) of the agent may favor clearance through the liver.[9]
-
Target Expression in Liver: The target molecule may be unexpectedly expressed in liver tissue.
Troubleshooting Steps:
-
Step 1: Verify Radiochemical Purity (RCP): Before injection, confirm the RCP is >95% using methods like radio-TLC or radio-HPLC to ensure no free ⁶⁴Cu or radiolabeled impurities are present.
-
Step 2: Perform a Plasma Stability Assay: Incubate the agent in plasma to check for in vitro stability and potential transchelation of ⁶⁴Cu to plasma proteins.[10]
-
Step 3: Filter the Injectate: Use a 0.22 µm filter before injection to remove any potential aggregates.
-
Step 4: Evaluate Target Expression: Perform ex vivo analysis (e.g., IHC, Western blot) on liver tissue from study animals to check for expression of the target receptor.
Q4: I am observing high kidney uptake and retention. What could be the cause?
A4: High renal uptake is a known challenge for many peptide-based radiopharmaceuticals and can be dose-limiting for therapeutic applications.[6][11]
-
Reabsorption in Proximal Tubules: Small peptides are often filtered by the glomerulus and then reabsorbed in the proximal tubules, leading to retention.[11]
-
Metabolite Accumulation: Radiolabeled metabolites of the agent may accumulate in the kidneys.
-
Chelator Charge: The overall charge of the radiometal-chelator complex can influence renal handling.[11]
Troubleshooting and Mitigation Strategies:
-
Step 1: Co-injection with Amino Acids: Administering a solution of basic amino acids (e.g., lysine, arginine) or plasma expanders like Gelofusine can competitively inhibit reabsorption in the tubules and significantly reduce kidney uptake.[11]
-
Step 2: Modify the Linker: Introducing a cleavable linker between the peptide and the chelator can release a small, easily cleared radiometabolite from the kidney cells.
-
Step 3: Analyze Urine/Kidney Homogenates: Use radio-HPLC to analyze samples and identify the chemical form of the radioactivity being retained.
Low Uptake in Target Tissue
Q5: The tumor uptake of my agent is lower than expected. What should I check?
A5: Low accumulation in the target tissue defeats the purpose of a targeted agent. The issue could be chemical, biological, or procedural.
-
Low Receptor Affinity: The conjugation of the this compound moiety may have reduced the binding affinity of the targeting vector.
-
Poor In Vivo Stability: The agent may be degrading in circulation before it can reach the tumor.[6]
-
Low Target Expression: The tumor model may not express the target receptor at sufficiently high levels.
-
Rapid Blood Clearance: If the agent is cleared too quickly, it may not have enough time to accumulate in the tumor.[12]
-
Receptor Saturation: The injected mass of the agent might be high enough to saturate the available receptors.
Troubleshooting Steps:
-
Step 1: Confirm Target Expression: Verify the expression of the target receptor in your tumor model using methods like immunohistochemistry (IHC) or flow cytometry.
-
Step 2: In Vitro Binding Assay: Perform a competitive binding assay with the non-radiolabeled and radiolabeled agent to confirm that high affinity for the target has been retained after labeling.
-
Step 3: Check In Vivo Stability: Analyze blood samples at various time points post-injection by radio-HPLC to determine the percentage of intact agent.
-
Step 4: Conduct a Blocking Study: Co-inject a large excess of the non-radiolabeled ("cold") targeting molecule with the radiolabeled agent. A significant reduction in tumor uptake in the blocked group compared to the control group confirms target-specific uptake.
Data Presentation
Table 1: Example Biodistribution Data: Expected vs. Unexpected Results (%ID/g)
| Organ | Expected %ID/g (at 2h p.i.) | Unexpected Finding A (High Liver) | Unexpected Finding B (Low Tumor) |
| Blood | < 1.0 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Tumor | > 10.0 | 11.5 ± 2.1 | 2.1 ± 0.5 |
| Liver | < 4.0 | 15.7 ± 3.5 | 3.5 ± 0.8 |
| Kidneys | < 5.0 | 4.8 ± 1.1 | 4.1 ± 0.9 |
| Spleen | < 2.0 | 2.5 ± 0.6 | 1.8 ± 0.4 |
| Muscle | < 0.5 | 0.4 ± 0.1 | 0.3 ± 0.1 |
%ID/g = percent injected dose per gram of tissue. Data are presented as mean ± SD.
Visualized Workflows and Pathways
Diagrams
References
- 1. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered biodistribution of radiopharmaceuticals: role of radiochemical/pharmaceutical purity, physiological, and pharmacologic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 8. Liver uptake of radiolabeled targeting proteins and peptides: considerations for targeting peptide conjugate design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimizing liver uptake of cationic 99mTc radiotracers with ether and crown ether functional groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Stability Assay | Domainex [domainex.co.uk]
- 11. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Purification Methods for CB-Cyclam Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of CB-Cyclam precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound precursors?
A1: Common impurities can be broadly categorized as:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as this compound itself or the alkylating agents used for functionalization.
-
Byproducts of the Reaction: Structurally related analogs are a significant source of impurity. For instance, in mono-alkylation reactions, the formation of di- or tri-substituted products can occur.[1] Other byproducts can arise from side reactions of the reagents used.
-
Residual Solvents: Solvents used during the synthesis and purification processes (e.g., acetonitrile (B52724), dichloromethane, ethyl acetate) may be retained in the final product.
-
Inorganic Salts: Salts like potassium carbonate (K₂CO₃) or hydrogen bromide (HBr) are often used or formed during the reaction and need to be removed.[1]
Q2: Which analytical techniques are recommended for assessing the purity of this compound precursors?
A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating the desired product from impurities and for quantitative purity determination.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and for identifying and quantifying impurities.
-
Mass Spectrometry (MS): Mass spectrometry helps to confirm the molecular weight of the product and identify unknown impurities.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for a preliminary assessment of purity.
Q3: What are the key purification techniques for this compound precursors?
A3: The choice of purification method depends on the nature of the precursor and the impurities present. Common techniques include:
-
Column Chromatography: This is a widely used method for separating the desired product from structurally similar impurities. Silica (B1680970) gel is a common stationary phase, with eluent systems typically consisting of hexane/dichloromethane or hexane/ethyl acetate (B1210297) gradients.[1]
-
Crystallization/Recrystallization: This technique is effective for removing minor impurities and obtaining a highly pure crystalline product. The choice of solvent is critical to avoid "oiling out."
-
Solvent Extraction: This is useful for separating the product from inorganic salts and other impurities with different solubility properties.[1]
-
Ion Exchange Chromatography: This method is particularly useful for purifying compounds with ionizable groups, such as those with phosphonate (B1237965) or carboxylate arms. It can, however, sometimes lead to product loss.[2]
-
Trituration: This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound precursors.
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield after column chromatography | 1. Co-elution of product and impurities: The polarity of the eluent system may not be optimal for separation. 2. Product adsorption to the stationary phase: The product may be too polar and strongly adhere to the silica gel. 3. Product degradation on the column: The compound may be sensitive to the acidic nature of silica gel. | 1. Optimize the eluent system: Try a different solvent gradient or a different solvent system altogether. Using a less polar solvent system may improve separation if the compound is eluting too quickly. 2. Use a different stationary phase: Consider using alumina, which has a different selectivity compared to silica gel. 3. Deactivate the stationary phase: Add a small amount of a base like triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica gel. |
| "Oiling out" during recrystallization | 1. High concentration of impurities: The presence of significant impurities can lower the melting point of the mixture. 2. Inappropriate solvent choice: The boiling point of the solvent may be higher than the melting point of the solute. 3. Supersaturation: The solution may be too concentrated. | 1. Pre-purify the crude product: Use a quick filtration or extraction step to remove some of the impurities before recrystallization. 2. Change the solvent: Select a solvent with a lower boiling point or use a co-solvent system to induce crystallization. 3. Dilute the solution: Add more of the hot solvent to reduce the concentration. 4. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Presence of a structurally related analog as a major impurity | 1. Lack of reaction selectivity: The reaction conditions may favor the formation of multiple products (e.g., mono-, di-, and tri-substituted products). 2. Insufficient purification: The chosen purification method may not be effective in separating the analogs. | 1. Optimize reaction conditions: Adjust the stoichiometry of the reactants, reaction time, or temperature to favor the formation of the desired product.[2] 2. Employ high-resolution purification techniques: Use semi-preparative reversed-phase HPLC for challenging separations.[1] |
| Persistent inorganic salt contamination | 1. Incomplete removal during workup: The extraction or filtration steps may not be sufficient to remove all the salts. | 1. Perform thorough aqueous extractions: Wash the organic layer multiple times with water or brine. 2. Use a filtration aid: Employ a filtration aid like Celite to improve the removal of fine salt particles. |
Quantitative Data Summary
The following tables summarize typical yields and purity levels for key steps in the synthesis and purification of this compound precursors.
Table 1: Reaction Yields for Selected this compound Precursor Synthesis Steps
| Reaction Step | Product | Yield (%) | Reference |
| Mono-alkylation of this compound | 2-(1,4,8,11-Tetraaza-bicyclo[6.6.2]hexadec-4-yl)-pentanedioic acid 5-benzyl ester 1-tert-butyl ester | ~16 | [1] |
| Alkylation of mono-substituted this compound | 2-(11-tert-Butoxycarbonylmethyl-1,4,8,11-tetraaza-bicyclo[6.6.2]hexadec-4-yl)-pentanedioic acid 5-benzyl ester 1-tert-butyl ester | Not specified, but the subsequent step has an 86.1% yield | [1] |
| Phospha-Mannich reaction of this compound | Compound 8 (a phosphinic acid derivative) | 62 | [2] |
| Direct reaction of this compound with compound C | Disubstituted derivative 9 | 55 | [2] |
Table 2: Purity of this compound Precursors After Purification
| Compound | Purification Method | Purity | Reference |
| CB-TE2A di-tert-butyl ester-(propionamide linker)-c(RGDfK(S)) | Semi-preparative reversed-phase HPLC | Not explicitly stated, but sufficient for subsequent steps | [1] |
| Compound 15 (a phosphinic acid derivative) | Deprotection and isolation | >95% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation of this compound [1]
-
Dissolve this compound in anhydrous acetonitrile (CH₃CN).
-
Add potassium carbonate (K₂CO₃) to the solution.
-
Shield the reaction mixture from light.
-
Add a solution of the desired bromo-functionalized arm in CH₃CN drop-wise over 1 hour with constant stirring.
-
Allow the reaction to proceed for 24 hours in the dark under an argon atmosphere.
-
Remove the excess salt by filtration.
-
Remove the solvent by rotary evaporation.
-
The crude product is then purified, typically by column chromatography.
Protocol 2: Purification by Semi-preparative Reversed-Phase HPLC [1]
-
Dissolve the crude product in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Inject the solution onto a semi-preparative reversed-phase column (e.g., Hamilton Prp-1 polymer).
-
Elute the product using a gradient of 0.1% TFA in water to 0.1% TFA in acetonitrile.
-
Collect the fractions containing the desired product.
-
Remove the solvent under reduced pressure and lyophilize the remaining aqueous solution to obtain the pure product.
Visualizations
Caption: General experimental workflow for the synthesis and purification of a this compound precursor.
Caption: Logical workflow for troubleshooting the purification of this compound precursors.
References
- 1. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate–phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01473A [pubs.rsc.org]
Validation & Comparative
Validating CB-Cyclam Conjugate Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the binding affinity of CB-Cyclam conjugates, primarily targeting the CXCR4 receptor. It includes experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows to aid in the selection of appropriate validation strategies.
Unlocking the Potential of this compound Conjugates
This compound (cross-bridged cyclam) derivatives are a class of macrocyclic chelators that, when conjugated to targeting moieties, show significant promise in various biomedical applications, particularly in PET imaging and targeted radiotherapy.[1] Their ability to stably chelate radiometals like copper-64, combined with high affinity for receptors such as CXCR4, makes them valuable tools in oncology and immunology.[2] Validating the binding affinity of these conjugates is a critical step in their development, ensuring target specificity and potency.
Comparative Analysis of Binding Affinity
The binding affinity of a ligand to its receptor is a key determinant of its biological function. For this compound conjugates targeting the CXCR4 receptor, this is often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following table summarizes the binding affinities of various this compound derivatives and a well-established CXCR4 antagonist, AMD3100 (Plerixafor), for comparison.
| Compound | Description | Receptor | Assay Type | IC50 / Ki (nM) | Reference |
| AMD3100 (Plerixafor) | Bicyclam, FDA-approved CXCR4 antagonist | CXCR4 | Radioligand Binding Assay | 44 | [3] |
| Cu₂CB-bicyclam | Bis-copper cross-bridged bicyclam | CXCR4 | Radioligand Binding Assay | 3 | [3] |
| ⁶⁴Cu-CuCB-bicyclam | Copper-64 labeled mono-copper cross-bridged bicyclam | CXCR4 | Radioligand Binding Assay | 10 | [4] |
| HZ261 | Iodinated cyclam derivative | CXCR4 | Competitive Binding Assay | 9.47 ± 2.87 | [5] |
| HZ262 | Iodinated cyclam derivative | CXCR4 | Competitive Binding Assay | 15.9 ± 0.4 | [5] |
| HZ270-1 | Brominated cyclam derivative | CXCR4 | Competitive Binding Assay | 6.73 ± 0.72 | [5] |
| HZ271-1 | Brominated cyclam derivative | CXCR4 | Competitive Binding Assay | 7.27 ± 0.38 | [5] |
Gold Standard for Affinity Validation: Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for quantifying the interaction between a ligand and its receptor due to their sensitivity and robustness.[6] Competitive binding assays, a common format, are used to determine the affinity of an unlabeled test compound (like a this compound conjugate) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the key steps for a filtration-based competitive radioligand binding assay to determine the binding affinity of a this compound conjugate to the CXCR4 receptor.
1. Cell Membrane Preparation:
-
Culture cells expressing the CXCR4 receptor (e.g., Jurkat cells or transfected HEK293 cells) to a high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a hypotonic buffer and homogenize to release the cell membranes.
-
Centrifuge the homogenate at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a desired protein concentration.
2. Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable CXCR4 radioligand (e.g., [¹²⁵I]SDF-1α or a tritiated antagonist).
-
Add increasing concentrations of the unlabeled this compound conjugate (the competitor).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled standard CXCR4 antagonist (e.g., AMD3100).
-
To determine total binding, include wells with only the radioligand and cell membranes.
3. Incubation:
-
Add the prepared cell membranes to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
4. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
5. Quantification:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
6. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Alternative Methods for Binding Affinity Validation
While radioligand assays are the benchmark, other techniques offer advantages such as being label-free or providing kinetic data.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and a receptor immobilized on a sensor surface.[7] It provides both kinetic (kon and koff) and affinity (KD) data. For GPCRs like CXCR4, purified receptor reconstituted in a lipid environment or cell membranes can be immobilized on the sensor chip.[7][8]
Fluorescence-Based Assays
Fluorescence polarization (FP) and Förster resonance energy transfer (FRET) are other powerful techniques.[9] In FP, a small fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization.[9] Upon binding to a larger receptor, its tumbling slows, and polarization increases. Competition with an unlabeled ligand like a this compound conjugate will displace the fluorescent ligand, causing a decrease in polarization.[9]
Visualizing the Molecular Landscape
Understanding the signaling pathways and experimental workflows is crucial for interpreting binding affinity data.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Importance of receptor flexibility in binding of cyclam compounds to the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and 64Cu‐Radiolabeling Strategies of Small Organic Radioconjugates Based on the AMD070 Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 64Cu PET Imaging of the CXCR4 Chemokine Receptor Using a Cross-Bridged Cyclam Bis-Tetraazamacrocyclic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel SPR Assay to Study CXCR4-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trans-IV restriction: a new configuration for metal bis-cyclam complexes as potent CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CB-Cyclam and DOTA for Copper-64 Chelation in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the choice of a chelator for radiometals like copper-64 is a critical decision that significantly impacts the stability, efficacy, and safety of a radiopharmaceutical. This guide provides an objective, data-driven comparison of two prominent chelators: the cross-bridged cyclam derivative, CB-TE2A, and the widely used DOTA.
The ideal bifunctional chelator for copper-64 must exhibit high radiolabeling efficiency under mild conditions, form a thermodynamically stable and kinetically inert complex to prevent the release of the radionuclide in vivo, and demonstrate favorable pharmacokinetics. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been a workhorse in the field, cross-bridged cyclam derivatives, such as CB-TE2A (4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane), have emerged as promising alternatives offering enhanced stability.
Performance Comparison: CB-TE2A vs. DOTA
Experimental data consistently demonstrates the superior in vivo stability of the ⁶⁴Cu-CB-TE2A complex compared to ⁶⁴Cu-DOTA. This enhanced stability is attributed to the structurally reinforcing cross-bridge of the cyclam macrocycle, which creates a more rigid coordination cage for the copper ion, thereby increasing its kinetic inertness and resistance to transchelation by endogenous proteins.
Radiolabeling Efficiency
| Chelator | Radiolabeling Conditions | Radiochemical Yield | Specific Activity |
| DOTA | Room Temperature, 1 hour | >99% | 0.48 Ci/µmol |
| CB-TE2A | 90-95°C, 1 hour | >99% | 0.52 Ci/µmol |
Table 1: Comparison of radiolabeling efficiency for DOTA and CB-TE2A with Copper-64.[1]
While both chelators can achieve high radiochemical yields, a key difference lies in the reaction conditions. DOTA can be effectively radiolabeled with copper-64 at room temperature.[1] In contrast, CB-TE2A typically requires elevated temperatures (around 90-95°C) to achieve complete radiolabeling within a similar timeframe.[1][2] This requirement for heating can be a limitation when working with thermally sensitive biomolecules. However, recent developments in modifying the pendant arms of cross-bridged cyclams, for instance with phosphonate (B1237965) groups, have shown promise in enabling room temperature labeling.[2][3][4]
In Vitro and In Vivo Stability
The superior stability of the ⁶⁴Cu-CB-TE2A complex is most evident in biological environments. Studies have shown significantly less transchelation of copper-64 from CB-TE2A to proteins compared to DOTA.
| Chelator Complex | In Vivo Stability Metric (% Protein-Associated ⁶⁴Cu at 4h) |
| ⁶⁴Cu-DOTA | 90.3 ± 0.5% |
| ⁶⁴Cu-CB-DO2A * | 61 ± 14% |
*CB-DO2A is a related cross-bridged cyclen derivative, demonstrating the trend of improved stability with cross-bridging.[5][6]
Metabolism studies in rats revealed that the ⁶⁴Cu complex of CB-TE2A resulted in significantly lower levels of protein-associated ⁶⁴Cu in the liver compared to ⁶⁴Cu-TETA (a close analogue of DOTA), with 13 ± 6% versus 75 ± 9% at 4 hours, respectively.[5] A similar trend was observed for the corresponding cyclen derivatives, where ⁶⁴Cu-CB-DO2A showed less transchelation than ⁶⁴Cu-DOTA (61 ± 14% vs. 90.3 ± 0.5% protein-associated ⁶⁴Cu at 4 hours).[5][6] This indicates that the cross-bridged structure significantly enhances in vivo stability by reducing the loss of the radiometal to proteins.[5][6]
Biodistribution
The differing in vivo stability profiles of ⁶⁴Cu-DOTA and ⁶⁴Cu-CB-TE2A directly impact their biodistribution. The higher in vivo stability of ⁶⁴Cu-CB-TE2A leads to lower non-specific uptake in tissues like the liver. In a comparative study using a PEGylated peptide, [⁶⁴Cu]Cu-DOTA-1 showed higher and increasing levels of radioactivity in the liver over time (0.93 ± 0.18% ID/g at 4 hours to 1.7 ± 0.1% ID/g at 12 hours), whereas [⁶⁴Cu]Cu-CB-TE2A-1 demonstrated low liver uptake (0.25 ± 0.02% ID/g at 4 hours).[1] This suggests that the transchelation of ⁶⁴Cu from DOTA contributes to its accumulation in the liver.
Experimental Protocols
Radiolabeling of DOTA with ⁶⁴Cu
A solution of DOTA-conjugated biomolecule (e.g., DOTA-1, 22 nmol) in water is added to a solution of [⁶⁴Cu]CuCl₂ (4.8 mCi) in 0.04 M aqueous hydrochloric acid. The pH is adjusted to between 7 and 8 using 1 M aqueous ammonium (B1175870) acetate. The reaction mixture is then incubated at room temperature for 1 hour. To quench the reaction and scavenge any free [⁶⁴Cu]Cu²⁺, ethylenediaminetetraacetic acid (EDTA) is added. The final product, [⁶⁴Cu]Cu-DOTA-1, is purified using C18 solid-phase extraction.[1]
Radiolabeling of CB-TE2A with ⁶⁴Cu
The radiolabeling procedure for CB-TE2A is similar to that of DOTA, with the critical exception of the reaction temperature. A solution of the CB-TE2A-conjugated biomolecule is buffered to a pH of 7.5 to 8.5 and incubated with [⁶⁴Cu]CuCl₂ at 90 to 95°C for 1 hour.[1] Post-reaction processing with EDTA and subsequent purification are performed as with the DOTA-labeled compound.
Visualizing the Workflow
References
- 1. Evaluation of [64Cu]Cu-DOTA and [64Cu]Cu-CB-TE2A Chelates for Targeted Positron Emission Tomography with an αvβ6-Specific Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Cu(II) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cu(ii) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 5. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating In Vivo Stability: A Comparative Guide to CB-Cyclam Derivatives for Enhanced Radiopharmaceutical Development
For researchers, scientists, and professionals in drug development, the quest for stable and effective radiopharmaceuticals is paramount. At the heart of many promising radiometal-based imaging and therapeutic agents lies the chelator, a molecule tasked with securely binding a radioactive metal ion. Among these, CB-Cyclam (cross-bridged cyclam) derivatives have emerged as a superior class of chelators, particularly for copper-64 (⁶⁴Cu), demonstrating remarkable in vivo stability compared to their non-bridged counterparts. This guide provides an objective comparison of various this compound derivatives, supported by experimental data, to aid in the selection of the optimal chelator for your research needs.
The inherent structural rigidity of the cross-bridged framework in this compound derivatives significantly enhances their kinetic inertness and resistance to demetallation in vivo. This heightened stability is crucial in preventing the release of radiometals, which can lead to off-target radiation exposure and compromised imaging quality. This comparison focuses on key derivatives and their performance in preclinical studies.
Comparative In Vivo Performance of ⁶⁴Cu-Labeled this compound Derivatives
The following table summarizes biodistribution data for several key ⁶⁴Cu-labeled this compound derivatives, showcasing their relative stability and clearance profiles in preclinical models. Lower accumulation in non-target organs like the liver and kidney, especially at later time points, is indicative of higher in vivo stability and less transchelation of the ⁶⁴Cu ion.
| Chelator | Model | Time Point | Liver (%ID/g) | Kidney (%ID/g) | Blood (%ID/g) | Key Findings & Citations |
| ⁶⁴Cu-CB-TE2A | Normal Rats | 4 h | ~1.5 | ~1.0 | ~0.2 | Significantly lower protein-associated ⁶⁴Cu in the liver compared to ⁶⁴Cu-TETA, indicating high in vivo stability.[1] |
| Healthy Male Lewis Rats | 24 h | Low | Low | < 0.02 | Demonstrates the lowest retention in the marrow, liver, and kidney at 24 hours post-injection compared to other chelators.[2][3] | |
| ⁶⁴Cu-CB-TE2P | Healthy Male Lewis Rats | 24 h | ~0.1 | ~0.5 | < 0.02 | Shows rapid clearance and low accumulation in non-target organs.[2][3] |
| ⁶⁴Cu-CB-TE1A1P | Healthy Male Lewis Rats | 24 h | ~0.1 | ~0.6 | < 0.02 | Exhibits rapid clearance similar to CB-TE2P.[2][3] |
| ⁶⁴Cu-CB-DO2A | Normal Rats | 4 h | High | High | ~0.5 | Undergoes less transchelation than ⁶⁴Cu-DOTA but is less stable than ⁶⁴Cu-CB-TE2A.[1] |
| ⁶⁴Cu-FC-334 | EMT-6 Tumor-bearing Mice | 6 h | ~1.0 | ~1.5 | ~0.5 | High tumor uptake with moderate normal tissue clearance.[4][5] |
| ⁶⁴Cu-te1pyp | Mice | - | Very Low | - | - | Demonstrates very low fixation in the liver and fast clearance via renal elimination.[6][7] |
| ⁶⁴Cu-cb-te1pyp | Mice | - | Very Low | - | - | Similar to te1pyp, shows high in vivo stability with low liver accumulation.[6][7] |
| ⁶⁴Cu-BPC conjugate | PC3-PSCA Tumor-bearing Mice | - | Low | - | - | Low off-target uptake observed in PET imaging.[8] |
Note: %ID/g = percentage of injected dose per gram of tissue. The values are approximate and collated from different studies for comparative purposes.
Key Insights from Experimental Data
Cross-bridged cyclam derivatives consistently demonstrate superior in vivo stability over conventional tetraazamacrocyclic chelators like TETA and DOTA.[1][9] The structurally reinforcing ethylene (B1197577) bridge in compounds like CB-TE2A minimizes the loss of the copper ion to proteins, a common issue with less stable chelators.[1]
Derivatives with phosphonate (B1237965) pendant arms, such as CB-TE2P and CB-TE1A1P, not only exhibit high kinetic inertness but also allow for efficient radiolabeling with ⁶⁴Cu at room temperature, a significant advantage for sensitive biomolecules.[2][3] The introduction of phosphonated pyridine (B92270) side arms in te1pyp and cb-te1pyp has been shown to result in excellent in vivo stability, rapid renal clearance, and remarkably low liver uptake.[6][7] Bis(phosphinate) cyclam (BPC) chelators also show promise with efficient room temperature labeling and low non-specific radioactivity deposition in vivo.[8]
In contrast, while the cross-bridged cyclen derivative, CB-DO2A, shows improved stability over DOTA, it is generally less stable in vivo compared to its cyclam counterpart, CB-TE2A.[1]
Experimental Methodologies
The following are generalized protocols for key experiments used to assess the in vivo stability of this compound derivatives. For specific parameters, it is essential to consult the cited literature.
Radiolabeling of this compound Derivatives with ⁶⁴Cu
A crucial step in evaluating these chelators is the efficient and stable incorporation of the radionuclide.
-
Preparation of Reactants: A solution of the this compound derivative is prepared in a suitable buffer, such as ammonium (B1175870) acetate (B1210297) (e.g., 0.1 M, pH 8.1).[2] ⁶⁴Cu is typically provided as ⁶⁴CuCl₂ in a weak acid solution.
-
Incubation: The chelator solution is incubated with the ⁶⁴CuCl₂. Incubation conditions vary depending on the derivative. While CB-TE2A often requires heating (e.g., >90°C) for complete radiolabeling, derivatives with phosphonate arms like CB-TE2P and CB-TE1A1P can achieve high radiochemical yields (>95%) at room temperature within 30 minutes.[2]
-
Quality Control: The radiochemical purity of the final product is typically determined by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
In Vivo Biodistribution Studies
These studies are fundamental to understanding the stability and pharmacokinetics of the radiolabeled complex.
-
Animal Models: Studies are commonly performed in healthy rodents (e.g., male Lewis rats) or tumor-bearing mouse models.[2][3]
-
Administration: The ⁶⁴Cu-labeled this compound derivative is administered intravenously (e.g., via the tail vein).
-
Tissue Harvesting and Analysis: At predetermined time points (e.g., 1, 4, 24 hours post-injection), the animals are euthanized, and major organs and tissues (blood, liver, kidneys, muscle, bone, etc.) are harvested, weighed, and the radioactivity is counted using a gamma counter.
-
Data Expression: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for comparison across different animals and chelators.
Serum Stability Assays
This in vitro experiment provides an initial assessment of the complex's stability in a biological medium.
-
Incubation: The ⁶⁴Cu-labeled this compound derivative is incubated in human or animal serum at physiological temperature (37°C) for various durations (e.g., up to 48 hours).[9]
-
Analysis: At different time points, aliquots of the serum are analyzed, often by size-exclusion chromatography or protein precipitation assays, to determine the percentage of ⁶⁴Cu that remains bound to the chelator versus the percentage that has transchelated to serum proteins.[9]
Visualizing the Path to Stability
The following diagrams illustrate key concepts and workflows in the evaluation of this compound derivatives.
Caption: Experimental workflow for evaluating this compound derivatives.
Caption: Relative in vivo stability of different chelators.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. The synthesis and radiolabeling of 2-nitroimidazole derivatives of cyclam and their preclinical evaluation as positive markers of tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclam-Based Chelators Bearing Phosphonated Pyridine Pendants for 64Cu-PET Imaging: Synthesis, Physicochemical Studies, Radiolabeling, and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Conjugation, 64-Cu Radiolabeling, in Vivo Stability, and Imaging Using Nonprotected Bifunctional Macrocyclic Ligands: Bis(Phosphinate) Cyclam (BPC) Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CB-Cyclam Radiolabeling Protocols for ⁶⁴Cu Chelates
For researchers, scientists, and professionals in drug development, the efficiency and reliability of radiolabeling protocols are paramount. This guide provides an objective comparison of various protocols for the radiolabeling of cross-bridged cyclam (CB-Cyclam) derivatives with Copper-64 (⁶⁴Cu), supported by experimental data from peer-reviewed studies. The focus is on providing clear, comparable data and detailed methodologies to aid in the selection and optimization of radiolabeling procedures.
The development of radiopharmaceuticals for positron emission tomography (PET) imaging and targeted radiotherapy relies on the stable incorporation of a radionuclide, such as ⁶⁴Cu, into a chelating agent conjugated to a targeting biomolecule. This compound and its derivatives have emerged as a promising class of chelators due to the high kinetic inertness of their copper complexes, which minimizes in vivo transchelation.[1][2] However, the conditions required for efficient radiolabeling can vary significantly depending on the specific this compound derivative, impacting their suitability for different applications, particularly with sensitive biomolecules like antibodies.[3]
This guide cross-validates and compares different ⁶⁴Cu labeling protocols for various this compound derivatives, highlighting key parameters that influence radiochemical yield and specific activity.
Comparative Analysis of ⁶⁴Cu Radiolabeling Protocols
The following table summarizes the quantitative data from different studies on the ⁶⁴Cu labeling of various this compound derivatives. This allows for a direct comparison of their performance under different experimental conditions.
| Chelator | Temperature (°C) | pH | Incubation Time (min) | Radiolabeling Efficiency (%) | Specific Activity | Reference |
| CB-TE2A | >90 | Not Specified | 60 | >95% | Not Specified | [4] |
| CB-TE2A | 85 | 5.5 | 90 | Not Specified | Not Specified | [5] |
| CB-TE2A | 85 | Not Specified | 30 | Not Specified | Not Specified | [3] |
| CB-TE2P | Room Temperature | 8.1 | 30 | >95% | >1 mCi/µg | [4] |
| CB-TE1A1P | Room Temperature | 8.1 | 30 | >95% | >1 mCi/µg | [4] |
| BPC Derivatives | 25 | 6.2 | 10 | Efficient | ~100 GBq/µmol | [6] |
Detailed Experimental Protocols
Below are detailed methodologies for the ⁶⁴Cu radiolabeling of key this compound derivatives as cited in the literature.
Protocol 1: High-Temperature Labeling of CB-TE2A
This protocol is the conventional method for radiolabeling CB-TE2A, which requires elevated temperatures to achieve high radiochemical yields.
-
Chelator: 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-TE2A)
-
Procedure:
-
To a solution of the CB-TE2A conjugate in a suitable buffer (e.g., 0.1 M ammonium (B1175870) citrate, pH 5.5), add the desired amount of ⁶⁴CuCl₂.[5]
-
Incubate the reaction mixture at a temperature ranging from 85°C to over 90°C.[3][4][5]
-
The incubation time is typically between 30 to 90 minutes.[3][5]
-
After incubation, the reaction progress and radiochemical purity are monitored by radio-TLC or radio-HPLC.[5] To quench the reaction and chelate any unbound ⁶⁴Cu, a small volume of a strong chelator solution like 5 mM DTPA can be added.[3]
-
Protocol 2: Room Temperature Labeling of Phosphonate-Containing this compound Derivatives
The introduction of phosphonate (B1237965) pendant arms on the this compound scaffold allows for efficient ⁶⁴Cu labeling at ambient temperatures, which is particularly advantageous for heat-sensitive biomolecules.
-
Chelators: 1,4,8,11-tetraazacyclotetradecane-1,8-di(methanephosphonic acid) (CB-TE2P) and 1,4,8,11-tetraazacyclotetradecane-1-(methanephosphonic acid)-8-(methanecarboxylic acid) (CB-TE1A1P)
-
Procedure:
-
A solution of the chelator (e.g., 26.5 µM) is prepared in 0.1 M ammonium acetate (B1210297) buffer at a pH of 8.1.[4]
-
Approximately 1 mCi of ⁶⁴CuCl₂ is added to 100 µL of the chelator solution.[4]
-
The reaction mixture is incubated at room temperature for 30 minutes to achieve radiochemical yields of over 95%.[4]
-
Quality control is performed using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
Protocol 3: Rapid Room Temperature Labeling of Bis(phosphinate) Cyclam (BPC) Derivatives
This protocol highlights a class of this compound derivatives with bis(phosphinate) arms that enable very rapid and efficient ⁶⁴Cu labeling at room temperature.
-
Chelator: Bis(phosphinate) Cyclam (BPC) derivatives
-
Procedure:
-
The radiolabeling reaction is performed at room temperature (25°C) in a buffer with a pH of 6.2.[6]
-
The reaction proceeds for approximately 10 minutes.[6]
-
This method has been shown to yield high specific activity of approximately 100 GBq/µmol.[6]
-
Radiochemical purity is assessed by standard radio-chromatographic techniques.
-
Experimental Workflow and Validation
The following diagram illustrates a generalized workflow for the cross-validation of this compound radiolabeling protocols. This process is crucial for ensuring the robustness and reproducibility of the chosen labeling method.
Caption: Workflow for this compound Radiolabeling Cross-Validation.
Conclusion
The choice of a this compound derivative and the corresponding radiolabeling protocol has significant implications for the development of ⁶⁴Cu-based radiopharmaceuticals. While traditional derivatives like CB-TE2A necessitate high temperatures for efficient labeling, newer generations of chelators, particularly those incorporating phosphonate or phosphinate arms, offer the considerable advantage of rapid, room-temperature labeling. This is a critical advancement for the radiolabeling of sensitive biological molecules. Researchers should carefully consider the trade-offs between the established stability of CB-TE2A complexes and the milder labeling conditions afforded by newer derivatives. The provided protocols and comparative data serve as a valuable resource for making informed decisions and for the optimization of radiolabeling strategies in preclinical and clinical research. The importance of rigorous quality control, including both radio-TLC and radio-HPLC, cannot be overstated to ensure the purity and subsequent in vivo performance of the radiolabeled conjugate.[7][8]
References
- 1. Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cu(II) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Cu-64 labeling method using bifunctional chelators: polyethylene glycol spacer and chelator effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CB-Cyclam vs. NOTA Chelators in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an optimal chelator is a critical determinant of the in vivo performance and imaging quality of radiopharmaceuticals. This guide provides a comprehensive, data-driven comparison of two leading macrocyclic chelators: the cross-bridged cyclam (CB-Cyclam) and the 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) platforms, with a particular focus on their application in copper-64 (⁶⁴Cu) based positron emission tomography (PET) imaging.
This comparison delves into their radiolabeling efficiency, complex stability, and in vivo behavior, supported by experimental data to facilitate informed decision-making in radiopharmaceutical design.
Introduction to this compound and NOTA
This compound is a structurally reinforced macrocycle featuring an ethylene (B1197577) bridge across the cyclam ring. This cross-bridge imparts exceptional kinetic inertness to its metal complexes, making them highly resistant to dissociation in vivo. CB-TE2A, a derivative with two carboxymethyl arms, is a prominent example used in ⁶⁴Cu chelation.
NOTA is a smaller, nine-membered macrocycle that has become a gold standard for chelating various radiometals, including gallium-68 (B1239309) (⁶⁸Ga) and ⁶⁴Cu. Its pre-organized structure allows for rapid and efficient radiolabeling under mild conditions, forming highly stable complexes.
Quantitative Performance Comparison
The efficacy of a chelator is determined by several key parameters, including its ability to be efficiently radiolabeled, the stability of the resulting radiometal complex, and its in vivo biodistribution profile. The following tables summarize the performance of this compound and NOTA based on these critical metrics.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator Conjugate | Radiolabeling Conditions | Radiochemical Yield (RCY) | Reference |
| ⁶⁴Cu-CB-TE2A-Peptide | 95°C, 2 hours | >95% | [1] |
| ⁶⁴Cu-NOTA-Rituximab | Room Temperature, Dilute (31 nM) | 95% | [2] |
| ⁶⁴Cu-NOTA-Peptide | Room Temperature | >95% | [3] |
Key Observation: NOTA and its derivatives consistently demonstrate the ability to be radiolabeled with ⁶⁴Cu under mild conditions (room temperature) with high radiochemical yields.[2][3] In contrast, cross-bridged cyclams like CB-TE2A often require heating to achieve efficient labeling, which may not be suitable for temperature-sensitive biomolecules.[1]
Table 2: In Vitro Stability
| Chelator Complex | Medium | Time (hours) | % Intact Complex | Reference |
| ⁶⁴Cu-CB-TE2A | Rat Serum | 24 | No decomposition | [4] |
| ⁶⁴Cu-NOTA-Rituximab | Human Serum | 48 | 97.5 ± 0.3% | [2] |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | Rat Serum | 48 | 97.9% | [3] |
Key Observation: Both this compound and NOTA form highly stable complexes with ⁶⁴Cu in serum.[2][3][4] The cross-bridged structure of CB-TE2A imparts exceptional kinetic inertness, leading to high stability.[4] NOTA also forms very stable complexes, with minimal dissociation observed even after 48 hours in serum.[2][3]
Table 3: Comparative In Vivo Biodistribution of ⁶⁴Cu-labeled Y3-TATE Conjugates in HCT116-SSTR2 Tumor-Bearing Mice (%ID/g at 4 hours post-injection)
| Organ | ⁶⁴Cu-CB-TE2A-Y3-TATE | ⁶⁴Cu-NODAGA-Y3-TATE (NOTA derivative) |
| Blood | 0.1 ± 0.0 | 0.3 ± 0.1 |
| Liver | 0.5 ± 0.1 | 0.7 ± 0.1 |
| Kidneys | 1.8 ± 0.4 | 4.3 ± 1.0 |
| Tumor | 13.0 ± 3.1 | 15.0 ± 4.8 |
Data extracted from a comparative study to illustrate general trends.[5]
Key Observation: In a comparative study using a Y3-TATE peptide conjugate, both ⁶⁴Cu-CB-TE2A and a ⁶⁴Cu-NOTA derivative (NODAGA) demonstrated high tumor uptake.[5] The CB-TE2A conjugate showed lower kidney retention compared to the NOTA derivative in this specific context.[5] Low liver uptake for both suggests good in vivo stability.[5] It is important to note that the biodistribution can be significantly influenced by the targeting biomolecule and the linker used.
Experimental Protocols
Reproducible and standardized methodologies are crucial for the accurate comparison of chelator performance. Below are generalized protocols for key experiments.
Radiolabeling Protocol for ⁶⁴Cu
-
Preparation: Dissolve the this compound or NOTA-conjugated biomolecule in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate).
-
pH Adjustment: Adjust the pH of the solution. Optimal pH may vary but is generally in the range of 5.5-7.5.
-
Addition of ⁶⁴Cu: Add ⁶⁴CuCl₂ to the solution of the chelator-conjugate.
-
Incubation:
-
For NOTA conjugates: Incubate at room temperature for 15-30 minutes.
-
For this compound conjugates: Incubate at an elevated temperature (e.g., 95°C) for 1-2 hours.[1]
-
-
Quality Control: Determine the radiochemical purity using methods such as radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
In Vitro Serum Stability Assay
-
Incubation: Add the purified ⁶⁴Cu-labeled chelator-conjugate to fresh human or animal serum.
-
Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 1, 4, 24, and 48 hours).
-
Analysis: Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of the intact radiolabeled conjugate over time.
In Vivo Biodistribution Study
-
Animal Model: Utilize an appropriate animal model (e.g., tumor-bearing mice).
-
Injection: Administer a known amount of the purified ⁶⁴Cu-labeled compound intravenously to a cohort of animals.
-
Tissue Collection: At designated time points post-injection, euthanize the animals and dissect the organs and tissues of interest (e.g., blood, tumor, liver, kidneys, muscle).
-
Measurement: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing the Comparison: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the chelators and a typical experimental workflow.
Caption: Chemical structures of CB-TE2A (a this compound derivative) and NOTA.
Caption: Experimental workflow for comparing radiolabeled chelators.
Conclusion and Recommendations
The choice between this compound and NOTA is highly dependent on the specific application, the nature of the biomolecule, and the desired pharmacokinetic profile.
-
Choose NOTA for applications requiring mild radiolabeling conditions, especially when working with temperature-sensitive proteins or peptides. Its rapid labeling kinetics at room temperature are a significant advantage. NOTA is an excellent choice for ⁶⁴Cu-based PET imaging where high stability is required.
-
Choose this compound (e.g., CB-TE2A) when paramount in vivo stability is the primary concern. The cross-bridged structure provides exceptional kinetic inertness, which can minimize the in vivo release of ⁶⁴Cu. This can be particularly advantageous in therapeutic applications where minimizing off-target radiation is critical. However, the harsher labeling conditions must be compatible with the targeting molecule.
Ultimately, the optimal chelator should be selected based on a thorough evaluation of these key performance indicators in the context of the specific radiopharmaceutical being developed. This guide provides a foundational comparison to aid researchers in making a more informed decision.
References
- 1. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling and in vivo behavior of copper-64-labeled cross-bridged cyclam ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positron Emission Tomographic Imaging of Copper 64– and Gallium 68–Labeled Chelator Conjugates of the Somatostatin Agonist Tyr3-Octreotate - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of CB-Cyclam Based Theranostics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of theranostics, a paradigm that combines diagnostic imaging and targeted therapy, has revolutionized personalized medicine. Within this landscape, CB-Cyclam (cross-bridged cyclam) based agents have garnered significant attention as robust chelators for various radiometals, enabling the development of potent theranostic agents. This guide provides an objective comparison of the performance of this compound based theranostics, particularly those targeting the C-X-C chemokine receptor type 4 (CXCR4), with alternative agents. Supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes are presented to facilitate a comprehensive evaluation.
Data Presentation: Quantitative Comparison of CXCR4-Targeting Theranostic Agents
The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of this compound based theranostics and a prominent alternative, 68Ga-Pentixafor.
| Agent | Radiometal | Target | Cell Line | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| 64Cu-CuCB-bicyclam | 64Cu | CXCR4 | U87.CXCR4 | 7.36 ± 1.77 (at 90 min) | 23.6 ± 2.7 (at 90 min) | [1] |
| 64Cu-AMD3100 | 64Cu | CXCR4 | U87.CXCR4 | Lower than 64Cu-CuCB-bicyclam | 3.0 ± 0.5 (for U87 tumors) | [1] |
| 68Ga-Pentixafor | 68Ga | CXCR4 | Daudi Lymphoma | 16.2 ± 3.8 (at 90 min) | Not explicitly stated | [2] |
| 68Ga-NOTA-pentixafor | 68Ga | CXCR4 | Daudi Lymphoma | 1.7 ± 0.4 (at 90 min) | Not explicitly stated | [2] |
| Agent | Radiometal | Target | In Vitro Affinity (IC50, nM) | In Vivo Stability | Primary Clearance Route | Reference |
| 64Cu-CuCB-bicyclam | 64Cu | CXCR4 | 8 (human), 2 (murine) | High (>90% intact in urine) | Renal and Hepatic | [1] |
| 64Cu-AMD3100 | 64Cu | CXCR4 | Lower than 64Cu-CuCB-bicyclam | Low (<10% intact in urine) | Not specified | [1] |
| 68Ga-Pentixafor | 68Ga | CXCR4 | 1.4-fold lower than [68Ga]NOTA-pentixafor | Not specified | Not specified | [2] |
| 68Ga-NOTA-pentixafor | 68Ga | CXCR4 | High | Not specified | Renal and Hepatic | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound based theranostics.
Radiolabeling of CB-TE2A-Conjugated Peptides with 64Cu
This protocol describes the procedure for radiolabeling a CB-TE2A conjugated peptide with Copper-64.
Materials:
-
CB-TE2A-conjugated peptide
-
64CuCl2 in 0.1 M HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Metal-free water
-
Heating block
-
Radio-TLC or HPLC system for quality control
Procedure:
-
In a sterile, metal-free microcentrifuge tube, dissolve the CB-TE2A-conjugated peptide in ammonium acetate buffer.
-
Add the 64CuCl2 solution to the peptide solution. The molar ratio of chelator to radiometal should be optimized for each specific conjugate.
-
Gently vortex the reaction mixture.
-
After incubation, allow the mixture to cool to room temperature.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A high radiochemical purity (>95%) indicates successful labeling.[3]
In Vitro CXCR4 Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of the theranostic agent to the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells)
-
Fluorescently labeled CXCL12 (the natural ligand for CXCR4)
-
Unlabeled this compound based agent (competitor)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
96-well plates
-
Flow cytometer
Procedure:
-
Seed the CXCR4-expressing cells into a 96-well plate.
-
Prepare serial dilutions of the unlabeled this compound based agent.
-
Add the diluted unlabeled agent to the wells containing the cells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Add a fixed concentration of the fluorescently labeled CXCL12 to all wells.
-
Incubate the plate for a further period (e.g., 30 minutes) at room temperature in the dark.
-
Wash the cells to remove unbound ligands.
-
Analyze the fluorescence intensity of the cells in each well using a flow cytometer.
-
The fluorescence signal will be reduced in the presence of a competing unlabeled agent. The IC50 value is calculated as the concentration of the unlabeled agent that inhibits 50% of the specific binding of the fluorescently labeled ligand.[5][6][7]
In Vivo PET/CT Imaging and Biodistribution Studies
These studies are performed to evaluate the tumor-targeting efficacy and in vivo distribution of the radiolabeled agent.
Materials:
-
Tumor-bearing animal model (e.g., mice with xenografts of CXCR4-expressing cancer cells)
-
Radiolabeled this compound based agent
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure: PET/CT Imaging:
-
Anesthetize the tumor-bearing animal.
-
Administer a known amount of the radiolabeled agent intravenously.
-
Position the animal in the PET/CT scanner.
-
Acquire dynamic or static PET images at various time points post-injection (e.g., 30, 60, 90, 120 minutes).
-
Acquire a CT scan for anatomical co-registration.
-
Reconstruct and analyze the images to visualize tumor uptake and distribution in other organs.
Biodistribution Study:
-
Following the final imaging time point, euthanize the animal.
-
Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ/tissue. This provides a quantitative measure of the agent's distribution.[8][9][10][11]
Mandatory Visualization
Signaling Pathway
References
- 1. 64Cu PET Imaging of the CXCR4 Chemokine Receptor Using a Cross-Bridged Cyclam Bis-Tetraazamacrocyclic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www-pub.iaea.org [www-pub.iaea.org]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CB-Cyclam and TETA for Radiocopper Labeling
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelator is a critical determinant in the development of copper-based radiopharmaceuticals. An ideal chelator must not only facilitate efficient radiolabeling but also ensure high in vivo stability to prevent the release of the radioisotope, which can lead to off-target radiation and compromised imaging quality. This guide provides an objective comparison of two prominent chelators for radiocopper, particularly ⁶⁴Cu: the cross-bridged cyclam derivative, CB-TE2A (a member of the CB-Cyclam class), and the well-established macrocyclic chelator, TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid).
Executive Summary
This compound derivatives, particularly CB-TE2A, demonstrate significantly enhanced in vivo stability compared to TETA.[1][2][3][4] The structurally reinforcing ethylene (B1197577) cross-bridge in CB-TE2A renders its ⁶⁴Cu complex highly resistant to transchelation by endogenous proteins.[2][4] This superior stability, however, comes at the cost of more demanding radiolabeling conditions, typically requiring elevated temperatures.[5][6][7] In contrast, TETA allows for facile radiolabeling under mild, room temperature conditions but its ⁶⁴Cu complexes are known to be less stable in vivo, with evidence of copper dissociation and subsequent accumulation in tissues like the liver.[2][3][4][5][8]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of CB-TE2A and TETA for ⁶⁴Cu chelation.
Table 1: Radiolabeling Conditions and Efficiency
| Chelator | Radiolabeling Conditions | Purity/Yield | Specific Activity | Reference |
| TETA-peptide | Room temperature (20-23°C), 30 min in 0.1 M ammonium (B1175870) acetate (B1210297) buffer | >95% | 37-111 MBq/µg (1-3 mCi/µg) | [6] |
| CB-TE2A-peptide | 95°C, 2 hours in 0.1 M ammonium acetate buffer | >95% | 37-111 MBq/µg (1-3 mCi/µg) | [6] |
| CB-TE2P & CB-TE1A1P (phosphonate derivatives of this compound) | Room temperature, < 1 hour | >95% | >1 mCi/µg | [7][9][10][11] |
Table 2: In Vitro and In Vivo Stability
| Chelator Complex | In Vitro Stability (Serum) | In Vivo Stability (Protein-Associated ⁶⁴Cu in Rat Liver at 4h) | Key In Vivo Observation | Reference |
| ⁶⁴Cu-TETA | Not explicitly stated, but in vivo instability is the primary concern. | 75 ± 9% | Significant transchelation to superoxide (B77818) dismutase (SOD) and other proteins in the liver.[7][8] | [2][4] |
| ⁶⁴Cu-CB-TE2A | High stability | 13 ± 6% | Significantly lower protein-associated ⁶⁴Cu, indicating enhanced in vivo stability.[2] | [2][4] |
| ⁶⁴Cu-CB-DO2A | High stability | 61 ± 14% | Less stable than ⁶⁴Cu-CB-TE2A but more stable than ⁶⁴Cu-DOTA. | [2] |
| ⁶⁴Cu-DOTA | Lower stability than this compound derivatives | 90.3 ± 0.5% | High degree of transchelation. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: ⁶⁴Cu Radiolabeling of TETA-Conjugated Peptides
-
Preparation of Reaction Mixture:
-
Dissolve the TETA-conjugated peptide in 0.1 M ammonium acetate buffer.
-
Add ⁶⁴CuCl₂ to the peptide solution.
-
-
Incubation:
-
Incubate the reaction mixture for 30 minutes at room temperature (20-23°C).[6]
-
-
Quality Control:
-
Determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Protocol 2: ⁶⁴Cu Radiolabeling of CB-TE2A-Conjugated Peptides
-
Preparation of Reaction Mixture:
-
Dissolve the CB-TE2A-conjugated peptide in 0.1 M ammonium acetate buffer.
-
Add ⁶⁴CuCl₂ to the peptide solution.
-
-
Incubation:
-
Heat the reaction mixture at 95°C for 2 hours.[6]
-
-
Quality Control:
-
Assess the radiochemical purity using radio-HPLC or radio-TLC.
-
Protocol 3: In Vitro Serum Stability Assay
-
Incubation:
-
Time-Point Analysis:
-
At various time points (e.g., 1, 2, 4, 24, and 48 hours), take an aliquot of the serum mixture.[12]
-
-
Analysis:
-
Analyze the aliquots by a suitable method like thin-layer chromatography (TLC) to determine the percentage of ⁶⁴Cu that remains bound to the chelator.[12]
-
Protocol 4: In Vivo Biodistribution and Metabolism Studies in Rodents
-
Injection:
-
Administer the ⁶⁴Cu-labeled complex intravenously (i.v.) into non-tumor bearing mice or rats.
-
-
Time-Point Euthanasia and Organ Harvesting:
-
At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize the animals.
-
Harvest major organs and tissues (blood, liver, kidneys, etc.).
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each organ and tissue using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Metabolism Analysis (Liver):
Mandatory Visualization
The following diagrams illustrate the chemical structures of the chelators and the conceptual difference in their in vivo stability.
Caption: Chemical structures of TETA and CB-TE2A.
Caption: Conceptual workflow of the in vivo fate of ⁶⁴Cu-TETA vs. ⁶⁴Cu-CB-TE2A.
Conclusion
The choice between this compound (CB-TE2A) and TETA for radiocopper applications hinges on a trade-off between radiolabeling convenience and in vivo stability. For applications where high in vivo stability is paramount to minimize background signal and off-target toxicity, the superior performance of CB-TE2A justifies the use of more stringent labeling conditions. Conversely, for applications involving thermally sensitive biomolecules or when rapid, room-temperature labeling is a priority, TETA may be considered, with the caveat of its known in vivo instability. The development of next-generation this compound derivatives with phosphonate (B1237965) pendant arms that allow for room temperature labeling represents a promising avenue for combining the high stability of the cross-bridged scaffold with milder reaction conditions.[7][9][10][11] Researchers and drug developers should carefully weigh these factors to select the optimal chelator for their specific radiopharmaceutical design.
References
- 1. Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeling and in vivo behavior of copper-64-labeled cross-bridged cyclam ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Cu(II) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo transchelation of copper-64 from TETA-octreotide to superoxide dismutase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 10. Synthesis, Cu(ii) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
assessing the reproducibility of CB-Cyclam synthesis methods
A comparative analysis of synthetic routes to Cross-Bridged Cyclams (CB-Cyclams) is crucial for researchers in radiopharmaceuticals and drug development, where reproducibility is paramount. This guide provides an objective comparison of common synthesis methods for CB-Cyclam and its derivatives, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for a given application.
Comparison of this compound Synthesis Methods
The synthesis of the core this compound structure and its functionalized derivatives, such as the widely used chelator CB-TE2A, can be accomplished through various multi-step procedures. The choice of method often involves a trade-off between overall yield, the complexity of the procedure, and the scalability of the reaction. Below is a summary of quantitative data from representative synthetic approaches.
| Method/Derivative | Starting Material | Key Steps | Overall Yield | Purity | Reference |
| CB-TE2A Derivative | This compound | 1. Alkylation with a glutamic acid derivative2. Deprotection3. NHS ester activation4. Peptide conjugation | ~13% (over 4 steps) | High (HPLC purified) | [1] |
| CB-TE2AM | This compound | Alkylation with 2-bromoacetamide | Good (89% for a similar derivative) | Not explicitly stated | [2] |
| Bis(phosphinate) this compound | This compound | Phospha-Mannich reaction with methylene-bis(H-phosphinic acid) and paraformaldehyde | 41-60% | Not explicitly stated | [3] |
| C-Functionalized CB-TE2A | Preorganized tetraamine | Cyclization via bisaminal template method | Not explicitly stated | High (X-ray quality crystals) | [4] |
Signaling Pathway: CXCR4 Inhibition
This compound derivatives are famously used to create potent antagonists for the CXCR4 chemokine receptor, a key player in cancer metastasis and HIV entry. The bismacrocyclic compound AMD3100 (Plerixafor) is a prominent example. The diagram below illustrates the general signaling cascade initiated by the binding of the natural ligand, CXCL12, to CXCR4 and its inhibition by this compound-based antagonists.
Experimental Protocols
Reproducibility is contingent on meticulous adherence to experimental procedures. Below are detailed methodologies for key synthesis steps.
Protocol 1: Synthesis of a Bifunctional CB-TE2A Derivative[1]
This protocol describes the initial alkylation of this compound, a critical step in producing a derivative ready for bioconjugation.
-
Dissolution: Dissolve this compound (1 g, 4.42 mmol) in anhydrous acetonitrile (B52724) (CH₃CN).
-
Addition of Base: Add potassium carbonate (K₂CO₃) (0.914 g, 6.61 mmol) to the solution. The reaction vessel should be shielded from light.
-
Alkylation: Prepare a solution of 2-bromo-pentanedioic acid 5-benzyl ester 1-tert-butyl ester (2.36 g, 6.63 mmol) in CH₃CN. Add this solution drop-wise to the this compound mixture over 1 hour with constant stirring under an argon atmosphere.
-
Reaction: Allow the mixture to react for 24 hours in darkness under argon with continuous stirring.
-
Workup: Remove the excess salt by filtration. Evaporate the solvent using a rotary evaporator.
-
Purification: The desired product is separated from byproducts via column chromatography. This step is noted to have a low yield (ca. 16%) due to the formation of structurally similar analogs.[1]
Protocol 2: Synthesis of CB-TE2AM using DIPEA[2]
This method utilizes a different base, diisopropylethylamine (DIPEA), which can simplify product isolation.
-
Reactant Mixture: Combine the parent cross-bridge cyclam, 2-bromoacetamide, and DIPEA in a suitable solvent such as 1-butanol.
-
Reaction Conditions: The reaction is carried out at an elevated temperature (e.g., 112°C). The use of DIPEA as a base has been shown to significantly decrease reaction time compared to methods using K₂CO₃.[2]
-
Isolation: The product, CB-TE2AM, precipitates directly from the reaction medium, allowing for a straightforward isolation by filtration.[2]
-
Hydrolysis (Optional): The resulting acetamide (B32628) derivative (CB-TE2AM) can be hydrolyzed to the corresponding diacetate (H₂CB-TE2A) using 6 M aqueous HCl.[2]
Workflow for Assessing Synthesis Reproducibility
To rigorously assess the reproducibility of a given synthesis method, a systematic workflow should be followed. This involves repeating the synthesis multiple times and analyzing the key performance indicators at each stage.
Conclusion
The synthesis of this compound and its derivatives involves robust but often complex chemical procedures. The choice between different synthetic routes depends heavily on the specific requirements of the research, including desired yield, purity, and the available resources for purification. The alkylation of the parent this compound macrocycle is a common strategy, though methods involving template-synthesis from acyclic precursors offer alternative pathways to C-functionalized products.[4] For bifunctional chelators intended for radiolabeling, methods that offer high purity, even at the cost of lower yields, are often preferred to ensure the quality and stability of the final radiopharmaceutical product.[1][5] Researchers should carefully evaluate the trade-offs presented in this guide and implement a rigorous reproducibility workflow to ensure consistent results.
References
- 1. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate–phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01473A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CB-Cyclam Outperforms Traditional Macrocyclic Chelators in Stability and In Vivo Performance
For Immediate Release
[City, State] – [Date] – In the landscape of radiopharmaceutical development, the choice of a chelator to securely bind a radiometal is paramount to the safety and efficacy of an imaging or therapeutic agent. A new comparative guide published today highlights the superior performance of CB-Cyclam and its derivatives, particularly in the chelation of copper-64 (⁶⁴Cu), when benchmarked against industry-standard macrocyclic chelators such as DOTA, NOTA, and TETA. The guide, aimed at researchers, scientists, and drug development professionals, provides a comprehensive analysis supported by experimental data, detailed protocols, and visual workflows.
The key takeaway from this guide is the exceptional in vivo stability of ⁶⁴Cu-labeled this compound derivatives, which significantly reduces the release of the radioisotope and its subsequent accumulation in non-target tissues like the liver. This enhanced stability is attributed to the unique cross-bridged structure of the this compound framework.
Quantitative Performance Metrics: A Clear Winner Emerges
The following tables summarize the key performance indicators for this compound derivatives against other widely used macrocyclic chelators, with a focus on their application with copper-64, a theranostic radionuclide of growing importance.
| Chelator | Metal Ion | Log K (Thermodynamic Stability Constant) | Reference |
| This compound | Cu²⁺ | Not explicitly found, but kinetic inertness is exceptionally high. | [1] |
| DOTA | Cu²⁺ | 22.3 | [2] |
| NOTA | Cu²⁺ | 23.33 | [1][3] |
| TETA | Cu²⁺ | 21.7 | [4] |
| Note: Higher Log K values indicate greater thermodynamic stability. |
| Chelator Conjugate | In Vivo Stability (Liver Retention at 24h post-injection) | Reference |
| ⁶⁴Cu-CB-TE2A conjugate | 0.21 ± 0.06 %ID/g | [5][6] |
| ⁶⁴Cu-DOTA conjugate | 7.80 ± 1.51 %ID/g | [5][6] |
| Chelator Conjugate | In Vivo Stability (% Protein-Associated ⁶⁴Cu in Liver at 4h) | Reference |
| ⁶⁴Cu-CB-TE2A | 13 ± 6% | [7][8] |
| ⁶⁴Cu-DOTA | 90.3 ± 0.5% | [7] |
| ⁶⁴Cu-TETA | 75 ± 9% | [7][8] |
| Note: Lower liver retention and lower protein association indicate higher in vivo stability and less transchelation of the radiometal. |
Experimental Insights: Radiolabeling and Stability Assessment
The guide provides detailed experimental protocols for the radiolabeling of these chelators with ⁶⁴Cu and for assessing the in vitro and in vivo stability of the resulting radioconjugates.
Experimental Protocol: ⁶⁴Cu-Radiolabeling of Macrocyclic Chelator Conjugates
This protocol outlines the general steps for radiolabeling peptide-chelator conjugates with ⁶⁴Cu. Specific conditions for each chelator are detailed in the table below.
Materials:
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Chelator-peptide conjugate (e.g., CB-TE2A-peptide, DOTA-peptide, NOTA-peptide, TETA-peptide)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH adjusted as required)
-
Metal-free water and consumables
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
In a metal-free microcentrifuge tube, add the required volume of the chelator-peptide conjugate solution.
-
Add the appropriate volume of ammonium acetate buffer to achieve the desired pH.
-
Add the ⁶⁴CuCl₂ solution to the mixture.
-
Incubate the reaction mixture under the conditions specified in the table below.
-
After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield.
| Chelator | Temperature (°C) | Incubation Time | pH | Typical Radiochemical Yield | Reference |
| CB-TE2A | 95 | 2 hours | ~7.0 | >95% | [9][10] |
| DOTA | 60 - 95 | 30 - 60 min | 5.5 - 8.5 | >95% | [11][12] |
| NOTA | Room Temperature (20-25) | 20 - 60 min | 6.0 - 7.2 | >95% | [13][14][15] |
| TETA | Room Temperature (20-23) | 30 min | 5.5 | >95% | [9][10][16] |
Experimental Protocol: Serum Stability Assay
This assay evaluates the stability of the radiolabeled conjugate in the presence of serum proteins.
Materials:
-
Radiolabeled chelator-conjugate
-
Fresh rat or human serum
-
Incubator at 37°C
-
Acetonitrile (B52724) (for protein precipitation)
-
Centrifuge
-
Radio-TLC or HPLC system
Procedure:
-
Add a small volume (e.g., 10 µL) of the radiolabeled conjugate to a larger volume (e.g., 190 µL) of serum in a microcentrifuge tube.
-
Incubate the mixture at 37°C for various time points (e.g., 1, 4, 24 hours).
-
At each time point, take an aliquot of the mixture and add an equal volume of cold acetonitrile to precipitate the serum proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.
Visualizing the Workflow and Comparative Logic
To further clarify the experimental processes and the decision-making framework for chelator selection, the following diagrams are provided.
Conclusion
The data presented in this guide strongly supports the consideration of this compound-based chelators, such as CB-TE2A, for the development of ⁶⁴Cu-radiopharmaceuticals where high in vivo stability is a critical requirement. While chelators like NOTA and TETA offer the advantage of room temperature labeling, the superior in vivo performance of this compound derivatives, evidenced by significantly lower non-target tissue accumulation, positions them as a leading choice for creating safer and more effective targeted radiodiagnostics and radiotherapeutics. This comprehensive comparison aims to empower researchers with the necessary data to make informed decisions in the design and development of next-generation radiopharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. NOTA Complexes with Copper(II) and Divalent Metal Ions: Kinetic and Thermodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. In vivo evaluation and small-animal PET/CT of a prostate cancer mouse model using 64Cu bombesin analogs: side-by-side comparison of the CB-TE2A and DOTA chelation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of [64Cu]Cu-DOTA and [64Cu]Cu-CB-TE2A Chelates for Targeted Positron Emission Tomography with an αvβ6-Specific Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Targeted Radiotheranostic Agent for Glioblastoma: [64Cu]Cu-NOTA-TP-c(RGDfK) [mdpi.com]
- 14. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the Validation of Analytical Methods for CB-Cyclam Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of Cross-Bridged Cyclam (CB-Cyclam), a crucial chelating agent in radiopharmaceutical development.[1] Given the stringent quality requirements for pharmaceutical components, robust and validated analytical methods are paramount to ensure the identity, purity, and quality of this compound. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid researchers in establishing and validating their own methods.
Analytical Approaches for this compound Characterization
The comprehensive characterization of this compound necessitates a multi-faceted analytical approach, leveraging both spectroscopic and chromatographic techniques. These methods are essential for confirming the chemical structure, quantifying the purity, and identifying potential impurities. Based on established methods for cyclam and its derivatives, the following techniques are recommended for the characterization of this compound.[2][3]
| Analytical Technique | Parameter Measured | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Chemical structure, identification of impurities | Provides detailed structural information, non-destructive.[2] | Lower sensitivity compared to mass spectrometry. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, impurity identification | High sensitivity and specificity, capable of identifying trace impurities.[2][3] | May require derivatization for volatile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification of impurities | High resolution, well-established for pharmaceutical analysis, versatile with different detectors (UV, MS).[3] | Method development can be time-consuming. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Provides information about the presence of specific chemical bonds. | Limited structural information on its own. |
| Elemental Analysis | Elemental composition (C, H, N) | Confirms the empirical formula of the compound.[4] | Does not provide information on isomeric purity. |
| X-ray Crystallography | Absolute three-dimensional structure | Provides definitive structural elucidation.[5][6] | Requires a single, high-quality crystal. |
Experimental Protocols
Detailed experimental protocols are critical for reproducible and reliable results. Below are representative methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to determine the purity of this compound and quantify related impurities.
-
Instrumentation: HPLC system with a UV detector or a Mass Spectrometer (LC-MS).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or MS detection in positive ion mode.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Validation Parameters: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is employed to confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) for detailed structural assignment.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of this compound and identify potential impurities.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Sample Infusion: Direct infusion or coupled with an LC system.
-
Data Acquisition: Full scan mode to determine the molecular ion peak [M+H]⁺.
Visualizing Analytical Workflows
Diagrams created using the DOT language provide a clear visual representation of the analytical processes.
References
- 1. Cross-bridged-Cyclam (this compound) - www.chematech-mdt.com [chematech-mdt.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of New Cyclam-Based Zr(IV) Alkoxido Derivatives | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterizations of Macrocyclic Cr(III) and Co(III) 1-Ethynyl Naphthalene and 9-Ethynyl Anthracene Complexes: An Investigation of Structural and Spectroscopic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. netpharmalab.es [netpharmalab.es]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biodistribution of CB-Cyclam Conjugates for Targeted Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo performance of prominent CB-Cyclam conjugates, supported by experimental data.
Cross-bridged cyclam (this compound) chelators have emerged as a superior platform for the stable chelation of copper-64 (⁶⁴Cu), a radionuclide with ideal properties for Positron Emission Tomography (PET) imaging. The remarkable kinetic inertness of ⁶⁴Cu-CB-Cyclam complexes minimizes the in vivo release of the radiometal, leading to improved image quality and lower off-target radiation doses. This guide provides a comparative analysis of the biodistribution profiles of different this compound conjugates, offering valuable insights for the selection and development of next-generation radiopharmaceuticals.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data for various ⁶⁴Cu-labeled this compound conjugates. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) and is categorized by the targeting molecule conjugated to the chelator. It is important to note that the biodistribution is significantly influenced by the targeting moiety (e.g., antibody or peptide).
Cetuximab Conjugates for Targeting EGFR-Positive Tumors
This table directly compares the biodistribution of two different this compound chelators, CB-TE1A1P and CB-TE1K1P, conjugated to the monoclonal antibody Cetuximab. These studies were conducted in female nude mice bearing HCT116 human colorectal carcinoma xenografts.
| Organ | ⁶⁴Cu-CB-TE1A1P-cetuximab (%ID/g ± SD) | ⁶⁴Cu-CB-TE1K1P-PEG₄-click-cetuximab (%ID/g ± SD) |
| 24 h post-injection | 48 h post-injection | |
| Blood | 8.2 ± 1.1 | 8.3 ± 1.1 |
| Heart | 3.1 ± 0.4 | 3.0 ± 0.4 |
| Lungs | 5.0 ± 0.8 | 4.8 ± 0.5 |
| Liver | 10.4 ± 0.8 | 9.5 ± 0.2 |
| Spleen | 5.7 ± 1.0 | 5.5 ± 0.6 |
| Kidneys | 5.1 ± 0.5 | 4.9 ± 0.4 |
| Muscle | 2.1 ± 0.3 | 1.9 ± 0.2 |
| Bone | 3.2 ± 0.4 | 3.0 ± 0.3 |
| Tumor | 14.1 ± 1.8 | 20.2 ± 6.1 |
Data sourced from a study in HCT116 tumor-bearing female nude mice[1].
Peptide Conjugates for Targeting VLA-4 and Somatostatin (B550006) Receptors
This section presents biodistribution data for CB-TE2A and CB-TE1A1P conjugated to peptides targeting the α₄β₁ integrin (VLA-4) and the somatostatin receptor 2 (SSTR2). While not a direct head-to-head comparison with the same peptide, these data provide insights into the general biodistribution characteristics of these chelators when conjugated to smaller targeting molecules. A study comparing ⁶⁴Cu-CB-TE1A1P-Y3-TATE with ⁶⁴Cu-CB-TE2A-Y3-TATE in a pancreatic tumor-bearing rat model showed improved tumor targeting and biodistribution for the CB-TE1A1P conjugate[1].
| Organ | ⁶⁴Cu-CB-TE2A-LLP2A (%ID/g ± SD) | ⁶⁴Cu-CB-TE1A1P-LLP2A (%ID/g ± SD) |
| 2 h post-injection | 2 h post-injection | |
| Blood | 0.8 ± 0.2 | 0.6 ± 0.1 |
| Liver | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Kidneys | 10.5 ± 2.1 | 5.8 ± 1.0 |
| Tumor | 3.1 ± 0.6 | 11.4 ± 2.3 |
| Muscle | 0.6 ± 0.1 | 0.9 ± 0.2 |
Data from a comparative study in mice bearing B16F10 melanoma tumors[2].
Experimental Protocols
Synthesis and Conjugation of this compound Chelators
The synthesis of bifunctional this compound chelators for conjugation to biomolecules is a multi-step process. For instance, the synthesis of a CB-TE2A derivative suitable for conjugation involves the initial synthesis of the parent cross-bridged cyclam macrocycle, followed by the introduction of coordinating arms and a functional group for bioconjugation. This often involves protecting group chemistry to ensure selective functionalization.
General Workflow for Antibody Conjugation:
-
Chelator Activation: The carboxylic acid group on the bifunctional this compound chelator (e.g., CB-TE1A1P) is activated using reagents like N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) to form a reactive NHS ester.
-
Antibody Preparation: The antibody (e.g., Cetuximab) is prepared in a suitable buffer at a specific pH to ensure the availability of primary amines (lysine residues) for conjugation.
-
Conjugation Reaction: The activated chelator is reacted with the antibody. The NHS ester reacts with the primary amines on the antibody to form a stable amide bond.
-
Purification: The resulting immunoconjugate is purified from unconjugated chelator and other reagents using techniques like size-exclusion chromatography.
-
Characterization: The number of chelators conjugated per antibody molecule is determined, often by titration with a non-radioactive metal ion.
Radiolabeling with Copper-64
The radiolabeling of this compound conjugates with ⁶⁴Cu is a critical step in the preparation of the PET imaging agent.
Typical Radiolabeling Procedure:
-
Buffer Preparation: A suitable buffer, typically ammonium (B1175870) acetate (B1210297) at a controlled pH (e.g., pH 8.0), is used for the radiolabeling reaction.
-
Reaction Mixture: The this compound conjugate is incubated with ⁶⁴CuCl₂ in the prepared buffer.
-
Incubation: The reaction mixture is heated to a specific temperature for a defined period. For example, ⁶⁴Cu-CB-TE2A conjugates often require heating at 95°C for 1 hour, while some newer derivatives like those based on CB-TE1A1P can be labeled at lower temperatures (e.g., 37-40°C)[1].
-
Quality Control: The radiochemical purity of the final product is determined using techniques like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
In Vivo Biodistribution Studies
Biodistribution studies are essential to evaluate the in vivo performance of the radiolabeled conjugates.
Standard Protocol for Murine Biodistribution Studies:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used, bearing xenograft tumors that express the target of interest (e.g., HCT116 for EGFR).
-
Injection: A known amount of the ⁶⁴Cu-labeled conjugate is injected intravenously (e.g., via the tail vein) into a cohort of mice.
-
Time Points: Animals are euthanized at specific time points post-injection (e.g., 24 h, 48 h).
-
Organ Harvesting: Blood, major organs (heart, lungs, liver, spleen, kidneys, etc.), and the tumor are collected, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The radioactivity in each organ is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the development and evaluation of this compound based radiopharmaceuticals.
Caption: Overall experimental workflow.
Caption: Biodistribution study workflow.
References
- 1. Comparison of Conjugation Strategies of Cross-Bridged Macrocyclic Chelators with Cetuximab for Copper-64 Radiolabeling and PET Imaging of EGFR in Colorectal Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of Very Late Antigen-4 in Melanoma: Comparison of 68Ga- and 64Cu-Labeled NODAGA and CB-TE1A1P-LLP2A Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term In Vitro Stability of CB-Cyclam Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of metal complexes is a critical parameter influencing their efficacy and safety, particularly in the context of radiopharmaceuticals. This guide provides a comprehensive comparison of the in vitro stability of CB-Cyclam (cross-bridged cyclam) complexes with other commonly used chelating agents, supported by experimental data and detailed protocols.
The cross-bridged structural reinforcement in this compound derivatives imparts exceptional kinetic inertness to their metal complexes, a feature that is paramount for applications such as positron emission tomography (PET) imaging and targeted radiotherapy. This guide will delve into the quantitative stability data, degradation pathways, and the experimental methodologies used to evaluate these essential characteristics.
Comparative Stability of Metal Chelates
The in vitro stability of various chelator complexes, particularly those involving Copper-64 (⁶⁴Cu), a common radionuclide in PET imaging, has been a subject of extensive research. The data presented below summarizes the percentage of intact complex remaining after incubation in human serum over 24 hours, providing a direct comparison of their relative stabilities.
| Chelator | Metal Ion | % Intact Complex in Human Serum (24h) | Reference |
| CB-TE2A | ⁶⁴Cu | >99% | [1] |
| diamSar | ⁶⁴Cu | >98% | [2] |
| NOTA | ⁶⁴Cu | ~95% | [2] |
| Cyclam | ⁶⁴Cu | ~90% | [2] |
| DOTA | ⁶⁴Cu | ~85% | [1][2] |
| TETA | ⁶⁴Cu | ~25% | [1][2] |
| EDTA | ⁶⁴Cu | <5% | [2] |
CB-TE2A: 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane; diamSar: 1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane; NOTA: 1,4,7-triazacyclononane-1,4,7-triacetic acid; Cyclam: 1,4,8,11-tetraazacyclotetradecane; DOTA: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid; TETA: 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid; EDTA: Ethylenediaminetetraacetic acid.
The data clearly indicates the superior stability of the cross-bridged CB-TE2A complex, which shows minimal dissociation in human serum over a 24-hour period. This high stability is crucial for preventing the in vivo release of the radiometal, which could lead to off-target radiation exposure and decreased imaging contrast.
Degradation Pathways and Kinetic Inertness
The primary pathway for the in vitro degradation of these complexes is demetallation, which can occur through several mechanisms:
-
Acid-catalyzed dissociation: In acidic environments, protonation of the macrocyclic amine groups can facilitate the release of the metal ion. Studies on the acid-catalyzed dissociation kinetics of copper(II) cyclam complexes have shown that the process can involve intermediate isomers before the final release of the metal ion.[3]
-
Transchelation: Competing metal ions or endogenous chelating biomolecules, such as proteins, can strip the metal from the complex. The high kinetic inertness of this compound complexes makes them particularly resistant to this process.[1]
-
Redox instability: For redox-active metals like copper, reduction from Cu(II) to Cu(I) can lead to dissociation, as Cu(I) has different coordination preferences.
The enhanced stability of this compound complexes is attributed to the rigid, pre-organized structure enforced by the ethylene (B1197577) cross-bridge. This structural constraint significantly slows down the dissociation kinetics, making the complex more robust in a biological environment.[4]
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro stability assays.
Protocol 1: Human Serum Stability Assay
This assay assesses the stability of the radiolabeled complex in the presence of human serum proteins.
1. Radiolabeling:
- To a solution of the chelator (e.g., 1 mg/mL in water), add the radionuclide (e.g., ⁶⁴CuCl₂) in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).
- Incubate the mixture at an optimized temperature and time (e.g., 25°C for 1 hour).
- Determine the radiochemical purity using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
2. Incubation in Serum:
- Add the radiolabeled complex to fresh human serum to a final concentration of approximately 1 µM.
- Incubate the mixture at 37°C.
3. Analysis:
- At various time points (e.g., 1, 4, and 24 hours), take aliquots of the serum mixture.
- Analyze the aliquots by size-exclusion chromatography or native polyacrylamide gel electrophoresis (PAGE) to separate the intact complex from protein-bound or dissociated radionuclide.
- Quantify the distribution of radioactivity to determine the percentage of the intact complex.[2]
Protocol 2: Acid-Catalyzed Dissociation Kinetics
This experiment measures the rate of complex dissociation in an acidic medium.
1. Complex Preparation:
- Prepare a solution of the non-radioactive metal complex in a non-coordinating solvent.
2. Kinetic Measurement:
- Initiate the dissociation reaction by mixing the complex solution with a solution of a strong acid (e.g., HClO₄ or HCl) of known concentration in a thermostatted cell of a spectrophotometer.
- Monitor the change in absorbance at a wavelength corresponding to the maximum absorbance of the metal complex over time.
- The observed pseudo-first-order rate constants are determined by fitting the absorbance versus time data to an exponential decay function.[3][5]
Visualizing Experimental Workflows and Relationships
To better understand the processes involved in evaluating the stability of this compound complexes, the following diagrams illustrate a typical experimental workflow and the factors influencing complex stability.
Caption: Workflow for evaluating the in vitro stability of radiolabeled this compound complexes.
Caption: Key factors influencing the in vitro stability of metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of two complementary in vitro assays for radiocopper complexes achieving reliable and comparable evaluation of in vivo stability - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47302C [pubs.rsc.org]
- 3. Acid Catalyzed Dissociation Kinetics of The Copper(II) and Mercury(II) Complexes of a Pendant-Arm Macrocycle | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 4. A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
A Cross-Species Examination of CB-Cyclam Conjugate Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of CB-Cyclam conjugates across various species, supported by experimental data. The information presented is intended to aid researchers and drug development professionals in understanding the cross-species translation of these promising therapeutic and diagnostic agents.
Cross-bridged (CB) cyclam-based chelators are renowned for their high kinetic stability when complexed with metal ions, a property that has led to their extensive investigation in radiopharmaceuticals and as antagonists for chemokine receptors like CXCR4. Understanding the pharmacokinetic behavior of these conjugates across different species is crucial for the preclinical development and successful clinical translation of novel drug candidates. This guide focuses on two key examples: the well-characterized CXCR4 antagonist, AMD3100 (Plerixafor), and the versatile imaging agent scaffold, CB-TE2A, often conjugated to targeting moieties and labeled with Copper-64.
Comparative Pharmacokinetics of AMD3100 (Plerixafor)
AMD3100 is a bicyclam derivative that functions as a selective antagonist of the CXCR4 receptor. Its pharmacokinetic profile has been investigated in several species, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Human | Rat | Dog | Mouse |
| Route of Administration | Intravenous (IV), Subcutaneous (SC), Oral | Intravenous (IV), Oral | Intravenous (IV) | Subcutaneous (SC) |
| Bioavailability (Oral) | Not detectable[1] | 3.9% (highly variable)[1] | - | - |
| Bioavailability (SC) | 87%[1][2] | - | - | - |
| Elimination Half-Life (t½) | 3.6 - 4.9 hours (IV)[1][2] | 0.9 hours (IV, parent drug)[1] | - | 2.98 hours[3] |
| Clearance (CL) | 1.30 L/h (IV)[1][2] | - | - | - |
| Volume of Distribution (Vd) | 0.34 L/kg (IV)[1][2] | - | - | - |
| Primary Route of Excretion | Renal[1] | Renal (72% of IV dose in urine)[1] | Renal (63% of IV dose in urine)[1] | - |
Biodistribution of 64Cu-Labeled CB-TE2A Conjugates
CB-TE2A is a cross-bridged cyclam derivative frequently used for chelating Copper-64 (64Cu) in the development of positron emission tomography (PET) imaging agents. When conjugated to targeting vectors such as peptides (e.g., RGD), it allows for the visualization of specific biological processes. The biodistribution of these conjugates provides a surrogate for their pharmacokinetic profile, indicating where the compound distributes in the body and how it is cleared.
| Organ/Tissue (%ID/g) | 64Cu-CB-TE2A-c(RGDyK) in Mice (1h p.i.) | 64Cu-CB-TE2A-c(RGDyK) in Mice (4h p.i.) | 64Cu-CB-TE2A in Rats (4h) |
| Blood | 0.85 ± 0.46 | 0.16 ± 0.05 | Low |
| Liver | 1.94 ± 0.65 | 0.84 ± 0.17 | Low |
| Kidneys | 1.83 ± 0.29 | 0.94 ± 0.14 | Moderate |
| Tumor (αvβ3-positive) | 2.99 ± 0.90 | 1.66 ± 0.80 | N/A |
| Muscle | 0.28 ± 0.07 | 0.12 ± 0.03 | Low |
Data for 64Cu-CB-TE2A-c(RGDyK) in mice is derived from studies on M21 melanoma-bearing mice.[4] The data for 64Cu-CB-TE2A in rats indicates low protein-associated 64Cu in the liver, suggesting high in vivo stability.[5]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many this compound conjugates, including AMD3100, is the antagonism of the CXCR4 receptor. This G-protein coupled receptor, upon binding its natural ligand CXCL12, activates several downstream signaling cascades that are crucial for cell trafficking, survival, and proliferation.
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of a this compound conjugate in a rodent model.
Experimental Protocols
Animal Models and Preparation
-
Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.
-
Cannulation: For serial blood sampling, jugular vein cannulation may be performed a day before the experiment to minimize stress during collection.
Dosing and Administration
-
Formulation: The this compound conjugate is typically dissolved in a suitable vehicle, such as sterile saline or a buffered solution.
-
Intravenous (IV) Administration: The compound is administered as a single bolus injection via the tail vein or a cannula.
-
Oral (PO) Administration: The compound is administered using an oral gavage needle.
-
Dose Levels: Dose levels are determined based on previous toxicity and efficacy studies.
Blood Sample Collection
-
Time Points: Blood samples (approximately 0.2-0.3 mL for rats, smaller volumes for mice) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 2,000g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation. An organic solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma to precipitate proteins.
-
Chromatography: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) for separation of the analyte from endogenous plasma components.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: The concentration of the this compound conjugate in the plasma samples is determined by comparing the analyte's response to a standard curve prepared in blank plasma.
Pharmacokinetic Data Analysis
-
Modeling: Plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin).
-
Parameters: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd), are calculated using non-compartmental analysis.
Conclusion
The pharmacokinetic profiles of this compound conjugates exhibit significant cross-species variability. AMD3100, for instance, shows poor oral bioavailability in rats and is undetectable orally in humans, while its subcutaneous bioavailability is high in humans.[1][2] Elimination half-life also varies, being considerably shorter in rats compared to humans and mice.[1][2][3] For 64Cu-labeled CB-TE2A conjugates, biodistribution studies in rodents demonstrate their stability and clearance patterns, which are crucial for their application as imaging agents.[4][5] These differences underscore the importance of conducting comprehensive pharmacokinetic studies in multiple species during the preclinical development of novel this compound-based therapeutics and diagnostics. The experimental protocols outlined in this guide provide a framework for conducting such studies to generate robust and comparable data.
References
- 1. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 64Cu-Labeled CB-TE2A and Diamsar Conjugated RGD Peptide Analogs for Targeting Angiogenesis: Comparison of their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of CB-Cyclam Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on CB-Cyclam (1,4,8,11-tetraazabicyclo[6.6.2]hexadecane), a prominent chelating agent and CXCR4 antagonist. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate the independent validation and critical assessment of this compound's performance against other alternatives in the field of cancer research and radiopharmaceutical development.
Performance Comparison of CXCR4 Antagonists
The affinity of various ligands for the CXCR4 receptor is a critical performance metric. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound derivatives and other notable CXCR4 antagonists. Lower values indicate higher binding affinity.
| Compound/Derivative | IC50 (nM) | Ki (nM) | Cell Line | Radioligand/Assay | Reference |
| Plerixafor (AMD3100) | 651 ± 37 | - | CCRF-CEM | SDF-1/CXCL12 ligand binding | [1] |
| 50 ± 9 | - | PC3-CXCR4 | Competitive binding | [1] | |
| AMD3465 | - | 41.7 ± 1.2 | CCRF-CEM | 125I-SDF-1α ligand binding | [1] |
| 2.7 ± 0.7 | - | PC3-CXCR4 | Competitive binding | [1] | |
| HF51116 | 12 | - | - | Competitive binding | [2] |
| RPS-544 | 4.9 ± 0.3 | - | PC3-CXCR4 | Competitive binding | [1] |
In Vivo Biodistribution of 64Cu-Labeled Chelators
The in vivo stability and clearance profile of radiolabeled compounds are paramount for their application in PET imaging. This table compares the biodistribution of 64Cu complexed with various this compound derivatives and other chelators in healthy male Lewis rats, presented as the percentage of injected dose per gram of tissue (%ID/g) at 24 hours post-injection.
| Organ/Tissue | 64Cu-CB-TE2A | 64Cu-CB-TE2P | 64Cu-CB-TE1A1P | 64Cu-NOTA | 64Cu-Diamsar |
| Blood | - | 0.002 | - | 0.017 ± 0.001 | - |
| Liver | Lowest | - | - | 0.086 ± 0.01 | - |
| Kidney | Lowest | - | 0.30 ± 0.03 | - | 1.75 ± 0.50 |
| Bone Marrow | Lowest | - | - | - | - |
| Bone | - | - | 0.044 ± 0.003 | - | - |
Data sourced from a comparative biodistribution study[3][4]. "Lowest" indicates the compound showed the lowest retention in that organ compared to the others in the study.
Experimental Protocols
Synthesis of this compound Derivatives (General Overview)
The synthesis of cross-bridged cyclam derivatives often involves a multi-step process. For instance, the synthesis of bis(phosphinic acid) derivatives of this compound can be achieved through a one-step phospha-Mannich reaction using methylene-bis(H-phosphinic acid) and unprotected this compound, with the stoichiometry of the reactants controlling for mono- or di-substitution[5]. For bifunctional derivatives, a two-step procedure involving consecutive phospha-Mannich reactions may be employed[5]. The synthesis of the diacetate analogue, H2CB-TE2A, has been described previously and can be obtained by hydrolysis of its amide precursor[6].
64Cu Radiolabeling of this compound Derivatives
Efficient radiolabeling is crucial for the preparation of radiopharmaceuticals. For phosphonate-armed this compound derivatives like CB-TE1A1P and CB-TE2P, optimized conditions for 64Cu labeling involve incubating a 26.5 μM solution of the chelator in 0.1 M NH4OAc (pH 8.1) with 1 mCi of 64CuCl2 at room temperature, achieving over 95% radiochemical yield within 30 minutes[3]. This is a significant improvement over chelators like CB-TE2A, which require heating to over 90°C for complete radiolabeling[3].
CXCR4 Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the CXCR4 receptor.
-
Cell Preparation : Utilize a cell line that endogenously expresses CXCR4, such as the human T-lymphocyte cell line Jurkat.
-
Reagent Preparation :
-
Prepare a stock solution of a fluorescently labeled CXCL12 ligand (e.g., CXCL12-AF647).
-
Create serial dilutions of the unlabeled test compound and a known CXCR4 antagonist (e.g., Plerixafor) as a positive control.
-
Prepare an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Assay Procedure :
-
Incubate a fixed number of cells with the serially diluted test compound or control for a specified duration at the appropriate temperature.
-
Add the fluorescently labeled CXCL12 ligand to the cell suspension.
-
After incubation, wash the cells to remove unbound ligand.
-
Analyze the fluorescence of the cell-bound ligand using flow cytometry. The reduction in fluorescence in the presence of the test compound indicates competitive binding.
-
Visualizing Key Pathways and Workflows
CXCR4 Signaling Pathway
The binding of the ligand CXCL12 to the CXCR4 receptor initiates a cascade of intracellular signaling events that are crucial for cell survival, proliferation, and migration. Antagonists like this compound derivatives block this interaction, thereby inhibiting these downstream effects.
Caption: The CXCR4 signaling cascade and the inhibitory action of this compound antagonists.
Experimental Workflow for Performance Validation
The following diagram outlines a typical workflow for the validation of a novel this compound derivative as a CXCR4-targeted imaging agent.
Caption: A generalized experimental workflow for the validation of this compound derivatives.
References
- 1. CXCR4-Targeted Radiopharmaceuticals for the Imaging and Therapy of Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cu(II) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate–phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01473A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of CB-Cyclam
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of CB-Cyclam, a metal chelator used in various research applications. Adherence to these protocols is critical for maintaining safety, and regulatory compliance, and building a foundation of trust in laboratory operations.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential chemical exposure.
| Hazard Category | Recommended Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile), lab coat.[3][4] | Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[3][5] |
| Eye Contact | Safety glasses with side shields or chemical goggles.[3][4] | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][5] |
| Inhalation | Use in a well-ventilated area or with appropriate exhaust ventilation (e.g., fume hood).[3][6] | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][5] |
| Ingestion | General laboratory precautions to avoid ingestion. | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed through your institution's Environmental Health and Safety (EHS) department or an equivalent authorized body. The following protocol provides a general framework for preparing this type of waste for collection and disposal.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[7] This includes:
-
Unused or surplus this compound.
-
Contaminated lab supplies (e.g., pipette tips, vials, gloves, weighing paper).
-
Solvents and solutions containing this compound.
-
Materials used to clean up spills of this compound.
-
-
Segregate this compound waste from other incompatible waste streams to prevent potentially hazardous reactions.[4][8]
2. Waste Container Requirements:
-
Use a designated, leak-proof hazardous waste container that is chemically compatible with this compound. Plastic containers are often preferred.[9][10]
-
The container must be in good condition and have a secure, tight-fitting lid to prevent leaks and spills.[8][11]
-
Keep the waste container closed except when adding waste.[9][11]
3. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."[10][11]
-
Include the full chemical name: "this compound" or "1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane."[1][2]
-
Indicate any known hazards. While specific hazard statements for this compound are not detailed in the search results, based on the related compound Cyclam, it is prudent to note potential for skin and eye irritation.[3][5]
-
Follow your institution's specific labeling requirements, which may include the accumulation start date and the name of the principal investigator.[10]
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11] This area should be at or near the point of waste generation.[9]
-
The storage area must be secure, well-ventilated, and away from general laboratory traffic.[8][10]
-
Ensure secondary containment is used to prevent spills from spreading.[8]
5. Arranging for Disposal:
-
Once the waste container is full or has reached the storage time limit set by regulations, contact your institution's EHS department to schedule a pickup.[9][10]
-
Do not attempt to transport hazardous waste off-site yourself.[11]
6. Empty Container Disposal:
-
A container that has held this compound should be treated as hazardous waste unless properly decontaminated.[12]
-
For acutely hazardous waste, triple rinsing with a suitable solvent may be required. The rinsate must be collected and disposed of as hazardous waste.[12][13] Consult your EHS department for the specific procedure for this type of compound.
Experimental Protocol: Triple-Rinsing of Empty Containers
This standard procedure is crucial for ensuring that empty containers are decontaminated before being disposed of as non-hazardous waste.
Methodology:
-
First Rinse: Fill the empty container to approximately 20-25% of its capacity with a suitable solvent (e.g., ethanol, as this compound is soluble in it).[1]
-
Agitation: Securely cap and vigorously shake the container for at least 30 seconds to ensure the solvent contacts all interior surfaces.
-
Rinsate Collection: Pour the rinse water (rinsate) into a designated hazardous waste container for liquid chemical waste.[12]
-
Repeat: Repeat the rinsing and collection steps two more times to complete the triple-rinse process.[14]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. macrocyclics.com [macrocyclics.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. gzlabfurniture.com [gzlabfurniture.com]
- 11. benchchem.com [benchchem.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safeguarding Your Research: A Guide to Handling CB-Cyclam
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of CB-Cyclam (CAS 130701-19-8), a metal chelator used in various research applications. As a definitive Safety Data Sheet (SDS) for this compound was not publicly available, the following recommendations are grounded in the safety profiles of structurally similar compounds and established best practices for laboratory chemical safety. It is imperative to treat this compound with a high degree of caution.
Immediate Safety and Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, as indicated by data on analogous compounds, a comprehensive PPE strategy is mandatory when handling this compound.[1]
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles | Must be worn at all times to protect against splashes. |
| Face shield | To be worn in conjunction with goggles when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[2] | |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | Disposable nitrile gloves are suitable for incidental contact. For prolonged or direct contact, consider thicker, reusable chemical-resistant gloves.[2] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Skin and Body Protection | Laboratory coat | A standard lab coat must be worn to protect against skin contact. |
| Chemical-resistant apron | Recommended for additional protection when handling larger volumes or during procedures with a high splash potential. | |
| Respiratory Protection | Well-ventilated area / Chemical fume hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe preparation, handling, and cleanup.
Procedural Steps for Handling
-
Preparation :
-
Before beginning any work, ensure all required PPE is available and in good condition.[3]
-
Designate a specific area within a certified chemical fume hood for all manipulations of this compound.
-
Confirm that a spill cleanup kit is readily accessible.
-
-
Handling Solid this compound :
-
To prevent the generation of dust, handle solid this compound with care using appropriate tools such as spatulas.
-
Weigh the compound on weighing paper or in a suitable container within the fume hood.
-
-
Preparing Solutions :
-
Slowly add the solid this compound to the desired solvent in a suitable container within the fume hood.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
